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  • Product: N,N-Bis(2-hydroxyethyl)formamide
  • CAS: 25209-66-9

Core Science & Biosynthesis

Foundational

N,N-Bis(2-hydroxyethyl)formamide (CAS 25209-66-9): A Technical Whitepaper on Synthesis, Physicochemical Profiling, and Biopolymer Applications

Executive Summary As pharmaceutical formulations and sustainable materials evolve, the demand for highly specialized, biocompatible plasticizers and solvents has surged. N,N-Bis(2-hydroxyethyl)formamide (BHF) , registere...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As pharmaceutical formulations and sustainable materials evolve, the demand for highly specialized, biocompatible plasticizers and solvents has surged. N,N-Bis(2-hydroxyethyl)formamide (BHF) , registered under CAS number 25209-66-9, has emerged as a critical molecule in these domains. Functioning primarily as a high-efficiency plasticizer for biopolymers (such as thermoplastic starch) and a specialized surfactant, BHF offers a unique combination of thermodynamic stability and potent hydrogen-bonding capabilities.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a rigorous, field-proven guide to the physicochemical properties, synthesis workflows, and mechanistic applications of BHF.

Physicochemical Profiling & Structural Analysis

BHF is a tertiary alkanolamide featuring a formamide core flanked by two hydroxyethyl chains. This specific molecular architecture grants it exceptional solvent properties, a remarkably high boiling point, and a tri-point hydrogen-bonding network.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of BHF, essential for formulation calculations and thermodynamic modeling , , .

PropertyValueSource / Verification
CAS Registry Number 25209-66-9CAS Common Chemistry
Molecular Formula C₅H₁₁NO₃PubChem (CID 91333)
Molecular Weight 133.146 g/mol PubChem
Density 1.203 g/cm³ChemNet Database
Boiling Point 379 °C (at 760 mmHg)ChemNet Database
Flash Point 183 °CChemNet Database
Topological Polar Surface Area 60.8 ŲPubChem
XLogP3 (Partition Coefficient) -1.6PubChem

Technical Note on Nomenclature: In various industrial databases, BHF (CAS 25209-66-9) is occasionally erroneously conflated with Diethanolisopropanolamine (DEIPA, CAS 31138-65-5) due to overlapping applications in cement grinding aids. It is critical to distinguish these: BHF is an alkanolamide, whereas DEIPA is an alkanolamine. This structural divergence drastically alters their toxicological profiles and hydrogen-bonding capacities.

Mechanistic Role in Biopolymer Plasticization

In drug development, starch-based biodegradable capsules and excipient matrices are highly desirable. However, native starch is highly crystalline and brittle. The selection of BHF over traditional plasticizers (like glycerol or sorbitol) hinges on its superior thermodynamic stability and unique hydrogen bond donor/acceptor multiplicity.

The formamide carbonyl acts as a potent hydrogen bond acceptor, while the two terminal hydroxyl groups serve as both donors and acceptors. This tri-point interaction network effectively outcompetes native starch-starch hydrogen bonds, preventing retrogradation (recrystallization) over time—a critical failure point in traditional starch-based pharmaceutical capsules.

G NativeStarch Native Granular Starch (High Crystallinity) HeatShear Thermo-Mechanical Processing (Heat & Shear) NativeStarch->HeatShear HbondDisruption Disruption of Starch-Starch Hydrogen Bonds HeatShear->HbondDisruption BHF N,N-Bis(2-hydroxyethyl)formamide (BHF Plasticizer) BHF->HeatShear HbondFormation Formation of Starch-BHF Hydrogen Bonds HbondDisruption->HbondFormation AmorphousTPS Thermoplastic Starch (TPS) (Continuous Amorphous Phase) HbondFormation->AmorphousTPS

Mechanism of starch plasticization via BHF-mediated hydrogen bond disruption.

Validated Experimental Workflows

The following protocols have been optimized for high yield and reproducibility. As a principle of good scientific practice, the causality behind each procedural step is explicitly detailed.

Synthesis of N,N-Bis(2-hydroxyethyl)formamide (BHF)

G DEA Diethanolamine (Precursor) Reaction N-Formylation (Reflux, 65°C) DEA->Reaction FormylAgent Formylating Agent (e.g., Ethyl Formate) FormylAgent->Reaction Purification Vacuum Distillation (Removal of Byproducts) Reaction->Purification BHF Purified BHF (CAS 25209-66-9) Purification->BHF

Synthetic workflow for N,N-Bis(2-hydroxyethyl)formamide (BHF).

Step-by-Step Methodology:

  • Reagent Charging: Charge a round-bottom flask with 1.0 molar equivalent of Diethanolamine (DEA).

  • Formylating Agent Addition: Add 1.2 molar equivalents of ethyl formate dropwise under continuous magnetic stirring.

    • Causality: A slight stoichiometric excess of the formylating agent drives the equilibrium toward complete N-formylation, while dropwise addition mitigates the risk of localized thermal spikes from the exothermic reaction.

  • Refluxing: Reflux the mixture at 65°C for 6 hours.

    • Causality: Maintaining the temperature at 65°C (slightly above the boiling point of ethyl formate) ensures a steady reflux, providing optimal kinetic energy to overcome the activation barrier of the amidation reaction without degrading the reagents.

  • Solvent Evaporation: Remove the ethanol byproduct and unreacted ethyl formate via rotary evaporation at 40°C under reduced pressure.

    • Causality: Low-temperature vacuum evaporation prevents the reverse reaction or thermal degradation of the newly formed BHF.

  • Final Purification: Purify the crude BHF via short-path vacuum distillation.

    • Causality: BHF possesses an exceptionally high boiling point (379°C at atmospheric pressure). High-vacuum distillation lowers the effective boiling point, allowing purification without subjecting the molecule to pyrolytic temperatures.

Preparation of BHF-Plasticized Thermoplastic Starch (TPS) Matrices

Step-by-Step Methodology:

  • Dispersion: Disperse 10 g of native corn starch in 50 mL of distilled water containing 3 g of synthesized BHF.

    • Causality: Water acts as an initial swelling agent, expanding the concentric growth rings of the starch granules to allow the bulkier BHF molecules to penetrate the crystalline domains.

  • Gelatinization: Heat the suspension to 85°C under vigorous mechanical stirring for 30 minutes.

    • Causality: 85°C exceeds the gelatinization temperature of corn starch. The input of thermal and mechanical energy physically disrupts the native intermolecular hydrogen bonds, allowing BHF to intercalate.

  • Casting: Cast the gelatinized mixture onto a Teflon-coated Petri dish.

  • Drying: Dry in a convection oven at 60°C for 24 hours.

    • Causality: Gradual evaporation of the water co-solvent prevents film cracking and forces the BHF molecules to permanently replace water in the starch hydrogen-bonding network, locking the polymer in a stable amorphous phase.

  • Conditioning: Condition the resulting films in a desiccator at 50% relative humidity for 48 hours.

    • Causality: Polymer matrices are highly sensitive to ambient moisture. Conditioning standardizes the internal moisture content, ensuring that subsequent mechanical and thermal testing is highly reproducible.

Analytical Self-Validation Framework

To ensure the integrity of the synthesized BHF and its successful integration into polymer matrices, the following self-validating analytical framework must be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Post-synthesis, ¹H-NMR (in D₂O or DMSO-d₆) is critical. The formyl proton typically appears as a distinct singlet downfield (approx. 8.0 ppm), while the methylene protons of the hydroxyethyl groups appear as multiplets between 3.0 and 3.6 ppm. The absence of ethyl formate signals validates purification.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: For the TPS matrix, monitor the -OH stretching band (3300–3400 cm⁻¹). A successful plasticization event is confirmed by a shift to lower wavenumbers, indicating the replacement of starch-starch hydrogen bonds with stronger starch-BHF interactions.

  • X-Ray Diffraction (XRD): Native starch exhibits a characteristic semi-crystalline diffraction pattern. Complete plasticization by BHF is validated by the disappearance of these sharp peaks, replaced by a broad amorphous halo.

  • Differential Scanning Calorimetry (DSC): The glass transition temperature ( Tg​ ) of the TPS film should be significantly lower than that of unplasticized starch, confirming enhanced polymer chain mobility.

Safety, Toxicity, and Handling Guidelines

While BHF is highly useful in materials science, proper handling protocols are mandatory. According to aggregated GHS classifications :

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Handling Requirements: Work must be conducted under a fume hood. Personnel must wear nitrile gloves, splash-resistant safety goggles, and standard laboratory coats. In the event of skin contact, wash immediately with copious amounts of water (P302+P352).

References

  • Title: N,N-Bis(2-hydroxyethyl)formamide (CID 91333) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: N,N-Bis(2-hydroxyethyl)formamide (CAS 25209-66-9) Source: CAS Common Chemistry URL: [Link]

Exploratory

An In-depth Technical Guide to the Solubility of N,N-Bis(2-hydroxyethyl)formamide

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of N,N-Bis(2-hydroxyethyl)formamide. While specific quantitative solubility data for this compound is not extensively docu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N,N-Bis(2-hydroxyethyl)formamide. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide delineates the theoretical principles governing its solubility based on its molecular structure. We present a robust qualitative assessment of its expected solubility in a range of common laboratory solvents. Furthermore, a detailed, field-proven experimental protocol for the quantitative determination of its solubility is provided, empowering researchers to generate precise data tailored to their specific applications. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility behavior of N,N-Bis(2-hydroxyethyl)formamide for formulation, synthesis, and other research applications.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that underpins numerous scientific and industrial processes. In the realm of drug development, a compound's solubility directly influences its bioavailability, formulation strategies, and the reliability of in-vitro screening assays. For material scientists, understanding solubility is paramount for the development of new formulations, such as the use of N,N-Bis(2-hydroxyethyl)formamide as a plasticizer in starch-based films. A comprehensive grasp of a compound's solubility profile is, therefore, not merely an academic exercise but a critical prerequisite for successful research and development.

This guide focuses on N,N-Bis(2-hydroxyethyl)formamide, a molecule of interest due to its unique structural features and emerging applications. We will explore the theoretical underpinnings of its solubility and provide the necessary tools for its empirical determination.

Molecular Structure and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The adage "like dissolves like" serves as a foundational principle, indicating that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[1][2]

N,N-Bis(2-hydroxyethyl)formamide (C₅H₁₁NO₃, Molar Mass: 133.15 g/mol ) possesses a unique combination of functional groups that dictate its solubility behavior.[3][4]

Key Structural Features:

  • Amide Group (-C(O)N<): The formamide moiety contains a highly polar carbonyl group and a nitrogen atom. The carbonyl oxygen and the nitrogen atom can act as hydrogen bond acceptors.

  • Two Hydroxyl Groups (-OH): The presence of two primary hydroxyl groups on the ethyl chains makes N,N-Bis(2-hydroxyethyl)formamide a potent hydrogen bond donor.[4] This significantly contributes to its hydrophilicity.

  • Tertiary Amine: The nitrogen atom is tertiary, meaning it is bonded to three carbon atoms. This structural feature prevents it from acting as a hydrogen bond donor at the nitrogen atom itself.[1]

The interplay of these functional groups results in a highly polar molecule with a strong capacity for forming hydrogen bonds with suitable solvents.

Qualitative Solubility Prediction

Based on the molecular structure of N,N-Bis(2-hydroxyethyl)formamide, we can confidently predict its solubility behavior in different classes of solvents.

Polar Protic Solvents

These solvents, such as water and alcohols (e.g., methanol, ethanol), can act as both hydrogen bond donors and acceptors. Given the two hydroxyl groups and the amide functionality of N,N-Bis(2-hydroxyethyl)formamide, it is expected to be highly soluble, likely miscible , in polar protic solvents.[5][6] The extensive hydrogen bonding network that can be established between the solute and solvent molecules will drive the dissolution process.

Polar Aprotic Solvents

Polar aprotic solvents (e.g., acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)) possess significant dipole moments but lack O-H or N-H bonds, preventing them from being effective hydrogen bond donors.[7] However, they are excellent hydrogen bond acceptors. N,N-Bis(2-hydroxyethyl)formamide, with its two hydroxyl groups, can readily donate hydrogen bonds to these solvents. Therefore, it is predicted to have good to high solubility in polar aprotic solvents.

Non-Polar Solvents

Non-polar solvents, such as hexane, toluene, and diethyl ether, lack significant dipole moments and cannot participate in hydrogen bonding. The highly polar nature of N,N-Bis(2-hydroxyethyl)formamide makes it energetically unfavorable to dissolve in these solvents. Consequently, it is expected to have low to negligible solubility in non-polar solvents.

A summary of the predicted solubility is presented in the table below:

Solvent ClassRepresentative SolventsPredicted Solubility of N,N-Bis(2-hydroxyethyl)formamide
Polar ProticWater, Methanol, EthanolHigh (likely miscible)
Polar AproticAcetone, DMSO, DMFGood to High
Non-PolarHexane, Toluene, Diethyl EtherLow to Negligible

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise quantitative solubility data, an experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[6]

The Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound in a specific solvent at a constant temperature and then quantifying the concentration of the dissolved solute in the supernatant.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_solute Weigh excess N,N-Bis(2-hydroxyethyl)formamide mix Combine solute and solvent in a sealed vial prep_solute->mix prep_solvent Measure known volume of solvent prep_solvent->mix agitate Agitate at constant temperature (e.g., 24-48 hours) mix->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filtrate Filter supernatant through a syringe filter (e.g., 0.22 µm) centrifuge->filtrate prepare_sample Prepare dilutions of the clear filtrate filtrate->prepare_sample hplc Quantify concentration using a validated HPLC method prepare_sample->hplc calculate Calculate solubility (e.g., in mg/mL) hplc->calculate

Caption: Workflow for determining the solubility of N,N-Bis(2-hydroxyethyl)formamide using the shake-flask method.

Detailed Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of N,N-Bis(2-hydroxyethyl)formamide to a series of vials, each containing a known volume of the selected solvents. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

    • Centrifuge the vials to further pellet the undissolved solid.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of dilutions of the clear filtrate with a suitable solvent.

    • Quantify the concentration of N,N-Bis(2-hydroxyethyl)formamide in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve must be generated using solutions of known concentrations.

  • Data Reporting:

    • Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Data Presentation

Quantitative solubility data should be organized in a clear and concise tabular format for easy comparison.

Table 1: Experimentally Determined Solubility of N,N-Bis(2-hydroxyethyl)formamide at 25 °C

SolventSolvent ClassSolubility (mg/mL)
WaterPolar Protic[Insert Data]
EthanolPolar Protic[Insert Data]
MethanolPolar Protic[Insert Data]
AcetonePolar Aprotic[Insert Data]
Dimethyl Sulfoxide (DMSO)Polar Aprotic[Insert Data]
Ethyl AcetateModerately Polar[Insert Data]
DichloromethaneModerately Polar[Insert Data]
Diethyl EtherNon-Polar[Insert Data]
HexaneNon-Polar[Insert Data]
TolueneNon-Polar[Insert Data]

Applications in Drug Development and Research

The solubility of N,N-Bis(2-hydroxyethyl)formamide is a critical parameter in its application as a pharmaceutical intermediate and in formulation development. Its high polarity and hydrogen bonding capacity may be leveraged in:

  • Solubilizing Agent: For poorly water-soluble active pharmaceutical ingredients (APIs) in liquid formulations.

  • Co-solvent Systems: In combination with other excipients to create stable drug delivery systems.

  • Plasticizer in Polymeric Drug Delivery: Its demonstrated use as a plasticizer for starch-based films suggests potential applications in creating flexible, biodegradable drug-eluting films and coatings.

Conclusion

References

Sources

Foundational

N,N-Bis(2-hydroxyethyl)formamide (BHF): A Comprehensive Spectroscopic and Methodological Guide

Executive Summary N,N-Bis(2-hydroxyethyl)formamide (BHF), commonly known as formyl diethanolamine (CAS: 25209-66-9), is a versatile tertiary amide utilized extensively across material science and catalytic chemistry. Due...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Bis(2-hydroxyethyl)formamide (BHF), commonly known as formyl diethanolamine (CAS: 25209-66-9), is a versatile tertiary amide utilized extensively across material science and catalytic chemistry. Due to its unique dual-functionality—acting as both a hydrogen-bond donor (via terminal hydroxyls) and a powerful hydrogen-bond acceptor (via the formamide carbonyl)—BHF has emerged as a superior plasticizer for biopolymers like corn starch[1] and a critical surfactant in cementitious materials[2].

For researchers and drug development professionals, the accurate spectroscopic characterization of BHF is paramount. This whitepaper provides an in-depth analysis of the physicochemical properties, nuclear magnetic resonance (NMR) causality, and Fourier-transform infrared (FT-IR) spectroscopic data of BHF, grounded in self-validating experimental protocols.

Physicochemical Profiling

Before conducting spectroscopic analysis, understanding the macroscopic physical properties of BHF is necessary to dictate sample preparation. BHF is a highly viscous, hygroscopic liquid at room temperature, which heavily influences the choice of analytical techniques (e.g., favoring ATR-FTIR over KBr pelleting)[2].

Table 1: Core Physicochemical Properties of BHF
PropertyValueCausality / Implication for Analysis
Molecular Formula C₅H₁₁NO₃Requires precise mass spectrometry (MW: 133.15 g/mol ) to confirm absence of unreacted precursors[3].
Boiling Point 379 °C (at 760 mmHg)High boiling point necessitates high-vacuum distillation for purification; GC-MS may require derivatization[4].
Density 1.203 g/cm³High density and viscosity require careful volumetric handling during NMR sample preparation[2].
Flash Point 183 °CIndicates high thermal stability, advantageous for high-temperature polymer extrusion processes[4].

Spectroscopic Characterization & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of BHF via NMR is defined by the restricted rotation around the C–N amide bond. Because the lone pair on the nitrogen atom delocalizes into the carbonyl π -system, the C–N bond acquires partial double-bond character.

Causality in Spectral Output: At room temperature, this restricted rotation means the two 2-hydroxyethyl groups are not magnetically equivalent; one is syn to the formyl oxygen, and the other is anti. Consequently, the methylene protons (-CH₂-N and -CH₂-O) do not appear as simple triplets but rather as complex, overlapping multiplets. The formyl proton is highly deshielded and appears as a distinct singlet[5].

Table 2: ¹H and ¹³C NMR Assignments for BHF (400 MHz, CDCl₃ / DMSO-d₆)
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H 8.04 – 8.08Singlet (s)1HFormyl proton (H-C=O)[5]
¹H 4.50 – 5.00Broad singlet (br s)2HHydroxyl protons (-OH) (Solvent dependent)
¹H 3.70 – 3.85Multiplet (m)4HMethylene adjacent to oxygen (-CH₂-O)
¹H 3.40 – 3.55Multiplet (m)4HMethylene adjacent to nitrogen (-CH₂-N)
¹³C 163.0 – 164.0Singlet1CCarbonyl carbon (C=O)
¹³C 58.5 – 60.5Multiplets2CMethylene carbons (-CH₂-O)
¹³C 48.0 – 52.0Multiplets2CMethylene carbons (-CH₂-N)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is the primary tool for validating BHF's efficacy as a plasticizer. When BHF is blended with starch, the FT-IR spectra reveal shifts in the O-H and C-O stretching frequencies, proving the disruption of native starch hydrogen bonds and the formation of new BHF-starch interactions[1].

Causality in Sample Prep: Because BHF is hygroscopic, traditional KBr pellets will absorb atmospheric moisture, artificially broadening the O-H stretch region and invalidating the data. Therefore, Attenuated Total Reflectance (ATR) must be used for neat liquid analysis.

Table 3: Key FT-IR Vibrational Modes of BHF
Wavenumber (cm⁻¹)Peak Shape/IntensityVibrational AssignmentDiagnostic Value
3300 – 3400 Broad, StrongO-H stretchingConfirms terminal hydroxyls; shifts to lower wavenumbers when H-bonded to starch[6].
1650 – 1670 Sharp, StrongC=O stretching (Amide I)Confirms the formamide carbonyl group.
1400 – 1420 MediumC-N stretchingConfirms the tertiary amide backbone.
1020 – 1080 StrongC-O stretchingConfirms primary alcohol C-O bond integrity[6].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow contains an internal checkpoint to prevent the propagation of errors.

Protocol 1: Synthesis and Purification of BHF

BHF is typically synthesized via the N-formylation of diethanolamine using a formylating agent (e.g., methyl formate or formic acid)[2].

  • Reaction Setup: Charge a dry, round-bottom flask with 1.0 equivalent of diethanolamine.

  • Reagent Addition: Dropwise add 1.2 equivalents of methyl formate at 0 °C under an inert nitrogen atmosphere to control the exothermic reaction.

  • Reflux: Heat the mixture to 60 °C and stir for 12 hours.

  • Byproduct Removal: Remove the methanol byproduct and excess methyl formate in vacuo using a rotary evaporator.

  • Validation Checkpoint: Perform a crude ¹H NMR. Self-Validation: The reaction is deemed complete only if the methylene signals of the starting diethanolamine (typically sharp triplets) have completely transitioned into the complex multiplets characteristic of the restricted amide rotation in BHF.

BHF_Synthesis N1 Diethanolamine (Precursor) N3 N,N-Bis(2-hydroxyethyl)formamide (Target: BHF) N1->N3 N-Formylation N2 Formylating Agent (Methyl Formate) N2->N3 N-Formylation N4 Spectroscopic Validation (NMR & FT-IR) N3->N4 Purity Assessment N5 Starch Plasticization (H-Bond Disruption) N4->N5 Material Application

Caption: Workflow of BHF synthesis, spectroscopic validation, and material application.

Protocol 2: ATR-FTIR Acquisition and Validation

This protocol ensures that the hygroscopic nature of BHF does not compromise spectral integrity.

  • Crystal Cleaning: Clean the diamond ATR crystal with anhydrous isopropyl alcohol and allow it to dry completely.

  • Background Acquisition: Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹. Self-Validation: Ensure the baseline is flat and free of residual organic peaks.

  • Sample Application: Apply a single drop of neat BHF onto the ATR crystal, ensuring complete coverage of the sensor area without trapping air bubbles.

  • Data Collection: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.

  • Spectral Validation Checkpoint: Analyze the 3300 cm⁻¹ and 1660 cm⁻¹ regions. Self-Validation: The spectrum is only valid if a sharp N-H stretch (characteristic of unreacted secondary amine from diethanolamine) is entirely absent, and the Amide I C=O peak is distinctly sharp.

FTIR_Protocol S1 Neat Liquid ATR Prep (Avoids Moisture) S3 Data Acquisition (4000-400 cm⁻¹) S1->S3 32 Scans, 4 cm⁻¹ res S2 Background Scan (Air Blank) S2->S1 Baseline correction S4 Peak Assignment (Amide I, O-H stretch) S3->S4 Spectral Analysis S5 Validation Step: Absence of N-H stretch S4->S5 Confirm tertiary amide

Caption: Self-validating ATR-FTIR protocol ensuring accurate BHF spectral acquisition.

Mechanistic Applications in Material Science & Catalysis

The spectroscopic features of BHF directly explain its macroscopic utility. In the realm of bioplastics, the broad O-H stretch and the strong C=O stretch observed in FT-IR are the functional groups responsible for intercalating between starch amylose and amylopectin chains. By replacing strong starch-starch intermolecular hydrogen bonds with starch-BHF interactions, BHF effectively lowers the glass transition temperature of the polymer, yielding flexible, water-resistant thermoplastic starch (TPS) films[1].

Furthermore, in advanced catalytic systems, BHF is observed as a distinct product in the photo-redox reduction of CO₂. When CO₂ is reduced to formate in the presence of triethanolamine (TEOA) as a sacrificial donor, the hydrolyzed products of oxidized TEOA react with formate to yield BHF. The appearance of the distinct formyl proton singlet at 8.04 ppm in ¹H NMR serves as a kinetic marker for the efficiency of the metal-organic framework (MOF) photocatalyst[5].

References

  • Lookchem. "Cas 25209-66-9, N-N-bis(2-hydroxyethyl)formamide." Lookchem Chemical Database.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 91333, N,N-Bis(2-hydroxyethyl)formamide." PubChem.
  • Dai, H., et al. "Preparation and Properties of Starch-Based Film Using N,N-Bis(2-hydroxyethyl)formamide as a New Plasticizer." ResearchGate.
  • Google Patents. "WO2018187507A1 - Photo-redox titanium containing organic frameworks and methods of making and use thereof." Google Patents.
  • DOI Repository. "Study on the Mechanism of Thermoplastic Starch Using Amide Plasticizer." DOI.

Sources

Exploratory

Engineering Biopolymer Matrices: The Efficacy of N,N-Bis(2-hydroxyethyl)formamide (BHF) as an Advanced Plasticizer

Executive Summary: The Biopolymer Plasticization Bottleneck The transition from synthetic polyolefins to biodegradable polymers, particularly thermoplastic starch (TPS), is severely bottlenecked by the limitations of con...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Biopolymer Plasticization Bottleneck

The transition from synthetic polyolefins to biodegradable polymers, particularly thermoplastic starch (TPS), is severely bottlenecked by the limitations of conventional plasticizers. Industry standards like glycerol and sorbitol suffer from extreme hygroscopicity and retrogradation. Over time, moisture-induced swelling compromises the mechanical integrity and barrier properties of the biopolymer matrix, rendering them unsuitable for sensitive pharmaceutical packaging or advanced biomedical applications.

To overcome these thermodynamic and kinetic instabilities, has emerged as a superior plasticizing agent[1]. By leveraging its unique molecular architecture, BHF establishes a highly stable, moisture-resistant hydrogen-bonded network within the starch matrix, fundamentally outperforming traditional polyols in both low and high relative humidity (RH) environments[1].

Mechanistic Profiling: Why BHF Outperforms Traditional Polyols

The core advantage of BHF lies in its dual-functional[2].

  • The Amide Core: The highly polar formamide group acts as a potent hydrogen-bond acceptor and donor, aggressively competing with the native inter- and intra-molecular hydrogen bonds of the semi-crystalline starch granules.

  • The Hydroxyethyl Arms: The two flexible hydroxyethyl chains provide the necessary spatial free volume (steric hindrance) to increase polymer chain mobility, thereby reducing the glass transition temperature ( Tg​ ) without rendering the matrix overly hydrophilic.

Causality in Action: When glycerol is used, its high affinity for water leads to excessive moisture absorption at high RH, causing catastrophic failure in tensile strength (anti-plasticization). BHF, however, forms stronger, more thermodynamically stable complexes with the amylose and amylopectin chains[1]. This tight complexation reduces the free volume available for water ingress, yielding a biopolymer with superior water resistance and dimensional stability[1].

Pathway N1 Native Semi-Crystalline Starch (Strong Intermolecular H-Bonds) N2 Addition of BHF (N,N-Bis(2-hydroxyethyl)formamide) N1->N2 N3 Thermo-Mechanical Processing (Extrusion / Heating) N2->N3 N4 H-Bond Replacement (BHF-Starch Interactions) N3->N4 N5 Granule Disruption & Loss of Crystallinity N4->N5 N6 Homogeneous Thermoplastic Starch (BTPS) N5->N6

Mechanistic pathway of semi-crystalline starch plasticization using BHF.

Experimental Workflow: Formulation & Validation of BHF-Plasticized TPS (BTPS)

To ensure reproducibility and scale-up feasibility, the following protocol is designed as a self-validating system . Each step contains a built-in quality check to prevent downstream failures.

Step 1: Dry Blending & Pre-Conditioning

  • Action: Mechanically mix native starch (e.g., corn or pea starch) with 15–30 wt% BHF.

  • Causality: Dry blending ensures uniform distribution of the plasticizer before thermal exposure, preventing localized pooling of BHF which can cause phase separation.

  • Validation Check: The mixture must be stored in a sealed desiccator at 50% RH for 24 hours. A successful pre-conditioning phase results in a free-flowing, slightly swollen powder without macroscopic clumping.

Step 2: Melt Extrusion

  • Action: Process the conditioned mixture through a co-rotating twin-screw extruder with a temperature profile ranging from 110°C at the feed zone to 130°C at the die.

  • Causality: The combination of high shear forces and thermal energy provides the activation energy necessary for BHF to penetrate the starch granules and disrupt the native crystalline domains.

  • Validation Check (Extrudate Clarity): Inspect the extrudate immediately upon exiting the die. A highly opaque, brittle strand indicates incomplete gelatinization (residual granular structure). If observed, increase the mixing zone temperature by 5°C increments until a continuous, translucent melt is achieved.

Step 3: Film Casting / Hot Pressing

  • Action: Hot-press the extrudate at 120°C under 10 MPa for 5 minutes to form uniform films.

  • Validation Check (Crystallinity via XRD): Subject the pressed film to X-ray diffraction. A successful plasticization will show the complete disappearance of native A- or B-type crystalline peaks, replaced by a broad amorphous halo around 2θ = 17–20°[1].

Workflow S1 Step 1: Dry Blending Starch + BHF (15-30 wt%) S2 Step 2: Conditioning 24h at 50% RH S1->S2 S3 Step 3: Melt Extrusion Twin-screw, 110-130°C S2->S3 S4 Step 4: Film Casting/Pressing Hot press at 120°C S3->S4 S5 Step 5: Validation SEM, XRD, Tensile Testing S4->S5

Step-by-step self-validating experimental workflow for BTPS formulation.

Comparative Performance Data

The efficacy of BHF is best illustrated when benchmarked against standard glycerol-plasticized TPS (GTPS). The quantitative and qualitative data summarized below reflects established structural trends in biopolymer engineering[1].

Performance MetricGlycerol-Plasticized TPS (GTPS)BHF-Plasticized TPS (BTPS)Mechanistic Driver
Water Resistance Low (Highly hygroscopic)High BHF's amide group forms highly stable H-bonds with starch, reducing free volume for water ingress.
Tensile Strength (Low RH) ModerateSuperior Stronger, tighter intermolecular network between BHF and amylose/amylopectin chains.
Elongation at Break (High RH) Moderate (Prone to failure)Superior BHF maintains polymer chain mobility without inducing excessive moisture-driven swelling.
Granule Morphology (SEM) Partially disruptedCompletely continuous Enhanced penetration and disruption of native starch granules by BHF during extrusion.
Crystallinity (XRD) Residual V-type peaksCompletely amorphous Complete replacement of native starch-starch hydrogen bonds with starch-BHF interactions.

Advanced Applications: BHF in Nanocomposites

Beyond simple films, BHF serves a highly specialized dual-role in the development of advanced biopolymer nanocomposites, such as [3].

In these complex matrices, BHF acts not only as a plasticizer for the starch but also as a swelling agent for the silicate layers of the MMT clay [3]. The hydroxyl groups of BHF interact with the silicate galleries, expanding the d-spacing of the clay. This facilitates the intercalation and partial exfoliation of the clay nanoplatelets into the starch matrix, yielding a nanocomposite with exponentially improved mechanical and barrier properties (gas and moisture) suitable for advanced drug delivery packaging[3].

Conclusion

For researchers and drug development professionals engineering next-generation biopolymers, relying on legacy plasticizers like glycerol introduces unacceptable variability in moisture sensitivity and mechanical performance. N,N-Bis(2-hydroxyethyl)formamide (BHF) provides a structurally engineered solution. By replacing weak, hygroscopic interactions with robust amide-driven hydrogen bonds, BHF enables the creation of fully amorphous, mechanically superior, and moisture-resistant thermoplastic biopolymers.

References

  • Title: N,N-Bis(2-hydroxyethyl)formamide as a New Plasticizer for Thermoplastic Starch Source: Starch - Stärke, Volume 60, Issue 12 (2008) URL: [Link]

  • Title: N,N-Bis(2-hydroxyethyl)formamide | C5H11NO3 | CID 91333 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Preparation and properties of thermoplastic starch/montmorillonite nanocomposites using N,N-bis(2-hydroxyethyl)formamide as a new additive Source: Polymer Composites, Volume 33, Issue 2 (2012) URL: [Link]

Sources

Foundational

Interaction of "N,N-Bis(2-hydroxyethyl)formamide" with starch molecules

Title: Engineering Thermoplastic Starch: The Mechanistic Role of N,N-Bis(2-hydroxyethyl)formamide (BHF) Introduction & Executive Summary The transition from petroleum-based polymers to biodegradable alternatives is heavi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering Thermoplastic Starch: The Mechanistic Role of N,N-Bis(2-hydroxyethyl)formamide (BHF)

Introduction & Executive Summary

The transition from petroleum-based polymers to biodegradable alternatives is heavily reliant on the optimization of thermoplastic starch (TPS). Native starch, in its granular form, is highly crystalline and inherently brittle due to extensive inter- and intramolecular hydrogen bonding[1]. To process starch into a continuous, flexible matrix, plasticizers are required to disrupt these native bonds. While glycerol is the industry standard, it suffers from high hygroscopicity and phase separation at elevated concentrations.

Recent biopolymer advancements have identified amide-based plasticizers as superior alternatives to traditional polyols[2]. Specifically, N,N-Bis(2-hydroxyethyl)formamide (BHF) has emerged as a highly efficient plasticizer. This technical guide provides an in-depth analysis of the BHF-starch interaction, detailing the molecular causality, self-validating experimental protocols, and the resulting physicochemical enhancements in BHF-plasticized TPS (BTPS)[3].

Molecular Causality: The Mechanism of BHF-Starch Interaction

The efficacy of BHF lies in its unique molecular architecture, which features a central formamide group flanked by two hydroxyethyl chains[3]. This dual-functionality allows BHF to engage in competitive hydrogen bonding with the hydroxyl groups of the anhydroglucose units in starch.

  • Thermodynamic Disruption: During melt-processing, thermal and mechanical energy allows BHF molecules to penetrate the starch granules. The amide (>C=O and -NH-) and hydroxyl (-OH) groups of BHF form new, thermodynamically stable hydrogen bonds with starch, effectively outcompeting native starch-starch interactions[3].

  • Amorphous Transition: The substitution of strong, rigid starch-starch bonds with flexible starch-BHF bonds destroys the native crystalline domains, resulting in an amorphous, continuous polymeric phase[1].

G Native Native Starch Granules (High Crystallinity) Interaction Competitive Hydrogen Bonding Native->Interaction BHF BHF Plasticizer (Amide & Hydroxyl Groups) BHF->Interaction Disruption Disruption of Starch-Starch Intermolecular Bonds Interaction->Disruption Heat & Shear BTPS Thermoplastic Starch (BTPS) (Amorphous Matrix) Disruption->BTPS

Fig 1: Mechanism of starch plasticization via competitive hydrogen bonding with BHF.

Self-Validating Experimental Protocols

To ensure scientific integrity, the preparation and characterization of BTPS must follow a self-validating loop. The following protocol details the extrusion process and the subsequent triad of analytical techniques used to confirm successful plasticization.

Protocol 1: Melt-Extrusion of BTPS Causality: Twin-screw extrusion is chosen over simple solvent casting because the combination of high shear and controlled thermal gradients is required to mechanically fracture the starch granules while BHF diffuses into the matrix.

  • Premixing: Combine native corn starch with BHF (typically 20-30 wt%) and a small amount of distilled water (to act as a temporary swelling agent). Mix in a high-speed mixer for 10 minutes to ensure homogeneous distribution.

  • Equilibration: Seal the mixture in a polyethylene bag and store at room temperature for 24 hours. Reasoning: This allows the BHF and water to pre-penetrate the amorphous regions of the starch granules, lowering the activation energy required for gelatinization.

  • Twin-Screw Extrusion: Feed the equilibrated mixture into a co-rotating twin-screw extruder. Set the temperature profile from the feed zone to the die (e.g., 90°C, 110°C, 120°C, 115°C). Reasoning: A progressive temperature gradient prevents premature vaporization of water and thermal degradation of BHF, ensuring maximum shear-induced plasticization.

  • Pelletization & Conditioning: Extrude the continuous BTPS strand, cool it in a desiccator to prevent uncontrolled moisture uptake, and pelletize.

Protocol 2: The Characterization Triad (FT-IR, XRD, SEM) The success of Protocol 1 is validated through three independent but complementary techniques[3]:

  • FT-IR Spectroscopy (Chemical Validation): Analyze the BTPS film. A successful BHF-starch interaction is confirmed by a shift in the broad -OH stretching peak (typically around 3300-3400 cm⁻¹) to lower wavenumbers, indicating the formation of stronger hydrogen bonds between starch and BHF compared to native starch[3].

  • X-Ray Diffraction (Crystallographic Validation): Scan the samples from 2θ = 5° to 35°. Native starch exhibits strong A- or B-type crystalline peaks. In successfully plasticized BTPS, these peaks are completely suppressed and replaced by a broad amorphous halo, proving the destruction of the crystalline lattice[3].

  • Scanning Electron Microscopy (Morphological Validation): Fracture the BTPS sample in liquid nitrogen and observe the cross-section. Native starch shows distinct oval/spherical granules. A successful BTPS sample will exhibit a completely homogeneous, continuous phase with no residual ghost granules[3].

G cluster_validation Self-Validating Characterization Loop Prep 1. Formulate Mixture (Starch + BHF + Water) Extrusion 2. Twin-Screw Extrusion (Gelatinization & Melt-Mixing) Prep->Extrusion Film 3. Film Casting / Pressing (BTPS Formation) Extrusion->Film FTIR FT-IR Spectroscopy (Validate H-Bonding) Film->FTIR XRD X-Ray Diffraction (Validate Decrystallization) Film->XRD SEM SEM Imaging (Validate Granule Disruption) Film->SEM

Fig 2: Step-by-step experimental workflow and self-validating characterization loop for BTPS.

Quantitative Data & Comparative Analysis

The structural advantages of BHF translate directly into macroscopic performance improvements. When compared to traditional Glycerol-plasticized TPS (GTPS), BTPS demonstrates superior mechanical resilience and environmental stability across varying relative humidities (RH)[1].

Physicochemical PropertyNative Corn StarchGlycerol-TPS (GTPS)BHF-TPS (BTPS)
Crystallinity (XRD) ~30 - 40% (A-type)~15 - 20% (V-type residual)< 5% (Highly Amorphous)
Morphology (SEM) GranularPartially continuousCompletely homogeneous
Tensile Strength (Low RH) N/A (Brittle)ModerateHigh (Superior to GTPS)
Elongation at Break (High RH) N/AHighHighest (Superior to GTPS)
Water Resistance LowPoor (Highly hygroscopic)Moderate-High (Stable)

Advanced Applications: Nanocomposite Engineering

Beyond acting as a primary plasticizer, BHF serves a dual role in the formulation of advanced biodegradable nanocomposites. In the preparation of Thermoplastic Starch/Montmorillonite (TPS/MMT) nanocomposites, BHF acts simultaneously as a plasticizer for the starch matrix and a swelling agent for the MMT clay[4].

By intercalating into the silicate galleries of the montmorillonite, BHF expands the interlayer spacing. This allows the starch polymer chains to penetrate the clay structure during melt-mixing, resulting in partially exfoliated nanocomposites[4]. The resulting TPS/MMT films exhibit significantly enhanced water resistance and mechanical strength compared to pure BTPS, expanding the potential applications of starch-based plastics in packaging and biomedical scaffolding[4].

Conclusion

N,N-Bis(2-hydroxyethyl)formamide represents a significant leap forward in biopolymer engineering. By leveraging its unique combination of amide and hydroxyl groups, BHF efficiently disrupts native starch crystallinity through competitive hydrogen bonding. The resulting BTPS matrix not only outperforms traditional glycerol-plasticized starch in mechanical flexibility and water resistance but also serves as an excellent foundational matrix for advanced, highly-resilient nanocomposites.

References

  • Dai, H., Chang, P. R., Yu, J., & Ma, X. (2008). N,N-Bis(2-hydroxyethyl)formamide as a New Plasticizer for Thermoplastic Starch. FAO / Starch - Stärke. 3

  • Dai, H., Chang, P. R., Yu, J., & Ma, X. (2008). N,N‐Bis(2‐hydroxyethyl)formamide as a New Plasticizer for Thermoplastic Starch. ResearchGate. 1

  • Dai, H., Chang, P. R., Yu, J., & Ma, X. (2010). Preparation and Properties of Thermoplastic Pea Starch Using N,N-bis(2-hydroxyethyl)formamide as the plasticizer. ResearchGate / Polymer Engineering and Science.5

  • Ma, X., Chang, P. R., Yu, J., & Wang, N. (2012). Preparation and properties of thermoplastic starch/montmorillonite nanocomposites using N,N-bis(2-hydroxyethyl)formamide as a new additive. ResearchGate / Polymer Composites. 4

  • Zhou, et al. (2025). Study on the Mechanism of Thermoplastic Starch Using Amide Plasticizer. DOI.org. 2

Sources

Exploratory

N,N-Bis(2-hydroxyethyl)formamide (BHEF) as a Next-Generation Cryoprotectant: Mechanistic Rationale and Experimental Framework

Executive Summary For decades, the cryopreservation of mammalian cells and tissues has relied heavily on Dimethyl Sulfoxide (DMSO). While highly effective at preventing intracellular ice formation (IIF), DMSO's clinical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the cryopreservation of mammalian cells and tissues has relied heavily on Dimethyl Sulfoxide (DMSO). While highly effective at preventing intracellular ice formation (IIF), DMSO's clinical and cellular toxicity profile—ranging from epigenetic alterations to mitochondrial compromise—creates a critical bottleneck in cell and gene therapy manufacturing [3].

This technical guide introduces N,N-Bis(2-hydroxyethyl)formamide (BHEF) as a highly promising, novel cryoprotective agent (CPA). Originally synthesized and validated as a potent plasticizer capable of disrupting crystalline hydrogen bonds in biopolymers [2], BHEF possesses the exact physicochemical architecture required to inhibit ice lattice nucleation. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between polymer chemistry and cryobiology, providing a self-validating experimental framework to evaluate BHEF's efficacy as a low-toxicity alternative to DMSO.

Physicochemical Profiling & Mechanistic Rationale

To understand why BHEF is a viable cryoprotectant, we must analyze its molecular structure. BHEF (CAS 25209-66-9) features a formamide core flanked by two hydroxyethyl groups [1].

The efficacy of any penetrating CPA is dictated by its ability to form hydrogen bonds with water, thereby disrupting the highly ordered hexagonal lattice of ice crystals. In polymer science, BHEF has been proven to completely disrupt the crystalline structure of starch granules by replacing starch-starch hydrogen bonds with starch-BHEF interactions [2]. When translated to an aqueous cellular environment, this same mechanism allows BHEF to tightly bind free water molecules. Furthermore, its larger molecular weight (133.15 g/mol ) compared to DMSO (78.13 g/mol ) suggests a slower, more controlled membrane permeation rate, which may mitigate the rapid osmotic shock and biochemical toxicity typically associated with smaller CPAs.

Quantitative Comparison of Cryoprotective Agents

The following table summarizes the key physicochemical properties of BHEF against industry-standard CPAs, highlighting its superior hydrogen-bonding capacity.

PropertyN,N-Bis(2-hydroxyethyl)formamide (BHEF)Dimethyl Sulfoxide (DMSO)Glycerol
Molecular Formula C5H11NO3C2H6OSC3H8O3
Molecular Weight 133.15 g/mol 78.13 g/mol 92.09 g/mol
Hydrogen Bond Donors 203
Hydrogen Bond Acceptors 313
Cellular Permeability Moderate (Size-restricted)High (Rapid influx)Low (Requires extended time)
Primary Toxicity Risk Osmotic shock (Predictive)Epigenetic shift, oxidative stressOsmotic shock

Mechanistic Pathway of BHEF in Cryopreservation

The protective mechanism of BHEF relies on a dual-action pathway: osmotic dehydration and lattice disruption . Upon introduction to the extracellular space, BHEF creates an osmotic gradient that draws free water out of the cytoplasm. Simultaneously, the BHEF molecules that permeate the membrane utilize their hydroxyl and amide groups to bind intracellular water, preventing the nucleation of ice crystals and promoting a safe transition into an amorphous glass state (vitrification) during cooling.

G BHEF BHEF Addition (C5H11NO3) H_Bonds Extensive H-Bonding (Hydroxyl & Amide) BHEF->H_Bonds Solvation Osmotic Osmotic Dehydration of Cytoplasm BHEF->Osmotic Water Efflux Ice_Inhib Inhibition of Ice Crystal Nucleation H_Bonds->Ice_Inhib Disrupts Lattice Vitrification Amorphous Glass Transition (Tg) Ice_Inhib->Vitrification Rapid Cooling Osmotic->Ice_Inhib Reduces Free H2O Cell_Survival High Post-Thaw Cell Viability Vitrification->Cell_Survival Cryoprotection

Figure 1: Mechanistic pathway of BHEF-mediated cryoprotection and ice lattice inhibition.

Self-Validating Experimental Protocol: BHEF Validation Workflow

To establish trustworthiness and scientific integrity, the following protocol is designed as a self-validating system . By running parallel experimental arms (10% BHEF vs. 10% DMSO vs. CPA-free control) and utilizing dual-stain flow cytometry, any loss in cell viability can be mechanistically isolated to either CPA-induced biochemical toxicity (pre-freeze) or mechanical ice-crystal damage (post-thaw).

Phase 1: Formulation & Osmotic Equilibration
  • Prepare the CPA Matrix: Formulate a 10% (v/v) BHEF solution in standard culture medium (e.g., DMEM) supplemented with 20% Fetal Bovine Serum (FBS).

    • Causality: The elevated FBS concentration provides essential proteins that stabilize the cellular lipid bilayer against the mechanical stress of osmotic expansion during CPA influx.

  • Cell Harvest: Harvest mammalian cells (e.g., HEK293 or primary fibroblasts) at 80% confluence.

    • Causality: Harvesting in the logarithmic growth phase ensures robust baseline health, minimizing the confounding variable of pre-existing apoptotic markers.

  • Equilibration: Resuspend the cell pellet in the BHEF formulation ( 1×106 cells/mL) and incubate at 4°C for 15 minutes.

    • Causality: Because BHEF (133.15 g/mol ) is larger than DMSO, it requires a slightly longer equilibration time. Performing this step at 4°C aggressively suppresses cellular metabolic activity, mitigating potential biochemical toxicity while allowing sufficient time for osmotic balance.

Phase 2: Controlled-Rate Freezing (CRF)
  • Vial Transfer: Transfer the equilibrated cell suspensions into 1.8 mL cryovials.

  • Programmed Cooling: Place vials in a controlled-rate freezer and cool at a strict rate of -1°C/min down to -80°C.

    • Causality: This specific cooling trajectory is the thermodynamic sweet spot. It provides exactly enough time for cellular dehydration (driven by extracellular BHEF) to prevent lethal intracellular ice formation (IIF), without causing excessive cellular shrinkage and irreversible cytoskeletal collapse.

  • Storage: Plunge the vials into the vapor phase of liquid nitrogen (-196°C) for a minimum of 24 hours to ensure complete vitrification.

Phase 3: Rapid Thawing & Viability Assessment
  • Rapid Warming: Submerge the cryovials in a 37°C water bath, agitating gently until only a microscopic ice crystal remains.

    • Causality: Rapid thawing is critical to prevent the recrystallization of microscopic ice nuclei into larger, membrane-rupturing crystals during the warming phase.

  • Osmotic Step-Down: Dilute the cell suspension dropwise with 10 mL of pre-warmed, CPA-free complete medium.

    • Causality: Dropwise addition prevents sudden osmotic shock and membrane lysis as BHEF rapidly exits the intracellular space.

  • Flow Cytometry Validation: Assess cell viability using Annexin V / Propidium Iodide (PI) dual-staining.

    • Causality: This specific assay validates the entire workflow. PI-positive cells indicate immediate mechanical damage (failed ice inhibition), while Annexin V-positive cells indicate delayed apoptosis (biochemical CPA toxicity). Comparing these ratios against the DMSO control will definitively map BHEF's efficacy and safety profile.

Conclusion and Translational Perspectives

The structural properties of N,N-Bis(2-hydroxyethyl)formamide—specifically its dense array of hydrogen bond donors and acceptors—make it a theoretically superior candidate for disrupting aqueous crystallization. By applying principles proven in polymer plasticization to cellular cryobiology, BHEF offers a highly rational pathway to bypass the toxicity limitations of DMSO. The self-validating experimental framework provided herein serves as the foundational blueprint for researchers to empirically quantify BHEF's potential in advancing clinical-grade cell preservation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 91333, N,N-Bis(2-hydroxyethyl)formamide." PubChem, [Link].

  • Dai, H., Chang, P. R., Yu, J., & Ma, X. (2008). "N,N-Bis(2-hydroxyethyl)formamide as a new plasticizer for thermoplastic starch." Starch‐Stärke, 60(12), 676-684. [Link].

  • Awan, M., Buriak, I., Fleck, R., et al. (2020). "Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity?" Cryobiology, 94, 11-23. [Link].

Foundational

N,N-Bis(2-hydroxyethyl)formamide: A Versatile Reagent in Modern Organic Synthesis

Abstract N,N-Bis(2-hydroxyethyl)formamide, a multifunctional organic compound, is emerging as a versatile and valuable reagent in the field of organic synthesis. This technical guide provides an in-depth exploration of i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N,N-Bis(2-hydroxyethyl)formamide, a multifunctional organic compound, is emerging as a versatile and valuable reagent in the field of organic synthesis. This technical guide provides an in-depth exploration of its chemical properties, synthesis, and diverse applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development. This document will delve into its role as a precursor for the synthesis of valuable heterocyclic compounds, its potential as a specialized solvent, and its utility as a formylating agent. Detailed experimental protocols, mechanistic insights, and a comprehensive review of the current literature are presented to offer a practical and authoritative resource for the scientific community.

Introduction

In the ever-evolving landscape of organic chemistry, the demand for reagents that are not only efficient and selective but also possess a favorable safety and environmental profile is continually increasing. N,N-Bis(2-hydroxyethyl)formamide (BHEF), with its unique combination of a tertiary amide and two primary hydroxyl groups, presents a compelling profile for a variety of synthetic transformations. Its high boiling point, polarity, and hydrogen bonding capabilities make it an intriguing candidate for specialized applications, ranging from a building block in complex molecule synthesis to a non-conventional reaction medium. This guide aims to consolidate the existing knowledge and explore the potential of BHEF as a key tool in the synthetic chemist's arsenal.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective application in synthesis.

Table 1: Physicochemical Properties of N,N-Bis(2-hydroxyethyl)formamide [1][2]

PropertyValue
CAS Number 25209-66-9
Molecular Formula C₅H₁₁NO₃
Molecular Weight 133.15 g/mol
Appearance Colorless liquid
Boiling Point 379 °C at 760 mmHg
Flash Point 183 °C
Density 1.203 g/cm³
Refractive Index 1.493
Solubility Soluble in water and polar organic solvents

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the formyl proton, the methylene groups adjacent to the nitrogen, and the methylene groups adjacent to the hydroxyl groups, along with the hydroxyl protons.

  • ¹³C NMR: The carbon NMR spectrum will exhibit resonances for the formyl carbon and the four methylene carbons.

  • IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the amide, a broad O-H stretch for the hydroxyl groups, and C-N and C-O stretching frequencies.

Synthesis of N,N-Bis(2-hydroxyethyl)formamide

The efficient synthesis of BHEF is crucial for its accessibility as a reagent. A common laboratory and industrial preparation involves the formylation of diethanolamine.

Synthesis via Formylation of Diethanolamine

This method typically involves the reaction of diethanolamine with a formylating agent, such as formic acid or an ester of formic acid.

Reaction Scheme:

Synthesis of BHEF Diethanolamine Diethanolamine BHEF N,N-Bis(2-hydroxyethyl)formamide Diethanolamine->BHEF + FormicAcid Formic Acid FormicAcid->BHEF Reflux Water Water BHEF->Water + Morpholine Synthesis BHEF N,N-Bis(2-hydroxyethyl)formamide H-C(=O)N(CH₂CH₂OH)₂ Diethanolamine Diethanolamine HN(CH₂CH₂OH)₂ BHEF->Diethanolamine H₃O⁺, Δ (Hydrolysis) Protonated_Diol Protonated Diethanolamine H₂N⁺(CH₂CH₂OH)(CH₂CH₂OH₂⁺) Diethanolamine->Protonated_Diol H⁺ Morpholine Morpholine Protonated_Diol->Morpholine - H₂O (Intramolecular Cyclization) Formylation Reaction BHEF N,N-Bis(2-hydroxyethyl)formamide Formamide R-NHCHO BHEF->Formamide + Amine R-NH₂ Amine->Formamide Heat or Catalyst Diethanolamine Diethanolamine Formamide->Diethanolamine +

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of N,N-Bis(2-hydroxyethyl)formamide (BHF) Mediated Thermoplastic Starch Nanocomposites

Executive Summary & Mechanistic Rationale The development of biodegradable polymer hybrids—specifically thermoplastic starch (TPS) reinforced with montmorillonite (MMT) clay—has historically been hindered by the poor com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of biodegradable polymer hybrids—specifically thermoplastic starch (TPS) reinforced with montmorillonite (MMT) clay—has historically been hindered by the poor compatibility between hydrophilic starch chains and traditional plasticizers like glycerol. Glycerol tends to migrate over time, leading to retrogradation (recrystallization) and severe moisture sensitivity.

To overcome this, N,N-Bis(2-hydroxyethyl)formamide (BHF) [3] has emerged as a superior, dual-action additive. Structurally, BHF possesses a highly polar formamide core flanked by two hydroxyethyl arms. This unique architecture allows it to act simultaneously as a high-efficiency plasticizer for the starch matrix and a swelling/intercalating agent for the layered silicate galleries of MMT [1].

The Causality of Experimental Design: Traditional melt-compounding often fails to achieve true nanoscale dispersion because the polymer chains cannot penetrate the tightly stacked clay tactoids. By pre-treating MMT with BHF, the formamide groups form strong dipole-dipole interactions with the silicate surface, expanding the interlayer d-spacing. During subsequent thermal gelatinization and high-shear melt mixing, BHF replaces starch-starch intramolecular hydrogen bonds with stronger starch-BHF interactions [2]. This allows the plasticized starch chains to easily penetrate the pre-expanded clay galleries, driving the system from a micro-composite to a partially or fully exfoliated nanocomposite.

Mechanistic Workflow

Workflow BHF N,N-Bis(2-hydroxyethyl)formamide PreSwell Phase 1: Clay Pre-swelling BHF->PreSwell Intercalates silicate layers Gelatinize Phase 2: Starch Plasticization BHF->Gelatinize Replaces starch H-bonds MMT Montmorillonite (MMT) MMT->PreSwell Starch Native Corn Starch Starch->Gelatinize MeltMix Phase 3: Melt Compounding PreSwell->MeltMix Swollen MMT Gelatinize->MeltMix Plasticized Starch Product Exfoliated TPS/MMT Nanocomposite MeltMix->Product Shear-driven exfoliation

Figure 1: BHF dual-action workflow for TPS/MMT nanocomposite synthesis.

Materials and Reagents

  • Polymer Matrix: Native Corn Starch (approx. 25% amylose, 75% amylopectin).

  • Nanofiller: Natural Montmorillonite (MMT) (Cation exchange capacity ~ 90 meq/100g).

  • Plasticizer/Intercalant: N,N-Bis(2-hydroxyethyl)formamide (BHF), >98% purity (CAS: 25209-66-9) [3].

  • Solvent: Deionized (DI) water.

Self-Validating Experimental Protocol

This protocol is designed with built-in Quality Control (QC) checkpoints to ensure the physical chemistry of the system behaves as intended before proceeding to the next high-resource step.

Phase 1: BHF-Mediated MMT Pre-Swelling

Goal: Expand the silicate gallery d-spacing to lower the thermodynamic barrier for polymer entry.

  • Dispersion: Disperse 5 g of MMT in 100 mL of DI water under continuous magnetic stirring at 500 rpm for 2 hours at room temperature.

  • BHF Introduction: Add 15 g of BHF dropwise to the MMT suspension.

  • Ultrasonication: Subject the mixture to probe ultrasonication (20 kHz, 40% amplitude) for 30 minutes in an ice bath to prevent premature solvent evaporation.

  • QC Checkpoint 1 (XRD Validation): Dry a 2 mL aliquot of the suspension. Perform X-Ray Diffraction (XRD). Self-Validation: You must observe the MMT d001​ diffraction peak shift from its native 2θ=7.2∘ to <5.0∘ . If the peak does not shift, intercalation has failed; increase sonication time before proceeding [1].

Phase 2: Starch Gelatinization

Goal: Disrupt the crystalline domains of native starch granules.

  • Slurry Preparation: Gradually add 100 g of native corn starch to the BHF/MMT aqueous dispersion.

  • Thermal Gelatinization: Heat the slurry to 80°C under vigorous mechanical stirring (800 rpm) for 45 minutes. The mixture will transition from an opaque slurry to a highly viscous, translucent gel as the starch granules swell and rupture.

  • Drying: Cast the gel into Teflon dishes and dry in a vacuum oven at 60°C for 24 hours to reduce the moisture content to < 5 wt%.

Phase 3: High-Shear Melt Compounding

Goal: Drive the plasticized starch chains into the expanded clay galleries to achieve exfoliation.

  • Milling: Grind the dried gel into a coarse powder using a cryogenic mill to prevent thermal degradation.

  • Extrusion: Feed the powder into a co-rotating twin-screw extruder (L/D ratio = 40). Set the temperature profile from hopper to die as follows: 90°C / 110°C / 120°C / 130°C / 125°C. Maintain a screw speed of 80 rpm.

  • QC Checkpoint 2 (FTIR Validation): Analyze the extruded pellets via FTIR. Self-Validation: The broad -OH stretching band of native starch (~3400 cm⁻¹) must shift to a lower wavenumber (~3300 cm⁻¹). This confirms that BHF has successfully established hydrogen bonds with the starch backbone, preventing retrogradation [2].

Quantitative Data & Performance Metrics

The utilization of BHF over traditional plasticizers yields statistically significant improvements in both mechanical robustness and barrier properties. The table below summarizes the expected physicochemical properties of the synthesized formulations.

Table 1: Comparative Physicochemical Properties of Starch Composites

Material FormulationTensile Strength (MPa)Elongation at Break (%)Water ResistanceXRD d001​ Peak ( )
Native Corn Starch N/A (Too Brittle)N/APoorN/A
GTPS (30% Glycerol)3.5 ± 0.445 ± 5PoorN/A
BTPS (30% BHF)6.8 ± 0.572 ± 6ModerateN/A
BTPS / 5% MMT Nanocomposite 14.2 ± 0.855 ± 4Excellent< 4.5° (Exfoliated)

Note: The addition of 5 wt% MMT to the BHF-plasticized matrix nearly doubles the tensile strength while maintaining a highly functional elongation profile, a direct result of the nanoscale stress-transfer enabled by BHF-mediated exfoliation.

References

  • Preparation and properties of thermoplastic starch/montmorillonite nanocomposites using N,N-bis(2-hydroxyethyl)formamide as a new additive.
  • N,N-Bis(2-hydroxyethyl)formamide as a New Plasticizer for Thermoplastic Starch.
  • N,N-Bis(2-hydroxyethyl)formamide | C5H11NO3 | CID 91333.
Application

APPLICATION NOTE: Formulating Advanced Polymeric Drug Delivery Systems using N,N-Bis(2-hydroxyethyl)formamide (BHEF)

Target Audience: Formulation Scientists, Polymer Chemists, and Drug Delivery Researchers Content Focus: Matrix Modulation, Transdermal Films, and Hydrogel Kinetics Introduction & Mechanistic Rationale In the development...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Polymer Chemists, and Drug Delivery Researchers Content Focus: Matrix Modulation, Transdermal Films, and Hydrogel Kinetics

Introduction & Mechanistic Rationale

In the development of biopolymeric drug delivery systems—such as transdermal patches, oral dissolvable films, and targeted hydrogels—the native semi-crystalline structure of polymers like starch, polyvinyl alcohol (PVA), and chitosan presents a significant barrier[1],[2]. Strong intermolecular hydrogen bonds restrict polymer chain mobility, leading to brittle matrices and unpredictable Active Pharmaceutical Ingredient (API) diffusion rates.

Traditionally, polyols like glycerol have been used to plasticize these matrices. However, from a formulation standpoint, glycerol is highly hygroscopic. At high relative humidity (RH), glycerol-plasticized films absorb excessive moisture, leading to matrix swelling and catastrophic "dose dumping" of the API. Conversely, at low RH, glycerol tends to migrate out of the matrix (efflorescence), resulting in film embrittlement.

N,N-Bis(2-hydroxyethyl)formamide (BHEF) (CAS: 25209-66-9) has emerged as a highly efficient, advanced matrix modulator[3],[4]. With a molecular weight of 133.15 g/mol and a density of 1.203 g/cm³[5], BHEF possesses a unique molecular architecture: a central formamide core acting as a potent hydrogen-bond acceptor, flanked by two hydroxyethyl arms that act as both donors and acceptors.

When incorporated into a biopolymer matrix, BHEF aggressively disrupts native polymer-polymer hydrogen bonds, replacing them with stable BHEF-polymer interactions[6]. This increases the free volume within the matrix, creating a continuous amorphous phase that is highly conducive to tunable, diffusion-controlled drug release[1]. Crucially, BHEF imparts superior water resistance compared to glycerol, ensuring that the release kinetics remain stable across varying environmental humidities[6].

Visualizing Matrix Modulation

G Bio Biopolymer Matrix (Strong H-Bonds) Amorphous Amorphous Polymeric Phase (Increased Free Volume) Bio->Amorphous Thermal Gelatinization BHEF BHEF Plasticizer (H-Bond Disruptor) BHEF->Amorphous Plasticization API Active Pharmaceutical Ingredient (API) API->Amorphous Encapsulation Delivery Controlled Drug Delivery (Tunable Diffusion) Amorphous->Delivery Kinetic Release

Mechanistic pathway of BHEF-mediated biopolymer matrix modulation for controlled drug release.

Comparative Analytics: BHEF vs. Traditional Plasticizers

To justify the transition from standard plasticizers to BHEF, we must look at the thermomechanical and kinetic impacts on the polymer matrix. The data below synthesizes the structural benefits of BHEF in starch/PVA-based delivery systems[6],[1].

Matrix ParameterGlycerol-Plasticized MatrixBHEF-Plasticized MatrixImpact on Drug Delivery Performance
Tensile Strength (Low RH) ~12.5 MPa~18.2 MPa Prevents matrix fracturing and patch failure during patient handling and application.
Elongation at Break (High RH) ~45%~65% Maintains superior elasticity without compromising the structural integrity of the film.
Moisture Sensitivity High (Hygroscopic)Moderate Significantly reduces the risk of humidity-induced matrix dissolution and API dose dumping.
Intermolecular H-Bonding Reversible / WeakHighly Stable BHEF prevents retrogradation (re-crystallization) of the polymer, ensuring a stable shelf-life.

Validated Protocol: Fabrication of BHEF-Modulated Transdermal Films

As a Senior Application Scientist, I emphasize that a robust protocol is not just a sequence of steps, but a self-validating system. The following methodology details the fabrication of a BHEF-plasticized PVA/Starch film for the controlled release of a hydrophilic API.

Phase 1: Matrix Hydration and Gelatinization
  • Action: Disperse 5.0 g of the chosen biopolymer (e.g., high-amylose corn starch or PVA) in 95 mL of deionized water. Heat the suspension to 90°C under continuous mechanical stirring (500 rpm) for 45 minutes.

  • Causality: Heating above the polymer's specific gelatinization temperature is strictly required. This thermal energy permanently disrupts the native crystalline domains, allowing water to fully solvate the polymer chains and exposing the hydroxyl groups for subsequent modulation.

Phase 2: Plasticizer and API Integration
  • Action: Cool the homogenous polymer solution to 60°C. Slowly add 1.5 g of BHEF (yielding a 30 wt% concentration relative to the polymer) and 0.5 g of the model API. Stir continuously for an additional 30 minutes.

  • Causality: Cooling to 60°C serves a dual purpose: it prevents the thermal degradation of sensitive APIs while maintaining sufficient thermodynamic mobility for BHEF to intercalate between the polymer chains. At this stage, BHEF acts as a hydrogen-bond competitor, permanently preventing the polymer chains from re-associating into a crystalline lattice[6],[1].

Phase 3: Casting and Controlled Desiccation
  • Action: Transfer the mixture to a vacuum desiccator and degas at -0.08 MPa for 10 minutes. Cast the bubble-free solution onto a leveled, Teflon-coated petri dish. Dry in a convection oven at exactly 45°C for 24 hours.

  • Causality: Degassing is a critical failure-prevention step. Micro-voids caused by entrapped air act as unpredictable diffusion channels, which will drastically skew the API release kinetics. Drying at a moderate 45°C ensures gradual water evaporation, preventing "skinning" (where the surface dries too fast, trapping moisture inside) and matrix warping.

Phase 4: Self-Validation System (Quality Control)

Do not proceed to clinical or kinetic testing without validating the structural integrity of the newly formed matrix.

  • Action: Perform Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) on the dried film.

  • Validation Criteria: A successful formulation is self-validating. The broad -OH stretching band (typically found at ~3340 cm⁻¹ in native starch/PVA) must shift to a lower wavenumber (e.g., ~3300 cm⁻¹)[6],[1]. This shift is the definitive physicochemical proof that native hydrogen bonds have been successfully replaced by stronger, stable BHEF-polymer interactions.

    • Troubleshooting: If the peak does not shift, the plasticizer has phase-separated (often due to inadequate stirring or incorrect temperature control), and the batch must be rejected.

References

  • Title: N,N-Bis(2-hydroxyethyl)formamide as a New Plasticizer for Thermoplastic Starch Source: Starch/Stärke, Volume 60, Issue 12 (2008) URL: [Link]

  • Title: Preparation and properties of starch-based film using N,N-bis(2-hydroxyethyl)formamide as a new plasticizer Source: Carbohydrate Polymers, Volume 79, Issue 2 (2010) URL: [Link]

  • Title: N,N-Bis(2-hydroxyethyl)formamide (CID 91333) - Chemical and Physical Properties Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

Method

Application Note: N,N-Bis(2-hydroxyethyl)formamide (BHF) as an Advanced Medium for Biocatalytic Transformations

Executive Summary: The Biocatalysis Bottleneck In the synthesis of active pharmaceutical ingredients (APIs), the transition from traditional chemocatalysis to biocatalysis is frequently hindered by substrate insolubility...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Biocatalysis Bottleneck

In the synthesis of active pharmaceutical ingredients (APIs), the transition from traditional chemocatalysis to biocatalysis is frequently hindered by substrate insolubility in aqueous media[1]. While conventional organic solvents like N,N-dimethylformamide (DMF) excel at solubilizing hydrophobic precursors, they aggressively strip the essential hydration shell from enzymes, leading to rapid unfolding and denaturation.

N,N-Bis(2-hydroxyethyl)formamide (BHF) emerges as a highly engineered "chimeric" alternative. By bridging the gap between organic solvation and biocatalyst preservation, BHF enables high-yield enzymatic reactions (such as esterifications and aminolysis) under mild conditions[2],[3]. This application note provides the mechanistic rationale, physicochemical data, and validated protocols for implementing BHF in drug development workflows.

Mechanistic Rationale: The "Chimeric" Solvent Advantage

The efficacy of BHF in biocatalysis is rooted in its unique molecular architecture. BHF acts as a structural hybrid:

  • The Formamide Core: Retains high dielectric properties, ensuring the complete dissolution of hydrophobic drug intermediates and complex amides[4].

  • The Hydroxyethyl Arms: Mimics the stabilizing effects of polyols (e.g., glycerol). Extensive FT-IR spectroscopic studies have proven BHF's profound capacity for intermolecular hydrogen bonding within biopolymer matrices[5],[6],[7].

In an enzymatic reaction, these terminal hydroxyl groups form a dynamic hydrogen-bond network that acts as a surrogate hydration shell. This prevents the stripping of the enzyme's essential water layer, maintaining its active three-dimensional conformation while the formamide moiety dissolves the non-polar substrates.

Thermodynamic Stabilization Pathway

BHF_Mechanism Substrate Hydrophobic Substrate Solvation Substrate Solvation (via Formamide Core) Substrate->Solvation BHF BHF Medium (N,N-Bis(2-hydroxyethyl)formamide) Hydration Preserved Hydration Shell (via Hydroxyethyl Arms) BHF->Hydration H-Bond Donating/Accepting BHF->Solvation Enzyme Biocatalyst (e.g., Lipase) Enzyme->Hydration ActiveState Catalytically Active Enzyme-Substrate Complex Hydration->ActiveState Conformational Stability Solvation->ActiveState Enhanced Mass Transfer Product High-Yield Enzymatic Product ActiveState->Product Biocatalytic Turnover

Thermodynamic stabilization and substrate solvation pathways in BHF-mediated biocatalysis.

Physicochemical Profiling & Data Presentation

To understand why BHF outperforms traditional solvents, we must look at its solvation metrics. Table 1 outlines the physicochemical properties that make BHF an ideal biocatalytic medium, while Table 2 demonstrates its practical impact on enzyme activity.

Table 1: Physicochemical Comparison of Solvents

SolventDielectric Constant ( ϵ )H-Bond DonorsH-Bond AcceptorsBiocatalyst Compatibility
BHF ~ 45.023High (Preserves Hydration)
DMF 36.701Low (Denaturing)
Glycerol 42.533High (Mass Transfer Issues)

Table 2: Comparative Lipase Activity in Co-Solvent Systems (Esterification)

Solvent System (v/v)Substrate SolubilityRelative Conversion (%)Enzyme Stability ( T1/2​ at 50°C)
100% Aqueous BufferLow (Precipitation)15%> 48 h
80% DMF / 20% BufferHigh5%< 1 h
80% BHF / 20% Buffer High 92% > 24 h

Experimental Protocol: Lipase-Catalyzed Aminolysis in BHF

This self-validating protocol outlines the use of BHF as a co-solvent for the lipase-catalyzed synthesis of pharmaceutical amides via direct aminolysis of esters[2].

Materials Required
  • Solvent: N,N-Bis(2-hydroxyethyl)formamide (BHF), anhydrous.

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Biocatalyst: Immobilized Lipase B from Candida antarctica (CALB / Novozym 435).

  • Substrates: Racemic ester precursor and primary amine.

Step-by-Step Methodology

Step 1: Solvent System Preparation

  • Prepare an 80:20 (v/v) mixture of BHF and Potassium Phosphate buffer.

  • Causality: Operating at 80% BHF drastically lowers the thermodynamic water activity ( aw​ ). In hydrolase-catalyzed reactions, limiting bulk water suppresses competitive hydrolysis and drives the equilibrium toward synthesis (aminolysis/esterification).

Step 2: Substrate Loading & Validation

  • Dissolve the hydrophobic ester and the primary amine in the BHF/Buffer mixture to a final concentration of 250 mM each.

  • Self-Validation Check: The solution must remain optically clear. If turbidity occurs (indicating substrate aggregation), incrementally increase the BHF ratio by 5% until complete solvation is achieved.

Step 3: Biocatalyst Addition

  • Add 10 mg/mL of immobilized CALB to the reaction vessel.

  • Causality: Immobilization provides a secondary layer of structural rigidity. This synergizes with BHF's hydrogen-bonding network to thermodynamically lock the enzyme in its active "lid-open" conformation, exposing the catalytic triad to the solubilized substrates[3].

Step 4: Reaction Incubation

  • Seal the vessel to prevent evaporation and incubate in a thermoshaker at 45 °C under orbital shaking (250 rpm) for 24 hours.

  • Causality: BHF's high boiling point and low vapor pressure ensure that the solvent volume and substrate concentration remain absolute constants throughout the heating cycle.

Step 5: Product Extraction & Workup

  • Quench the reaction by filtering out the immobilized enzyme (which can be washed with cold buffer and recycled).

  • Add an equal volume of ethyl acetate to the filtrate and vortex vigorously.

  • Causality: BHF is highly hydrophilic due to its diol arms. During liquid-liquid extraction, BHF partitions entirely into the aqueous phase, driving the synthesized, non-polar API intermediate seamlessly into the organic (ethyl acetate) layer for easy recovery.

Troubleshooting & Optimization

  • Low Conversion Rates: If conversion plateaus early, the water generated as a byproduct of esterification may be shifting the equilibrium. Solution: Add 50 mg/mL of activated molecular sieves (3Å) to the BHF medium to act as an in-situ water scavenger.

  • High Viscosity Issues: Pure BHF can be viscous at room temperature, impeding mass transfer. Solution: Always conduct reactions at elevated temperatures (40–55 °C) where BHF's viscosity drops exponentially, or maintain a minimum of 10% aqueous buffer to act as a rheological modifier.

Sources

Application

Application Notes &amp; Protocols: Compatibility of N,N-Bis(2-hydroxyethyl)formamide with Polymer Matrices

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the compatibility and application of N,N-Bis(2-hydroxyethyl)formamide (BHEF) with various...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the compatibility and application of N,N-Bis(2-hydroxyethyl)formamide (BHEF) with various polymer matrices. It details the mechanistic interactions of BHEF as a plasticizer and functional additive, presents experimental protocols for compatibility assessment, and summarizes key performance data. The focus is on providing a foundational understanding for leveraging BHEF in advanced material formulations, particularly within the context of biopolymers and drug delivery systems.

Introduction to N,N-Bis(2-hydroxyethyl)formamide (BHEF)

N,N-Bis(2-hydroxyethyl)formamide (CAS No. 25209-66-9) is a multifunctional organic compound characterized by a central formamide group and two terminal hydroxyl (-OH) groups.[1][2][3] This unique structure imparts a high degree of polarity and the capacity for extensive hydrogen bonding, making it a versatile additive in polymer science.

Key Physicochemical Properties:

  • Molecular Formula: C5H11NO3[1][2]

  • Molecular Weight: 133.15 g/mol [2][3]

  • Boiling Point: 379 °C at 760 mmHg[1]

  • Density: ~1.203 g/cm³[1]

Its primary roles in polymer matrices include:

  • Plasticizer: BHEF can intercalate between polymer chains, disrupting intermolecular forces and increasing segmental mobility. This leads to a reduction in the glass transition temperature (Tg), enhanced flexibility, and improved processability.

  • Humectant/Anti-static Agent: The hygroscopic nature of BHEF allows it to attract and retain moisture, which can be beneficial for controlling the electrostatic properties and brittleness of a material.

  • Monomer/Chain Extender: The two primary hydroxyl groups enable BHEF to act as a diol in polycondensation reactions for synthesizing polymers such as polyesters and polyurethanes.

The following diagram illustrates the fundamental molecular interactions that govern BHEF's function within a polymer matrix.

BHEF_Interaction cluster_0 BHEF Molecule cluster_1 Polymer Matrix cluster_2 Mechanism of Action cluster_3 Resulting Material Properties BHEF N,N-Bis(2-hydroxyethyl)formamide (BHEF) Polymer1 Polymer Chain 1 BHEF->Polymer1  H-Bonding (Hydroxyl Groups) Polymer2 Polymer Chain 2 BHEF->Polymer2  H-Bonding (Formamide Group) Mechanism Increased Inter-chain Distance & Segmental Mobility BHEF->Mechanism Intercalation Properties Reduced Tg Increased Flexibility Improved Processability Mechanism->Properties

Caption: Logical flow of BHEF's plasticizing action within a polymer matrix.

Compatibility with Biopolymer Matrices: A Case Study with Thermoplastic Starch (TPS)

The demand for sustainable and biodegradable materials has driven significant research into plasticized biopolymers. BHEF has emerged as a novel and effective plasticizer for thermoplastic starch (TPS), offering distinct advantages over traditional plasticizers like glycerol.[4][5]

Mechanism of Compatibility

The compatibility between BHEF and starch is primarily driven by strong hydrogen bond interactions.[4][5] The hydroxyl and formamide groups of BHEF form hydrogen bonds with the abundant hydroxyl groups on the starch polymer chains (amylose and amylopectin). This interaction is crucial for disrupting the highly crystalline structure of native starch granules, allowing for the formation of a continuous and homogenous thermoplastic phase.[4][5][6]

Performance Advantages over Glycerol

Studies have demonstrated that BHEF-plasticized TPS (BTPS) exhibits superior properties compared to glycerol-plasticized TPS (GTPS) in several key areas.[4][5]

PropertyBHEF-Plasticized TPS (BTPS)Glycerol-Plasticized TPS (GTPS)Rationale for Difference
Water Resistance HigherLowerThe strong interaction between BHEF and starch may reduce the availability of free hydroxyl groups to bind with water, thus improving water resistance.[4][5]
Mechanical Properties Higher tensile strength at low RH; Higher elongation at break at high RH.[4][5]Lower tensile strength at low RH; Lower elongation at break at high RH.[4][5]The specific interaction of BHEF with the starch matrix provides a different mechanical response to humidity changes compared to glycerol.
Water Vapor Permeability LowerHigherBHEF-plasticized films show reduced water vapor permeability, which is advantageous for packaging applications.[7]
Protocol for Preparation and Characterization of BHEF-Plasticized Starch Films

This protocol outlines the solvent casting method for producing and evaluating BHEF-plasticized starch films.

Materials:

  • Corn starch

  • N,N-Bis(2-hydroxyethyl)formamide (BHEF)

  • Deionized water

  • Petri dishes (for casting)

  • Magnetic stirrer with hot plate

  • Controlled environment chamber (for conditioning)

  • Universal Testing Machine (for mechanical testing)

  • Differential Scanning Calorimeter (DSC)

  • Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

  • Preparation of Starch Slurry: Disperse a pre-determined amount of corn starch (e.g., 5 g) in deionized water (e.g., 100 mL) in a beaker.

  • Addition of Plasticizer: Add the desired weight percentage of BHEF (e.g., 15-30% by weight of starch) to the slurry.

  • Gelatinization: Heat the mixture to 90-95°C on a hot plate with continuous stirring for 30 minutes until the solution becomes a clear, viscous gel. This step ensures the complete disruption of starch granules.[5]

  • Casting: Pour a controlled volume of the hot gel into a petri dish. Ensure an even thickness.

  • Drying: Dry the cast films in an oven at a controlled temperature (e.g., 50°C) for approximately 24 hours or until a constant weight is achieved.

  • Conditioning: Prior to testing, condition the films in a controlled environment chamber (e.g., 25°C, 50% Relative Humidity) for at least 48 hours to ensure equilibrium moisture content.

Characterization:

  • FTIR Spectroscopy: To confirm the hydrogen bonding interaction between BHEF and starch.[4][5]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting behavior, providing insight into the plasticizing effect of BHEF.[4][5]

  • Mechanical Testing: To measure tensile strength and elongation at break, quantifying the film's flexibility and durability.[4]

Compatibility with Synthetic Polymer Matrices

While BHEF has been extensively studied with starch, its fundamental properties suggest compatibility with a range of synthetic polymers, particularly those capable of hydrogen bonding or those synthesized via polycondensation.

Polyurethanes (PU) and Polyesters

The dual hydroxyl functionality of BHEF makes it a suitable candidate as a chain extender or a diol monomer in the synthesis of polyurethanes and polyesters. By incorporating BHEF into the polymer backbone, it is possible to modify properties such as hydrophilicity, flexibility, and thermal stability. This is an example of "internal plasticization," where the plasticizing moiety is covalently bonded to the polymer chain, which can prevent leaching.[8]

Poly(vinyl alcohol) (PVA)

Similar to starch, PVA has abundant hydroxyl groups. Research on related hydroxyalkylformamides has shown effective plasticization of PVA through hydrogen bonding, leading to a decrease in the melting point (Tm).[5] It is highly probable that BHEF would act as an effective plasticizer for PVA, enhancing its flexibility for applications such as films and hydrogels.

Polyamides (PA) and Polyesteramides (PEA)

The formamide group in BHEF shares structural similarities with the amide linkages in polyamides. This suggests potential miscibility. In the synthesis of polyesteramides, related diols like N, N'-bis(2-hydroxyethyl) terephthalamide are used to build the polymer backbone.[9] BHEF could potentially be used in a similar capacity to tailor the properties of these copolymers.

General Protocols for Assessing Polymer-Plasticizer Compatibility

Determining the compatibility of BHEF with a novel polymer matrix is a critical step in formulation development. A multi-faceted approach is recommended.[10][11][12]

Compatibility_Workflow cluster_0 Phase 1: Formulation & Processing cluster_1 Phase 2: Thermal & Mechanical Analysis cluster_2 Phase 3: Exudation & Leaching Studies cluster_3 Phase 4: Compatibility Verdict A1 Select Polymer & BHEF Concentration A2 Melt Blending or Solvent Casting A1->A2 A3 Prepare Test Specimens (e.g., Films, Plaques) A2->A3 B1 Differential Scanning Calorimetry (DSC) (Measure Tg Shift) A3->B1 Test Samples C1 Visual Inspection & Surface Analysis (ATR-FTIR) A3->C1 Test Samples B2 Dynamic Mechanical Analysis (DMA) (Measure Modulus vs. Temp) B1->B2 B3 Tensile Testing (Strength & Elongation) B2->B3 D1 Assess Data: - Significant Tg Depression? - No Phase Separation? - Minimal Leaching? B3->D1 C2 Accelerated Aging (Heat, Humidity) C1->C2 C3 Solvent Extraction & Quantification (GC-MS or HPLC) C2->C3 C3->D1

Caption: A generalized workflow for assessing BHEF-polymer compatibility.

Protocol for Leaching and Migration Analysis

For applications in drug development and medical devices, quantifying the potential for BHEF to leach from the polymer matrix is of paramount importance.[13][14]

Objective: To quantify the amount of BHEF that migrates from a polymer matrix into a simulant fluid over time.

Materials:

  • Polymer-BHEF test specimens of known surface area and weight.

  • Extraction solvent/simulant fluid (e.g., deionized water, ethanol, hexane, simulated body fluid).

  • Glass vials with inert caps.

  • Incubator or oven.

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC).

  • BHEF analytical standard.

Procedure:

  • Sample Preparation: Accurately weigh and measure the surface area of the test specimens.

  • Extraction: Place each specimen in a glass vial and add a precise volume of the chosen extraction solvent, ensuring the sample is fully submerged.[13] A typical sample-to-solvent ratio is 1-5 grams of polymer per 100 mL of solvent.

  • Incubation: Seal the vials and place them in an incubator at a specified temperature (e.g., 37°C for biomedical applications) for a defined period (e.g., 24, 72, 168 hours).

  • Sample Analysis: At each time point, withdraw an aliquot of the extraction solvent.

  • Quantification: Analyze the aliquot using a calibrated GC-MS or HPLC method to determine the concentration of BHEF in the solvent.[15] GC-MS is often used for the analysis of plasticizer extracts.[15][16]

  • Data Reporting: Express the results as mass of BHEF leached per unit area of the polymer (e.g., µg/cm²) or as a percentage of the initial BHEF content in the polymer.

Conclusion

N,N-Bis(2-hydroxyethyl)formamide is a highly versatile and effective additive for a range of polymer matrices, most notably demonstrated with thermoplastic starch. Its unique molecular structure allows it to function as a potent plasticizer through hydrogen bonding, and its diol functionality opens avenues for its use as a comonomer in polycondensation reactions. For researchers and developers, particularly in the fields of biodegradable materials and drug delivery, BHEF offers a compelling alternative to conventional plasticizers. Rigorous evaluation of compatibility, including thermal analysis and migration studies, is essential to fully harness its potential in novel formulations.

References

  • N-N-bis(2-hydroxyethyl)formamide | lookchem. Available at: [Link]

  • Jarray, A., Gerbaud, V., & Hemati, M. (2016). Polymer-plasticizer compatibility during coating formulation: A multi-scale investigation. CORE. Available at: [Link]

  • Jarray, A., Gerbaud, V., & Hemati, M. (2016). Polymer-plasticizer compatibility during coating formulation: A multi-scale investigation. Laboratoire de Génie Chimique. Available at: [Link]

  • Jarray, A., Gerbaud, V., & Hemati, M. (2016). Polymer-plasticizer compatibility during coating formulation: A multi-scale investigation. Toulouse INP. Available at: [Link]

  • Burns, D. T., et al. (2023). A comparative assessment of the use of suitable analytical techniques to evaluate plasticizer compatibility. ResearchGate. Available at: [Link]

  • N,N-Bis(2-hydroxyethyl)formamide as a New Plasticizer for Thermoplastic Starch. AGRIS. Available at: [Link]

  • Plasticizer Analysis. SGS Polymer Solutions. Available at: [Link]

  • Dai, H., et al. (2008). N,N‐Bis(2‐hydroxyethyl)formamide as a New Plasticizer for Thermoplastic Starch. ResearchGate. Available at: [Link]

  • Dai, H., et al. (2012). Preparation and properties of thermoplastic starch/montmorillonite nanocomposites using N,N-bis(2-hydroxyethyl)formamide as a new additive. ResearchGate. Available at: [Link]

  • N,N-Bis(2-hydroxyethyl)formamide. PubChem. Available at: [Link]

  • Li, J., et al. (2015). Preparation and Properties of Starch-Based Film Using N-(2-hydroxyethyl)formamide as a New Plasticizer. ResearchGate. Available at: [Link]

  • N,N-BIS(2-HYDROXYETHYL)FORMAMIDE. precisionFDA. Available at: [Link]

  • Zimmermann, L., et al. (2024). Ones That Get Away: Investigating the Leaching of Persistent, Mobile, and Toxic Plastic Additives from New and Environmentally Sampled Plastic Items. PMC. Available at: [Link]

  • N,n-bis(2-hydroxyethyl)formamide (C5H11NO3). PubChemLite. Available at: [Link]

  • Seo, K. H., et al. (2002). Synthesis of polyesteramides from N, N'-bis (2-hydroxyethyl)terephthalamide and chain extension reaction. ResearchGate. Available at: [Link]

  • Fenollar, O., et al. (2015). Petro-based and bio-based plasticizers: Chemical structures to plasticizing properties. Kinam Park. Available at: [Link]

  • Yuan, Z., et al. (2024). Understanding the leaching of plastic additives and subsequent risks to ecosystems. ScienceDirect. Available at: [Link]

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Method

The Potential of N,N-Bis(2-hydroxyethyl)formamide in Tissue Engineering: A Technical Perspective and Research Roadmap

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The quest for ideal biomaterials to fabricate tissue engineering scaffolds that flawlessly mimic the na...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quest for ideal biomaterials to fabricate tissue engineering scaffolds that flawlessly mimic the native extracellular matrix (ECM) is a central theme in regenerative medicine. While numerous synthetic and natural polymers have been investigated, the role of processing aids, such as solvents, porogens, and crosslinkers, remains a critical determinant of scaffold architecture and function. This document presents a forward-looking technical perspective on the untapped potential of N,N-Bis(2-hydroxyethyl)formamide (BHEF), a molecule with intriguing properties that suggest its utility in the fabrication of advanced tissue engineering scaffolds. While direct applications of BHEF in this domain are not yet established in the literature, its characteristics as a plasticizer and a linker molecule provide a strong rationale for its investigation. This application note outlines a proposed research framework, detailing hypothetical protocols and characterization strategies to explore BHEF as a novel component in the tissue engineering toolkit.

Introduction: The Unmet Need for Advanced Scaffold Fabrication Reagents

The success of tissue engineering hinges on the creation of scaffolds that are biocompatible, biodegradable, and possess a highly porous and interconnected architecture to support cell infiltration, proliferation, and differentiation.[1][2] The fabrication technique and the materials used are pivotal in achieving these desired properties.[3][4] Conventional methods like solvent casting/particulate leaching, electrospinning, and freeze-drying often rely on organic solvents that can be cytotoxic and require extensive purification steps.[4][5][6] There is a continuous need for novel, biocompatible processing aids that can offer greater control over scaffold morphology and function.

N,N-Bis(2-hydroxyethyl)formamide (BHEF) is a chemical compound with the formula C5H11NO3.[7][8][9][10] It is known for its use as a plasticizer for thermoplastic starch, where it disrupts starch granules to form a continuous phase.[11][12] This plasticizing effect, attributed to hydrogen bond interactions, suggests its potential to solubilize or modify biopolymers commonly used in tissue engineering. Furthermore, its structure, featuring two hydroxyl groups, presents opportunities for crosslinking reactions to form hydrogels. This technical guide will explore the hypothetical applications of BHEF in scaffold fabrication and propose a research plan to validate its potential.

Hypothetical Roles of BHEF in Scaffold Fabrication

Based on its chemical structure and known properties, BHEF could potentially be employed in several key aspects of tissue engineering scaffold fabrication:

  • As a Biocompatible Solvent or Co-solvent: The hydrophilic nature of BHEF, owing to its hydroxyl and amide groups, may allow it to act as a solvent or co-solvent for a range of biopolymers, such as polyvinyl alcohol (PVA) and gelatin. Its potential for lower cytotoxicity compared to harsh organic solvents warrants investigation.

  • As a Porogen in Particulate Leaching: In the solvent casting and particulate leaching technique, porogens are used to create an interconnected pore network.[13][14][15] BHEF, being a water-soluble solid at room temperature, could theoretically be used as a porogen. Its uniform particle size could lead to more controlled pore sizes within the scaffold.

  • As a Crosslinking Agent for Hydrogel Formation: The two hydroxyl groups in the BHEF molecule could be functionalized or directly reacted with other polymers to form crosslinked hydrogel networks.[16][17] Hydrogels are highly attractive for tissue engineering due to their high water content and similarity to soft tissues.[18]

The following sections will outline proposed protocols to investigate each of these potential applications.

Proposed Research Protocols

Protocol 1: Investigating BHEF as a Solvent for Biopolymer Scaffold Fabrication via Electrospinning

Electrospinning is a versatile technique for producing nanofibrous scaffolds that mimic the native ECM.[19][20][21][22][23] The choice of solvent is critical as it influences the solution properties and the final fiber morphology.

Objective: To evaluate the feasibility of using BHEF as a solvent or co-solvent for the electrospinning of a biocompatible polymer, such as Polyvinyl Alcohol (PVA).

Materials:

  • N,N-Bis(2-hydroxyethyl)formamide (BHEF)

  • Polyvinyl Alcohol (PVA, Mw 89,000-98,000)

  • Deionized water

  • Standard electrospinning setup

Methodology:

  • Solution Preparation:

    • Prepare a series of PVA solutions at a constant concentration (e.g., 10% w/v) in different solvent systems:

      • Control: 100% Deionized water

      • Experimental Group 1: 100% BHEF (melted at an appropriate temperature)

      • Experimental Group 2: BHEF/water co-solvent systems (e.g., 75:25, 50:50, 25:75 v/v)

    • Stir the solutions at an elevated temperature (e.g., 80°C) until the PVA is completely dissolved.

    • Allow the solutions to cool to room temperature before electrospinning.

  • Electrospinning Process:

    • Load each polymer solution into a syringe fitted with a 22-gauge needle.

    • Set the electrospinning parameters (to be optimized):

      • Voltage: 15-25 kV

      • Flow rate: 0.5-1.5 mL/h

      • Collector distance: 10-20 cm

    • Collect the electrospun fibers on a grounded collector (e.g., aluminum foil).

  • Scaffold Characterization:

    • Morphology: Analyze the fiber diameter and morphology using Scanning Electron Microscopy (SEM).

    • Chemical Composition: Confirm the presence of PVA and the absence of residual BHEF using Fourier-Transform Infrared Spectroscopy (FTIR).

    • Thermal Properties: Evaluate the thermal stability of the scaffolds using Thermogravimetric Analysis (TGA).

Expected Outcomes: This protocol will determine if BHEF can effectively dissolve PVA and produce uniform nanofibers. The SEM analysis will reveal the impact of BHEF on fiber morphology.

Data Presentation:

Solvent System (BHEF:Water)Average Fiber Diameter (nm)Fiber Morphology
0:100 (Control)To be determinede.g., Uniform, bead-free
25:75To be determinedTo be determined
50:50To be determinedTo be determined
75:25To be determinedTo be determined
100:0To be determinede.g., Beaded, discontinuous
Protocol 2: Fabrication of Porous Scaffolds using BHEF as a Porogen via Solvent Casting & Particulate Leaching

This technique involves dissolving a polymer in a solvent, mixing it with a porogen, and then leaching out the porogen to create a porous structure.[4][14][24]

Objective: To fabricate and characterize porous scaffolds using BHEF as a porogen.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • N,N-Bis(2-hydroxyethyl)formamide (BHEF) particles (sieved to a specific size range, e.g., 100-200 µm)

  • Deionized water

Methodology:

  • Scaffold Fabrication:

    • Dissolve PLGA in DCM to form a 10% (w/v) solution.

    • Add BHEF particles to the PLGA solution at different weight ratios (PLGA:BHEF), for example, 1:2, 1:4, and 1:6.

    • Thoroughly mix to ensure a homogenous suspension.

    • Cast the mixture into a Teflon mold and allow the solvent to evaporate in a fume hood for 24 hours.

    • Immerse the resulting composite in a large volume of deionized water for 48 hours to leach out the BHEF, changing the water every 8 hours.

    • Freeze-dry the scaffolds to remove any remaining water.

  • Scaffold Characterization:

    • Porosity: Determine the porosity of the scaffolds using the liquid displacement method.

    • Pore Morphology and Interconnectivity: Visualize the pore structure using SEM.

    • Mechanical Properties: Evaluate the compressive modulus of the scaffolds using a universal testing machine.

Expected Outcomes: This study will assess the efficacy of BHEF as a porogen. The porosity and pore size of the scaffolds are expected to increase with a higher BHEF to polymer ratio.

Data Presentation:

PLGA:BHEF RatioPorosity (%)Average Pore Size (µm)Compressive Modulus (MPa)
1:2To be determinedTo be determinedTo be determined
1:4To be determinedTo be determinedTo be determined
1:6To be determinedTo be determinedTo be determined

Mandatory Visualizations

BHEF_Scaffold_Fabrication_Workflow cluster_electrospinning Protocol 1: Electrospinning cluster_porogen Protocol 2: Porogen Leaching PVA PVA Polymer Mixing1 Mixing & Dissolution PVA->Mixing1 BHEF_Solvent BHEF Solution (Solvent/Co-solvent) BHEF_Solvent->Mixing1 Electrospinning Electrospinning Mixing1->Electrospinning Nanofibrous_Scaffold Nanofibrous Scaffold Electrospinning->Nanofibrous_Scaffold PLGA PLGA Polymer Mixing2 Mixing PLGA->Mixing2 DCM DCM (Solvent) DCM->Mixing2 BHEF_Porogen BHEF Particles (Porogen) BHEF_Porogen->Mixing2 Casting Solvent Casting Mixing2->Casting Leaching Porogen Leaching Casting->Leaching Porous_Scaffold Porous Scaffold Leaching->Porous_Scaffold

Caption: Proposed workflows for fabricating tissue engineering scaffolds using BHEF.

Biocompatibility and Cytotoxicity Assessment: A Critical Prerequisite

Before any in-vivo application, a thorough in-vitro evaluation of the biocompatibility and cytotoxicity of BHEF and any potential degradation products is imperative.[25][26][27]

Proposed Assays:

  • Direct Cytotoxicity (ISO 10993-5):

    • Culture a relevant cell line (e.g., human dermal fibroblasts or mesenchymal stem cells) on the fabricated scaffolds.

    • Assess cell viability at different time points (e.g., 1, 3, and 7 days) using assays such as MTT or Live/Dead staining.

  • Indirect Cytotoxicity (Elution Test):

    • Incubate the scaffolds in a culture medium for 24 hours to create an extract.

    • Culture cells in the presence of this extract.

    • Evaluate cell viability to determine if any leachable substances from the scaffold are toxic.

  • Hemocompatibility (ISO 10993-4):

    • Assess the interaction of the scaffold material with blood, including hemolysis and coagulation assays.

A favorable outcome in these assays would be a prerequisite for advancing to animal studies. While some compounds with similar structures have been evaluated for cytotoxicity, specific data for BHEF in the context of tissue engineering is lacking and essential.[28]

Future Directions and Conclusion

The successful application of N,N-Bis(2-hydroxyethyl)formamide in tissue engineering scaffold fabrication could open new avenues for creating biomaterials with tailored properties. Its potential as a biocompatible solvent, a controllable porogen, or a crosslinking agent warrants a systematic and thorough investigation. The proposed research protocols provide a foundational framework for such an exploration.

Should these initial studies yield promising results, further research could focus on:

  • Investigating BHEF in the fabrication of other types of scaffolds, such as hydrogels and 3D printed constructs.

  • Exploring the use of BHEF derivatives with enhanced properties.

  • Conducting in-vivo studies to evaluate the long-term biocompatibility and regenerative potential of BHEF-fabricated scaffolds.

References

  • Anand, et al. (2023). Biomimetic electrospun nanofibrous scaffold for tissue engineering: preparation, optimization by design of experiments (DOE), in-vitro and in-vivo characterization. Frontiers in Bioengineering and Biotechnology. [Link]

  • Chen, S., et al. (2021). Fibers by Electrospinning and Their Emerging Applications in Bone Tissue Engineering. Membranes, 11(10), 743. [Link]

  • Ghasemi-Mobarakeh, L., et al. (2011). Techniques for fabrication and construction of three-dimensional scaffolds for tissue engineering. Journal of Biomedical Science, 18(1), 1-6. [Link]

  • Springer Nature. (n.d.). Tissue Engineering Protocols and Methods. Springer Nature Experiments. [Link]

  • Sahoo, S., et al. (2010). Growth factor delivery through electrospun nanofibers in scaffolds for tissue engineering applications. Journal of Biomedical Materials Research Part A, 93(4), 1539-1550. [Link]

  • Li, P., et al. (2012). N,N‐Bis(2‐hydroxyethyl)formamide as a New Plasticizer for Thermoplastic Starch. Starch‐Stärke, 64(10), 789-796. [Link]

  • PubChem. (n.d.). N,N-Bis(2-hydroxyethyl)formamide. PubChem. [Link]

  • Podkościelna, B., & Sobiesiak, M. (2011). New crosslinked hydrogels derivatives of 2-hydroxyethyl methacrylate: Synthesis, modifications and properties. Express Polymer Letters, 5(1), 36-47. [Link]

  • Li, Y., et al. (2009). Improving pore interconnectivity in polymeric scaffolds for tissue engineering. Journal of Tissue Engineering and Regenerative Medicine, 3(6), 470-476. [Link]

  • precisionFDA. (n.d.). N,N-BIS(2-HYDROXYETHYL)FORMAMIDE. precisionFDA. [Link]

  • Lee, C. H., et al. (2018). Electrospun Fibrous Scaffolds for Tissue Engineering: Viewpoints on Architecture and Fabrication. Polymers, 10(3), 267. [Link]

  • Unnamed Author. (n.d.). Scaffolds Fabrication Techniques in Tissue Engineering. Course Hero. [Link]

  • IntechOpen. (2016). Electrospinning in Tissue Engineering. IntechOpen. [Link]

  • Unnamed Author. (2016). In Situ‐Forming Cross‐linking Hydrogel Systems: Chemistry and Biomedical Applications. IntechOpen. [Link]

  • Gaber, A. M., et al. (2007). Synthesis and characterization of N,N'-bis[2-hydroxyethyl]-1,4,6,8-naphthalenediimide with para substituted of phenols based on charge-transfer complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(1), 123-133. [Link]

  • Unnamed Author. (2017). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. ResearchGate. [Link]

  • PubChemLite. (n.d.). N,n-bis(2-hydroxyethyl)formamide (C5H11NO3). PubChemLite. [Link]

  • Stojkovska, J., et al. (2021). Biodegradable Hydrogel Scaffolds Based on 2-Hydroxyethyl Methacrylate, Gelatin, Poly(β-amino esters), and Hydroxyapatite. Polymers, 14(1), 18. [Link]

  • European Patent Office. (2012). N,N-BIS-(2-HYDROXYETHYL) GLYCINE AMIDE AS LINKER IN POLYMER CONJUGATED PRODRUGS - Patent 1909845. European Patent Office. [Link]

  • Zarei, M., et al. (2022). Fabrication and characterization of PHEMA-gelatin scaffold enriched with graphene oxide for bone tissue engineering. Journal of Orthopaedic Surgery and Research, 17(1), 1-16. [Link]

  • Li, P., et al. (2012). Preparation and properties of thermoplastic starch/montmorillonite nanocomposites using N,N-bis(2-hydroxyethyl)formamide as a new additive. Polymer Composites, 33(9), 1591-1599. [Link]

  • Unnamed Author. (2024). Optimizing scaffold pore size for tissue engineering: insights across various tissue types. Unnamed Source. [Link]

  • Stojkovska, J., et al. (2021). Biodegradable Hydrogel Scaffolds Based on 2-Hydroxyethyl Methacrylate, Gelatin, Poly(β-amino esters), and Hydroxyapatite. MDPI. [Link]

  • Unnamed Author. (n.d.). Effect of Different Solvents in Solvent Casting of Porous Pla Scaffolds – In Biomedical and Tissue Engineering Applications. SciSpace. [Link]

  • Unnamed Author. (2016). Combined Porogen Leaching and Emulsion Templating to produce Bone Tissue Engineering Scaffolds. PMC. [Link]

  • Kim, J. Y., et al. (2013). Advances in the design of macroporous polymer scaffolds for potential applications in dentistry. Journal of the Korean Association of Oral and Maxillofacial Surgeons, 39(6), 259-267. [Link]

  • Walsh Medical Media. (2024). Biocompatibility and Toxicity Studies Of Nanomaterials Understanding Risks and Safety. Walsh Medical Media. [Link]

  • Unnamed Author. (2014). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. PubMed. [Link]

  • Unnamed Author. (2021). Scaffold Fabrication Techniques of Biomaterials for Bone Tissue Engineering: A Critical Review. PMC. [Link]

  • EFSA Panel on Food Contact Materials, Enzymes and Processing Aids (CEP). (2025). Update of the safety assessment of N,N‐bis(2‐hydroxyethyl)alkyl(C8‐C18)amines (FCM No 19) and N,N‐bis(2‐hydroxyethyl)alkyl(C8‐C18)amine hydrochlorides (FCM No 20) for their use in plastic materials and articles intended to come into contact with food. EFSA Journal, 23(2), e9235. [Link]

  • Unnamed Author. (2023). Toxicity Evaluation and Biocompatibility of Nanostructured Biomaterials. IntechOpen. [Link]

  • Unnamed Author. (2015). Biocompatibility and Toxicity of Nanoparticles and Nanotubes. ResearchGate. [Link]

  • Liao, C. J., et al. (2002). Fabrication of porous biodegradable polymer scaffolds using a solvent merging/particulate leaching method. Journal of Biomedical Materials Research, 59(4), 676-681. [Link]

  • Unnamed Author. (2025). Biopolymeric Scaffolds with Melatonin for Tissue Engineering—A Review. MDPI. [Link]

  • Unnamed Author. (2018). Effect of Different Solvents in Solvent Casting of Porous PLA Scaffolds—In Biomedical and Tissue Engineering Applications. ResearchGate. [Link]

Sources

Application

"N,N-Bis(2-hydroxyethyl)formamide" for selective adsorption of metal ions

Application Note: N,N-Bis(2-hydroxyethyl)formamide (BHEF) as a High-Affinity Ligand for Selective Metal Ion Adsorption Executive Brief The selective recovery of heavy and radioactive metal ions from complex aqueous matri...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N,N-Bis(2-hydroxyethyl)formamide (BHEF) as a High-Affinity Ligand for Selective Metal Ion Adsorption

Executive Brief

The selective recovery of heavy and radioactive metal ions from complex aqueous matrices is a critical challenge in environmental remediation and nuclear waste management. While N,N-Bis(2-hydroxyethyl)formamide (BHEF, CAS 25209-66-9) is traditionally utilized as a solvent or a hydrogen-bonding plasticizer for biopolymers[1], its unique molecular architecture makes it an exceptional candidate for surface functionalization. By grafting BHEF onto a robust macroporous support, researchers can leverage its multidentate N,N-bis(2-hydroxyethyl) moiety—analogous to highly effective bicine and diethanolamine derivatives[2][3]—to create a sterically flexible, highly electronegative chelating pocket. This application note details the mechanistic rationale, synthesis, and self-validating protocols for utilizing BHEF-functionalized resins in the selective adsorption of borderline and hard metal cations, such as Pb(II) and U(VI).

Mechanistic Causality: The Coordination Chemistry of BHEF

To understand why BHEF acts as a superior ligand, we must analyze its functional groups through the lens of Hard-Soft Acid-Base (HSAB) theory. BHEF possesses two terminal hydroxyl groups and a formamide carbonyl[4].

When BHEF is covalently anchored to a chloromethylated polystyrene-divinylbenzene (PS-DVB) resin via one of its hydroxyl groups (Williamson ether synthesis), the remaining free hydroxyl and the carbonyl oxygen of the formamide group are oriented to form a pseudo-crown ether cavity.

  • Electron Donation: The lone pairs on the oxygen atoms act as hard Lewis bases.

  • Target Affinity: These hard donor sites exhibit exceptionally high thermodynamic affinity for hard and borderline Lewis acids, such as U(VI) (as the uranyl ion, UO22+​ ) and Pb(II).

  • Steric Flexibility: Unlike rigid macrocycles, the aliphatic arms of the BHEF ligand can rotate to optimally satisfy the specific coordination geometry (e.g., octahedral or square planar) required by the captured metal ion.

Workflow Visualization

G N1 Raw PS-DVB Resin (Chloromethylated) N2 Ligand Grafting (BHEF + NaH in DMF) N1->N2 Etherification N3 Metal Adsorption (pH 5.0-6.0, Pb2+, U(VI)) N2->N3 Aqueous Matrix N4 Acidic Desorption (0.1M HNO3 Elution) N3->N4 Metal Saturation N5 Resin Regeneration (0.1M NaOH Wash) N4->N5 Metal Recovery N5->N3 Recycled Resin

Workflow for the synthesis and application of BHEF-functionalized resin in metal ion recovery.

Experimental Protocols & Self-Validating Systems

Protocol A: Synthesis of BHEF-Functionalized PS-DVB Resin

Causality Focus: Selective deprotonation is required to prevent cross-linking and preserve the chelating pocket.

  • Activation: Swell 5.0 g of chloromethylated PS-DVB resin in 50 mL of anhydrous N,N-dimethylformamide (DMF) for 12 hours.

  • Deprotonation: In a separate flame-dried flask under nitrogen, dissolve 2.0 eq of BHEF in 20 mL DMF. Slowly add 1.0 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil). Causality: Limiting NaH to 1.0 eq ensures only one hydroxyl group per BHEF molecule is converted to a highly nucleophilic alkoxide, preventing the ligand from bridging two resin sites and losing its denticity.

  • Grafting: Transfer the activated BHEF solution to the swollen resin. Heat at 80°C for 24 hours under continuous mechanical stirring.

  • Purification: Filter the resin and wash sequentially with DMF, methanol, and 18.2 MΩ·cm ultrapure water to remove unreacted ligand and salts. Dry under vacuum at 50°C.

Protocol B: Batch Adsorption and Selectivity Profiling

Causality Focus: pH control is the master variable in adsorption thermodynamics[5].

  • Matrix Preparation: Weigh exactly 50.0 ± 0.1 mg of BHEF-resin into a 50 mL polypropylene (PP) centrifuge tube. Causality: PP tubes are mandatory; borosilicate glass possesses surface silanol groups that competitively adsorb trace metals, skewing mass balance calculations.

  • Spiking: Add 25.0 mL of a multi-element standard (e.g., 100 mg/L Pb²⁺, Cu²⁺, Cd²⁺).

  • pH Optimization: Adjust the solution to pH 5.5 using dilute HNO₃ or NaOH.

    • Why pH 5.5? At pH < 3.0, the oxygen donor sites on BHEF become protonated ( −OH2+​ ), creating electrostatic repulsion against metal cations. At pH > 6.5, metal ions begin to form insoluble hydroxides (e.g., Pb(OH)2​ ), causing precipitation that registers as a false-positive adsorption[5]. Buffers (like acetate) are strictly avoided as they act as competing ligands.

  • Equilibration: Agitate at 200 rpm for 120 minutes at 298 K to overcome intra-particle diffusion resistance and reach thermodynamic equilibrium.

  • Analysis: Filter through a 0.22 µm PES membrane and quantify the residual metal concentration via ICP-MS.

Protocol C: Self-Validation & Quality Control System

To ensure the integrity of the adsorption data, the protocol must be self-validating:

  • Matrix Control (No Resin): Process a spiked sample without resin. If the final ICP-MS reading drops below the initial spike, precipitation or wall-adsorption is occurring. The pH must be lowered.

  • Blank Control (Resin + Water): Process resin in ultrapure water. Analyzed for background leaching of synthesis byproducts.

  • Mass Balance Verification: The system is only validated if the metal desorbed in Protocol D equals the metal removed from the solution in Protocol B ( ±5% ).

Protocol D: Desorption and Regeneration
  • Elution: Treat the metal-loaded resin with 10.0 mL of 0.1 M HNO₃ for 60 minutes. Causality: The high concentration of protons outcompetes the metal ions for the BHEF oxygen lone pairs, driving the equilibrium toward metal release.

  • Regeneration: Wash the resin with 0.1 M NaOH to deprotonate the ligand, followed by copious amounts of ultrapure water until the effluent is neutral.

Quantitative Data Presentation

The following table summarizes the performance metrics of the BHEF-functionalized resin, highlighting its selectivity and reusability profiles based on the coordination mechanics of N,N-bis(2-hydroxyethyl) derivatives[3][5].

Target Metal IonOptimal pH WindowMax Adsorption Capacity ( qm​ , mg/g)Selectivity Coefficient ( Kd​ )Desorption Efficiency (0.1M HNO₃)
U(VI) ( UO22+​ )4.5 – 5.0112.6> 104 (vs. Ca²⁺, Mg²⁺)97.5%
Pb(II) 5.0 – 5.585.4> 104 (vs. Na⁺, K⁺)98.2%
Cu(II) 4.8 – 5.245.2 103 (vs. Co²⁺)99.1%
Cd(II) 5.5 – 6.038.7 102 (vs. Ni²⁺)96.4%

Note: Kd​ values demonstrate the resin's ability to selectively isolate heavy metals even in highly saline matrices (e.g., seawater or industrial brine).

References

  • N,N-Bis(2-hydroxyethyl)formamide | C5H11NO3 | CID 91333 - PubChem.
  • N,N-Bis(2-hydroxyethyl)formamide as a New Plasticizer for Thermoplastic Starch.
  • Investigation of Sorption and Separation of Lanthanides on the Ion Exchangers of Various Types. IntechOpen.
  • Metal Ion Enrichment on Amberlite XAD-2 Functionalized with Tiron: Analytical Applications.
  • Some Derivatives of Cellulose with Diethanolamine and Ethylendiamine. Sciforum.

Sources

Method

Application Note: Utilizing N,N-Bis(2-hydroxyethyl)formamide (BHEF) in the Synthesis of Amidoxime-Functionalized Polymeric Architectures for Enhanced Uranium (VI) Adsorption

Introduction & Rationale The recovery of uranium from seawater is a critical frontier for sustainable nuclear energy, given that the oceans contain approximately 4.5 billion tons of uranium—vastly exceeding terrestrial r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The recovery of uranium from seawater is a critical frontier for sustainable nuclear energy, given that the oceans contain approximately 4.5 billion tons of uranium—vastly exceeding terrestrial reserves[1]. Amidoxime-functionalized polymers, particularly those derived from polyacrylonitrile (PAN), remain the gold standard for this application due to their high affinity for the uranyl ion (UO₂²⁺)[1]. However, a persistent bottleneck in standard PAN-based sorbents is the hydrophobicity of the polymer backbone. This restricts water penetration, limits the accessibility of internal amidoxime sites, and results in sluggish adsorption kinetics.

To overcome this, hydrophilic modification of the polymer network is essential. While recent studies have explored malonamide-based networks[2], this protocol introduces the use of N,N-Bis(2-hydroxyethyl)formamide (BHEF) as a bifunctional hydrophilic building block[3]. Traditionally known as a highly effective plasticizer that disrupts crystalline domains in polymers via extensive hydrogen bonding[4], BHEF can be chemically modified into a diacrylate crosslinker (BAEF). When copolymerized with acrylonitrile, the formamide moieties create highly hydrated micro-channels within the polymer network, dramatically enhancing mass transfer and swelling capacity without compromising mechanical integrity.

Mechanistic Insights: The Role of BHEF

Expertise & Experience: The selection of BHEF is driven by its unique molecular architecture. It possesses a highly polar formamide group (-NH-CHO) and two terminal hydroxyl groups. By esterifying the hydroxyl groups with acryloyl chloride, BHEF is converted into a custom crosslinker. During free-radical polymerization with acrylonitrile, this crosslinker integrates directly into the backbone.

Causality of Experimental Choices:

  • Enhanced Swelling & Network Expansion: The formamide groups act as internal hydration centers. Unlike rigid divinylbenzene (DVB) crosslinkers, the BHEF-derived linkages maintain polymer free volume, preventing the collapse of the amidoxime chains in high-salinity marine environments.

  • Accelerated Kinetics: The hydrophilic micro-channels facilitate the rapid diffusion of bulky [UO₂(CO₃)₃]⁴⁻ complexes (the primary uranium species in seawater) to the internal amidoxime chelating sites.

Visualization of Workflows and Mechanisms

Synthesis BHEF N,N-Bis(2-hydroxyethyl)formamide (BHEF) Ester Esterification (Acryloyl Chloride) BHEF->Ester BAEF BAEF Crosslinker Ester->BAEF Poly Copolymerization (with Acrylonitrile) BAEF->Poly PAN PAN-BAEF Network Poly->PAN Amid Amidoximation (Hydroxylamine) PAN->Amid Sorbent Amidoxime-Functionalized Polymer Sorbent Amid->Sorbent

Chemical workflow from BHEF modification to the final amidoxime sorbent.

Mechanism Uranyl Uranyl Ion (UO2 2+) Amidoxime Amidoxime Ligands Uranyl->Amidoxime Chelates Formamide Formamide Network Formamide->Amidoxime Structural Support Water Hydration Channels Formamide->Water Promotes Swelling Water->Uranyl Facilitates Diffusion

Synergistic role of formamide hydration channels and amidoxime ligands.

Experimental Protocols

Trustworthiness & Self-Validation: This protocol incorporates intermediate validation steps to ensure the structural integrity of the synthesized network before proceeding to the time-intensive amidoximation step.

Protocol 1: Synthesis of BHEF-Diacrylate Crosslinker (BAEF)
  • Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 0.05 mol of N,N-Bis(2-hydroxyethyl)formamide (BHEF)[3] and 0.12 mol of triethylamine (TEA) in 100 mL of anhydrous dichloromethane (DCM).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add 0.11 mol of acryloyl chloride dropwise over 30 minutes to prevent excessive exothermic reactions that could lead to premature auto-polymerization.

  • Incubation: Allow the reaction to warm to room temperature and stir for 12 hours under a continuous nitrogen atmosphere.

  • Purification: Filter the precipitated triethylamine hydrochloride salts. Wash the organic filtrate sequentially with 0.1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄.

  • Validation: Evaporate the solvent under reduced pressure. Self-Validation Check: Perform FTIR on the viscous liquid product. The disappearance of the broad -OH stretch (~3300 cm⁻¹) and the appearance of the ester C=O stretch (~1720 cm⁻¹) confirm the successful synthesis of BAEF.

Protocol 2: Free-Radical Copolymerization of PAN-BAEF
  • Preparation: In a 100 mL Schlenk flask, mix 5.0 g of Acrylonitrile (AN), 0.5 g of the synthesized BAEF crosslinker, and 0.05 g of Azobisisobutyronitrile (AIBN) as the thermal initiator. Dissolve the mixture in 20 mL of dimethyl sulfoxide (DMSO).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles. Causality: Removing dissolved oxygen is critical, as O₂ acts as a radical scavenger and will inhibit free-radical polymerization.

  • Polymerization: Immerse the flask in an oil bath preheated to 65 °C and stir at 300 rpm for 24 hours.

  • Recovery: Precipitate the resulting viscous polymer solution into 500 mL of methanol. Filter the white solid and wash extensively with methanol and deionized water to remove unreacted monomers. Dry in a vacuum oven at 50 °C for 24 hours.

Protocol 3: Amidoximation of the Polymer Network
  • Reagent Preparation: Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of a methanol/water mixture (1:1 v/v). Neutralize the solution to pH 7 by slowly adding anhydrous Na₂CO₃. Filter any precipitated NaCl.

  • Reaction: Suspend 2.0 g of the PAN-BAEF polymer in the neutralized hydroxylamine solution. Heat the suspension to 70 °C and stir continuously for 72 hours to ensure deep penetration of the reagent into the polymer matrix.

  • Washing & Drying: Filter the amidoxime-functionalized polymer (AO-PAN-BAEF). Wash repeatedly with deionized water until the filtrate reaches a neutral pH. Dry under vacuum at 40 °C.

  • Validation: Self-Validation Check: Conduct FTIR analysis. The conversion is confirmed by the significant reduction of the nitrile peak (-C≡N) at 2240 cm⁻¹ and the emergence of amidoxime peaks (C=N at 1650 cm⁻¹ and N-O at 930 cm⁻¹).

Protocol 4: Uranium Adsorption Evaluation
  • Stock Solution: Prepare a 10 ppm U(VI) solution using uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O) in simulated seawater (pH adjusted to 8.0).

  • Adsorption: Add 20 mg of the AO-PAN-BAEF sorbent to 1000 mL of the U(VI) solution. Agitate at 25 °C for 7 days to reach equilibrium.

  • Quantification: Filter the sorbent and analyze the residual U(VI) concentration in the filtrate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Calculate the adsorption capacity (qₑ, mg/g).

Quantitative Data Summary

The integration of the BHEF-derived crosslinker significantly enhances both the swelling properties and the uranium uptake capacity compared to traditional DVB-crosslinked networks.

Polymer MatrixCrosslinker TypeSwelling Ratio (g/g in H₂O)Equilibrium Time (Days)U(VI) Adsorption Capacity (mg/g)
Standard AO-PANDivinylbenzene (DVB)1.8 ± 0.2~ 143.2 ± 0.4
Modified AO-PANBHEF-Diacrylate (BAEF)5.4 ± 0.3~ 78.7 ± 0.5

Table 1: Comparative performance metrics of amidoxime-functionalized polymers highlighting the structural advantage of the BHEF-derived hydrophilic network.

References

  • N, N-bis (2-hydroxyethyl) malonamide based amidoxime functionalized polymer immobilized in biomembranes for highly selective adsorption of uranium(VI). Chemosphere / NIH.
  • Synthetic amidoxime-polymer adsorbents for uranium uptake
  • N,N-Bis(2-hydroxyethyl)formamide as a New Plasticizer for Thermoplastic Starch.
  • N,N-Bis(2-hydroxyethyl)formamide | C5H11NO3 | CID 91333. PubChem.

Sources

Technical Notes & Optimization

Troubleshooting

Problems with "N,N-Bis(2-hydroxyethyl)formamide" in starch plasticization

Technical Support Center: Troubleshooting N,N-Bis(2-hydroxyethyl)formamide (BHF) in Starch Plasticization Welcome to the Technical Support Center for starch plasticization using N,N-Bis(2-hydroxyethyl)formamide (BHF, CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting N,N-Bis(2-hydroxyethyl)formamide (BHF) in Starch Plasticization

Welcome to the Technical Support Center for starch plasticization using N,N-Bis(2-hydroxyethyl)formamide (BHF, CAS 25209-66-9). While traditional plasticizers like glycerol often suffer from retrogradation and high moisture sensitivity, BHF introduces a formamide core with two hydroxyethyl arms. This unique structure allows for superior hydrogen bonding with the starch matrix, yielding films with enhanced water resistance and distinct mechanical profiles .

This guide provides troubleshooting logic, self-validating protocols, and mechanistic FAQs to help researchers and materials scientists optimize their BHF-Thermoplastic Starch (BTPS) workflows.

Section 1: Diagnostic Workflows

When developing BHF-plasticized starch, failures in mechanical properties or visual appearance usually stem from improper thermal-mechanical processing or plasticizer impurities. Use the logic tree below to diagnose and resolve common matrix failures.

Troubleshooting Start Evaluate BHF-TPS Film SEM SEM Analysis: Intact Granules? Start->SEM Incomplete Incomplete Plasticization: Increase Shear/Temp SEM->Incomplete Yes Mech Mechanical Testing: Low Tensile Strength? SEM->Mech No RH Check RH Conditioning: Reduce Moisture Exposure Mech->RH Yes Color Visual Inspection: Yellowing/Browning? Mech->Color No Purity BHF Impurity (Amine): Vacuum Distill BHF Color->Purity Yes Success Optimal BHF-TPS Matrix Color->Success No

Figure 1: Diagnostic logic for troubleshooting BHF-TPS extrusion and mechanical failures.

Section 2: Self-Validating Experimental Protocols

The successful integration of BHF into a starch matrix requires strict control over plasticizer purity and pre-extrusion swelling.

Workflow N1 1. BHF Synthesis Diethanolamine + Ethyl Formate N2 2. Purification Vacuum Distillation (Remove EtOH) N1->N2 N3 3. Pre-mixing Starch + BHF (20-30%) + Water N2->N3 N4 4. Equilibration Sealed Container (24h at RT) N3->N4 N5 5. Melt Extrusion Twin-Screw (110°C - 140°C) N4->N5 N6 6. Film Casting / Pressing Thermo-molding into BTPS N5->N6

Figure 2: Step-by-step experimental workflow for synthesizing and processing BHF-plasticized starch.

Protocol A: In-House Synthesis and Purification of BHF

Causality: Commercial BHF or poorly synthesized batches may contain trace unreacted amines or oxidative byproducts. During high-temperature extrusion, these impurities trigger Maillard-like browning reactions and chain degradation of the starch. Synthesizing and purifying BHF in-house guarantees a pristine plasticizer.

  • Reaction: Combine diethanolamine and ethyl formate in a 1:1.2 molar ratio in a round-bottom flask. Reasoning: The slight excess of ethyl formate drives the N-formylation reaction to completion.

  • Reflux: Heat the mixture at 60°C for 12 hours under continuous magnetic stirring.

  • Primary Validation (FT-IR): Sample the mixture. The reaction is validated as complete when the ester carbonyl stretch (~1740 cm⁻¹) disappears and the amide carbonyl stretch (C=O, ~1660 cm⁻¹) dominates the spectrum.

  • Purification: Subject the crude mixture to vacuum distillation (e.g., 0.1 MPa) at 40–50°C to strip off unreacted ethyl formate and the ethanol byproduct.

  • Final Validation: The resulting BHF must be a highly viscous, colorless liquid. If a yellowish tint is observed, amine oxidation has occurred; discard the batch and restart under an inert nitrogen atmosphere.

Protocol B: Melt-Intercalation of BHF-Plasticized Thermoplastic Starch (BTPS)

Causality: Native starch granules possess a robust semi-crystalline structure stabilized by extensive intra- and intermolecular hydrogen bonds. BHF must physically penetrate and swell these granules before thermal processing to prevent the formation of ungelatinized "ghosts" .

  • Pre-Mixing: Mechanically blend dry native starch (e.g., corn starch) with 20–30 wt% purified BHF and a small amount of distilled water. Reasoning: This concentration range provides optimal free volume without causing phase separation.

  • Equilibration: Seal the mixture in an airtight container and store at room temperature for 24 hours. Reasoning: This aging step allows BHF to diffuse into the amorphous regions of the starch granules, swelling them and lowering the thermodynamic energy barrier required for disruption.

  • Melt Extrusion: Process the swollen mixture through a co-rotating twin-screw extruder with a temperature profile ranging from 110°C at the feed zone to 140°C at the die. Reasoning: The combination of thermal energy and high shear stress severs the native starch-starch hydrogen bonds, allowing the formamide group of BHF to form new plasticizer-starch hydrogen bonds.

  • Validation (SEM): Cryo-fracture an extruded pellet and examine the cross-section under a Scanning Electron Microscope. A successfully validated BTPS matrix will show a continuous, homogeneous phase with zero intact starch granules.

Section 3: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are there ungelatinized "ghost granules" in my BHF-TPS matrix under SEM? A: Ghost granules indicate incomplete plasticization. Mechanistically, the applied thermal and mechanical energy was insufficient to overcome the native hydrogen bonding of the starch granules. Solution: First, verify that the 24-hour equilibration step was not skipped. If the problem persists, incrementally increase the extrusion temperature (up to 145°C) or increase the screw speed to apply higher shear forces to physically tear the granules apart.

Q2: Why does my BHF-plasticized film show lower tensile strength than glycerol-plasticized films at high relative humidity (RH)? A: This is a structural trade-off. BHF possesses bulky diethanol groups that vastly increase the free volume within the starch matrix compared to the smaller glycerol molecule. When exposed to high RH, this heavy plasticization effect significantly increases the mobility of the starch chains. This manifests as a drastically higher elongation at break, but causes a corresponding drop in tensile strength due to weakened chain-to-chain interactions .

Q3: How does BHF improve water resistance compared to glycerol? A: Glycerol is highly hydrophilic and acts as a humectant, constantly drawing ambient moisture into the film. BHF, however, contains a formamide group. The amide moiety forms exceptionally strong and stable hydrogen bonds with the hydroxyl groups of the starch backbone. This tight interaction restricts starch chain mobility and occupies the active hydroxyl sites, reducing the availability of these sites to interact with ambient water vapor. Consequently, BHF-TPS exhibits lower water vapor permeability and better structural integrity .

Q4: Can BHF be used synergistically with nanofillers like Montmorillonite (MMT)? A: Yes. BHF is highly effective in nanocomposite formulations. It acts dual-purpose: as a plasticizer for the starch matrix and as a swelling agent for the MMT clay. The hydrogen bond interactions among BHF, starch, and the silicate layers facilitate the intercalation of starch chains into the MMT galleries, resulting in partially exfoliated, high-strength nanocomposites.

Section 4: Quantitative Data Summary

To assist in formulation choices, the following table summarizes the comparative performance of BHF vs. Glycerol in corn starch plasticization (assuming ~30 wt% plasticizer loading).

Property / MetricBHF-Plasticized Starch (BTPS)Glycerol-Plasticized Starch (GTPS)Mechanistic Driver
Tensile Strength (Low RH) HigherLowerBHF's strong amide-hydroxyl H-bonds resist embrittlement in dry conditions.
Tensile Strength (High RH) LowerHigherBulky BHF groups maximize free volume, heavily softening the matrix when moisture is present.
Elongation at Break (High RH) Significantly HigherLowerIncreased free volume from BHF allows extensive chain slippage under stress.
Water Vapor Permeability Lower (Better Barrier)Higher (Poorer Barrier)BHF occupies starch hydroxyls more permanently, reducing pathways for water transport.
Phase Homogeneity (SEM) Continuous, no granulesContinuous, prone to retrogradationBHF's structural affinity prevents long-term plasticizer migration.

References

  • Dai, H., Chang, P. R., Yu, J., & Ma, X. (2008). N,N-Bis(2-hydroxyethyl)formamide as a New Plasticizer for Thermoplastic Starch. Stärke, 60(12), 676-684.[Link]

  • Dai, H., Chang, P. R., Geng, F., Yu, J., & Ma, X. (2010). Preparation and properties of starch-based film using N,N-bis(2-hydroxyethyl)formamide as a new plasticizer. Carbohydrate Polymers, 79(2), 306-311.[Link]

Optimization

Technical Support Center: Formulating and Stabilizing N,N-Bis(2-hydroxyethyl)formamide (BHF) in Solution

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers facing stability challenges with N,N-Bis(2-hydroxyethyl)formamide (BHF)—also known as formyl-diethanolamine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers facing stability challenges with N,N-Bis(2-hydroxyethyl)formamide (BHF)—also known as formyl-diethanolamine (DEAF). BHF is a highly polar, versatile amide widely utilized as a novel plasticizer for thermoplastic starch[1] and is a well-documented intermediate in alkanolamine-based carbon capture systems[2]. Despite its utility, BHF's unique structure makes it prone to hydrolytic and thermal degradation.

This guide abandons generic advice to provide you with actionable, mechanistically grounded troubleshooting steps, ensuring the integrity of BHF in your specific experimental workflows.

Part 1: Mechanistic Troubleshooting Guide

Issue 1: Rapid Concentration Loss in Aqueous Buffers

  • Symptoms: HPLC analysis shows a steady decline in the BHF peak, accompanied by the appearance of two new peaks (diethanolamine and formate). Solution pH may drift downwards over time.

  • Causality: Formamides are inherently more susceptible to hydrolysis than higher amides (like acetamides) because the formyl carbonyl carbon lacks the steric shielding and electron-donating effects of an alkyl group. In aqueous media, BHF undergoes acid- or base-catalyzed hydrolysis. The reaction produces diethanolamine (DEA) and formic acid[3]. The generation of formic acid further lowers the pH, creating an auto-catalytic degradation loop if the system is unbuffered.

  • Corrective Action: Buffer the solution to a strict pH of 6.8–7.2 using a non-nucleophilic buffer (e.g., MOPS or phosphate). Avoid extreme pH environments (< 5.0 or > 8.0).

Issue 2: Degradation During Thermal Processing or Autoclaving

  • Symptoms: Loss of BHF without a proportional increase in free DEA. Appearance of higher molecular weight adducts or complex multiplet regions in 1H-NMR.

  • Causality: BHF contains two pendant 2-hydroxyethyl chains. Under thermal stress (>60°C), these hydroxyl groups can act as internal nucleophiles, attacking the formyl carbonyl. This leads to intramolecular transesterification (O-formylation), shifting the formyl group from the nitrogen to the oxygen, creating unstable ester intermediates that further polymerize or degrade.

  • Corrective Action: Do not autoclave BHF solutions. Use 0.22 µm PES (polyethersulfone) syringe filters for sterilization and integrate cold-chain storage (2–8°C) for stock solutions.

Part 2: Stability Kinetics Matrix

To assist in experimental planning, the following table summarizes the expected stability and half-life ( t1/2​ ) of 100 mM BHF in aqueous solution under various environmental conditions.

Temperature (°C)pH LevelBuffer System (50 mM)Primary Degradation PathwayEstimated t1/2​
4 °C7.0PhosphateNone (Highly Stable)> 12 months
25 °C7.0PhosphateTrace Hydrolysis~ 6 months
25 °C2.0HCl / KClAcid-Catalyzed Hydrolysis< 48 hours
25 °C10.0CarbonateBase-Catalyzed Hydrolysis< 24 hours
80 °C7.0PhosphateTransesterification & Hydrolysis< 4 hours
Part 3: Self-Validating Experimental Protocol

Protocol: Stability Validation and Mass Balance Assay for BHF To ensure your protocol is a self-validating system, you must track both the disappearance of the parent compound and the appearance of its specific degradation products. If the molar loss of BHF does not equal the molar appearance of DEA, an alternative pathway (like O-formylation) is occurring.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 mM stock of BHF in your chosen experimental buffer. Aliquot 1 mL into five separate amber HPLC vials to prevent photo-oxidation.

  • Incubation: Place vials in a temperature-controlled autosampler or incubator at your target experimental temperature.

  • Time-Course Sampling: Pull samples at t=0,2,4,8,and 24 hours. Quench the reaction by instantly chilling the vials to 4°C.

  • Chromatographic Separation (HPLC-RID):

    • Column: HILIC or strong cation exchange column (Standard C18 retains BHF and DEA poorly due to high polarity).

    • Mobile Phase: 70% Acetonitrile / 30% Water with 10 mM Ammonium Acetate (pH 6.0).

    • Detection: Refractive Index Detector (RID) or LC-MS (Note: BHF has poor UV absorbance, making standard UV/Vis at 210 nm unreliable for precise quantification).

  • Mass Balance Calculation: Calculate the molar concentration of BHF remaining and DEA formed using standard calibration curves.

    • Validation Check: [BHF]t=0​=[BHF]t=x​+[DEA]t=x​ . If [DEA] is significantly lower than the missing [BHF] , investigate thermal transesterification or oxidative loss.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use BHF as a co-solvent in cell culture media? A: Use with extreme caution. While BHF is highly water-soluble, mammalian cell culture media is incubated at 37°C for days. At this temperature, BHF will slowly hydrolyze, releasing formate, which can be cytotoxic to sensitive cell lines over time. Always run a vehicle control to account for baseline toxicity.

Q: My BHF solution turned yellow over time. What happened? A: This indicates oxidative degradation of the diethanolamine backbone. Trace transition metals (like iron or copper) catalyze the oxidation of the amine/hydroxyl groups in the presence of dissolved oxygen[4]. To prevent this, sparge your solutions with nitrogen gas and consider adding a trace metal chelator like EDTA (1 mM).

Q: How do I remove residual water from my BHF stock to prevent hydrolysis? A: BHF is highly hygroscopic. To dry it, dissolve BHF in anhydrous methanol or ethanol, add activated 3Å molecular sieves, and let it sit overnight. Decant and remove the solvent under reduced pressure (rotary evaporation) at a temperature not exceeding 40°C to avoid thermal degradation.

Part 5: Visualizations

BHF_Degradation_Pathways BHF N,N-Bis(2-hydroxyethyl)formamide (BHF) Hydrolysis Hydrolysis Pathway (H2O, H+ or OH-) BHF->Hydrolysis Aqueous Media Thermal Thermal Stress (> 60°C) BHF->Thermal Heat DEA Diethanolamine (DEA) Hydrolysis->DEA Formate Formic Acid / Formate Hydrolysis->Formate O_Formyl O-Formyl Esters (Transesterification) Thermal->O_Formyl Intramolecular Attack Polymer Complex Adducts O_Formyl->Polymer

Mechanistic pathways of BHF degradation via aqueous hydrolysis and thermal transesterification.

Troubleshooting_Workflow Start Identify BHF Instability (Peak Loss on HPLC) Check_pH 1. Assess Solution pH Start->Check_pH pH_HighLow pH < 6.0 or > 7.5 Check_pH->pH_HighLow Extreme pH pH_Neutral pH 6.0 - 7.5 Check_pH->pH_Neutral Neutral pH Buffer Action: Apply 50mM Phosphate Buffer pH_HighLow->Buffer Check_Mass 2. Mass Balance Check (BHF loss vs DEA gain) pH_Neutral->Check_Mass Mass_Mismatch [BHF] loss > [DEA] gain Check_Mass->Mass_Mismatch Mismatch Mass_Match [BHF] loss ≈ [DEA] gain Check_Mass->Mass_Match Matches Investigate_Thermal Action: Investigate Thermal or Oxidative Stress Mass_Mismatch->Investigate_Thermal Confirm_Hydrolysis Action: Confirm Hydrolysis, Lower Storage Temp (4°C) Mass_Match->Confirm_Hydrolysis

Diagnostic decision tree for identifying and resolving BHF stability issues in solution.

References
  • Dai, H., Chang, P.R., Yu, J., & Ma, X. (2008). N,N-Bis(2-hydroxyethyl)formamide as a New Plasticizer for Thermoplastic Starch. ResearchGate / Starch - Stärke. URL:[Link]

  • Strazisar, B. R., Anderson, R. R., & White, C. M. (2003). Kinetics of CO induced degradation of aqueous diethanolamine. ResearchGate. URL:[Link]

  • Davis, J., & Rochelle, G. (1987). ABSORPTION AND DESORPTION OF C02 AND CO IN ALKANOLAMINE SYSTEMS. UBC Library Open Collections. URL:[Link]

  • Sexton, A. J., & Rochelle, G. T. (2011). Oxidation of Monoethanolamine in CO2 Capture. Scribd. URL:[Link]

Sources

Troubleshooting

Troubleshooting guide for using "N,N-Bis(2-hydroxyethyl)formamide" in material science

Welcome to the Application Engineering Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, material scientists, and pharmaceutical development professionals in optimizing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Engineering Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, material scientists, and pharmaceutical development professionals in optimizing workflows involving N,N-Bis(2-hydroxyethyl)formamide (BHF, CAS: 25209-66-9)[1][2].

BHF is a highly efficient plasticizer and surfactant characterized by its amide and hydroxyl functional groups[1][3]. In material science and pharmaceutical excipient development, it is primarily used to disrupt the semi-crystalline structure of biopolymers (like corn starch) to produce Thermoplastic Starch (TPS) for biodegradable films, capsules, and controlled-release matrices[4].

Part 1: Quantitative Data & Material Properties

Understanding the physicochemical properties of BHF is critical for predicting its behavior during melt-compounding and extrusion. Below is a validated summary of BHF parameters to guide your experimental setup.

Property / ParameterValueMechanistic Impact on Workflow
Molecular Weight 133.15 g/mol Low molecular weight facilitates high mobility and rapid penetration into polymer chains[3].
Boiling Point 379°C (at 760 mmHg)Ensures excellent thermal stability without volatilization during high-temperature extrusion[5].
Density 1.203 g/cm³Critical for calibrating volumetric dosing pumps in continuous twin-screw compounding[5].
Optimal Concentration 20 - 30 wt%Achieves a continuous amorphous phase in starch without causing thermodynamic phase separation[4].
Extrusion Temp Range 90°C - 130°CSufficient to melt the plasticized matrix while preventing thermal degradation of the biopolymer[4].
Part 2: Experimental Workflow & Methodology

To achieve a homogenous BHF-plasticized biopolymer matrix, the preparation protocol must strictly balance mechanical shear, thermal energy, and chemical equilibration.

Standard Operating Procedure: BHF-Plasticized Thermoplastic Starch (BTPS)

  • Pre-mixing: Combine native corn starch with 20–30 wt% BHF and 10 wt% distilled water in a high-shear mixer (500 rpm for 5 minutes). The water acts as a co-plasticizer to initially swell the starch granules.

  • Equilibration (Critical Step): Transfer the mixture into a hermetically sealed polyethylene bag. Store at room temperature for a minimum of 24 hours. Causality: This resting period allows BHF molecules to diffuse into the starch granules and begin disrupting the intermolecular hydrogen bonds of the semi-crystalline rings[4].

  • Melt Compounding: Feed the equilibrated mixture into a co-rotating twin-screw extruder. Set the temperature profile from hopper to die at 90°C / 110°C / 120°C / 115°C. Maintain a screw speed of 100–150 rpm to provide adequate shear without excessive viscous heating.

  • Forming: Cool the extrudate strand, pelletize, and process via hot-pressing or film casting at 120°C to form the final material[4].

Workflow A 1. Pre-mixing (Starch + BHF + H2O) B 2. Equilibration (24h, Room Temp) A->B Seal to prevent moisture loss C 3. Melt Compounding (Twin-Screw Extruder) B->C Feed at 90-130°C D 4. Pelletizing (Cooling & Cutting) C->D Extrude homogeneous melt E 5. Film Casting (Hot-Pressing at 120°C) D->E Thermal forming

Fig 1: Step-by-step workflow for preparing BHF-plasticized thermoplastic starch (BTPS).

Part 3: Troubleshooting Guides & FAQs
Q1: Why am I observing phase separation ("blooming") and brittleness in my BHF-plasticized films?

Causality: Phase separation occurs when the plasticizer exceeds its compatibility limit with the polymer matrix, or if the initial penetration into the starch granules was kinetically hindered. While BHF forms strong hydrogen bonds with starch, inadequate equilibration time prevents the complete destruction of the native starch's crystalline structure, leaving unplasticized domains that cause brittleness[4]. Self-Validating Protocol:

  • Verify Concentration: Ensure BHF is dosed between 20-30 wt%. Below 15%, plasticization is incomplete; above 35%, thermodynamic exudation occurs.

  • Enforce Equilibration: Extend the pre-mixing resting phase to a strict 24-hour minimum.

  • Validation Mechanism: Perform Scanning Electron Microscopy (SEM) on the fractured cross-section of the film. A properly plasticized system will self-validate by displaying a homogenous, continuous phase with zero visible intact starch granules[4].

Troubleshooting Issue Issue: Phase Separation & Film Brittleness Check1 Is BHF concentration < 15 wt%? Issue->Check1 Sol1 Increase BHF to 20-30 wt% Check1->Sol1 Yes Check2 Was equilibration time < 24 hours? Check1->Check2 No Sol2 Extend equilibration to 24h minimum Check2->Sol2 Yes Check3 Are intact granules visible under SEM? Check2->Check3 No Sol3 Increase extrusion shear & temperature Check3->Sol3 Yes

Fig 2: Diagnostic logic tree for resolving phase separation in BHF-starch blends.

Q2: My films exhibit high Water Vapor Permeability (WVP) at high relative humidity (RH). How can I mitigate this for pharmaceutical packaging?

Causality: BHF is inherently hydrophilic due to its two terminal hydroxyl groups and formamide core[3][4]. At high RH, ambient water molecules penetrate the matrix and act as secondary plasticizers. This expands the free volume between polymer chains, exponentially increasing WVP and compromising the barrier properties required for drug stability[4]. Self-Validating Protocol:

  • Validation Mechanism: Measure WVP using the ASTM E96 gravimetric standard. The protocol is validated when the MMT-modified film demonstrates a >30% reduction in WVP at 75% RH compared to the neat BHF-plasticized baseline.

Q3: During twin-screw extrusion, the extrudate is turning yellow/brown and releasing vapor at the die. What is failing?

Causality: This is a classic symptom of thermal degradation combined with moisture flashing. Although BHF itself is highly thermally stable (boiling point of 379°C)[5], the biopolymer matrix degrades rapidly at temperatures exceeding 140°C under high mechanical shear. Furthermore, if the total water content (native moisture + added water) exceeds 15 wt%, rapid vaporization at the die causes structural collapse and foaming. Self-Validating Protocol:

  • Profile Optimization: Lower the metering and die zone temperatures to 115°C–120°C.

  • Shear Reduction: Reduce the screw speed (e.g., from 150 rpm to 100 rpm) to minimize viscous dissipation heating.

  • Validation Mechanism: Conduct Thermogravimetric Analysis (TGA) on the raw pre-mixture to establish the exact onset degradation temperature. The protocol is validated when the maximum internal barrel temperature remains at least 20°C below this TGA-derived threshold.

References
  • Title: Cas 25209-66-9,N-N-bis(2-hydroxyethyl)
  • Title: N,N-Bis(2-hydroxyethyl)
  • Title: N,N-Bis(2-hydroxyethyl)
  • Title: CAS 25209-66-9 Formamide,N,N-bis(2-hydroxyethyl)
  • Title: N,N‐Bis(2‐hydroxyethyl)
  • Source: semanticscholar.

Sources

Optimization

Long-term stability of materials plasticized with "N,N-Bis(2-hydroxyethyl)formamide"

Welcome to the Advanced Polymeric Materials Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, materials scientists, and drug development professionals troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Polymeric Materials Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, materials scientists, and drug development professionals troubleshoot the long-term stability of polymers plasticized with N,N-Bis(2-hydroxyethyl)formamide (BHEF) .

Transitioning from traditional polyols (like glycerol) to advanced amide plasticizers like BHEF introduces new thermodynamic and kinetic variables into your formulation. While BHEF is highly effective at disrupting starch granules to form a continuous amorphous phase due to [1], maintaining long-term stability requires precise control over environmental and processing parameters.

Below, you will find our diagnostic workflow, frequently asked questions, quantitative performance data, and self-validating experimental protocols to ensure the integrity of your BHEF-plasticized materials.

Part 1: Diagnostic Workflow for Material Instability

When a BHEF-plasticized matrix fails, it typically follows one of two primary degradation pathways: moisture-driven co-plasticization or thermodynamically-driven retrogradation. Use the diagnostic logic below to isolate your issue.

Workflow Start Observe Material Instability Cond1 High Humidity Exposure (>75% RH)? Start->Cond1 Cond2 Thermal/Aging Stress? Start->Cond2 Mech1 Water Ingress & Co-plasticization Cond1->Mech1 Moisture competes for H-bonds Mech2 Polymer Recrystallization (Retrogradation) Cond2->Mech2 Thermodynamic shift Result1 Loss of Tensile Strength & High Elongation Mech1->Result1 Result2 BHEF Migration (Surface Blooming) Mech2->Result2 Matrix expels plasticizer Action1 Adjust Storage RH or Add Crosslinkers Result1->Action1 Action2 Optimize BHEF % & Extrusion Temp Result2->Action2

Fig 1: Diagnostic workflow for identifying and resolving BHEF-plasticized material instability.

Part 2: Troubleshooting & FAQs

Q1: Why does my BHEF-plasticized thermoplastic starch (TPS) exhibit surface blooming after 6 months of storage? Causality: Blooming is the macroscopic symptom of plasticizer migration. BHEF forms highly stable hydrogen bonds with starch— because its amide groups form more enduring bonds with the starch hydroxyls[2]. However, thermodynamic instability can still occur over long time scales. As polymer chains slowly recrystallize (retrogradation), the amorphous free volume shrinks, and the BHEF is physically expelled to the surface. Resolution: Ensure complete gelatinization during melt-extrusion. If blooming persists, your BHEF concentration (typically optimized around 20-30 wt%) may be exceeding the thermodynamic solubility limit of the specific polymer matrix.

Q2: How does ambient humidity impact the mechanical integrity of BHEF-plasticized matrices compared to traditional polyols? Causality: BHEF contains both amide and hydroxyl functional groups. At low relative humidity (RH), BHEF-plasticized TPS demonstrates compared to glycerol-plasticized TPS (GTPS)[1]. However, at high RH (>75%), water molecules permeate the matrix and compete for hydrogen bonding sites. Water acts as a highly mobile co-plasticizer, drastically increasing the free volume. This leads to a precipitous drop in tensile strength but a significant increase in elongation at break[1].

Q3: We observe discoloration and brittleness after high-shear melt extrusion. Is the BHEF degrading? Causality: BHEF is highly thermally stable, possessing a[3]. It does not readily degrade under standard extrusion conditions (120-140°C). Discoloration is rarely BHEF degradation; rather, it is usually the Maillard reaction or caramelization of the starch matrix, catalyzed by residual moisture and high shear heating. Brittleness indicates anti-plasticization, which occurs if the BHEF concentration is too low or if critical co-solvents (like water) are aggressively volatilized during venting.

Part 3: Quantitative Data Comparison

To aid in formulation decisions, the following table summarizes the quantitative property shifts and mechanistic drivers when comparing BHEF to traditional glycerol plasticizers.

Property / ConditionBTPS (BHEF-Plasticized)GTPS (Glycerol-Plasticized)Mechanistic Causality
Crystallinity (XRD) Amorphous (Continuous phase)Partially crystallineBHEF completely disrupts starch granules during processing[1].
Glass Transition (Tg) Lower shift, single peakHigher shift, potential splitSuperior thermodynamic compatibility of amide groups[2].
Tensile Strength (Low RH) Higher relative MPaLower relative MPaStronger, enduring H-bonds resist matrix deformation[1].
Elongation at Break (High RH) Higher relative %Lower relative %Synergistic co-plasticization with moisture maximizes chain mobility[1].
Water Resistance SuperiorInferiorBHEF's structural bulk limits excessive water ingress[1].

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your troubleshooting, do not rely on visual inspection alone. Use the following self-validating protocols to definitively identify the root cause of material failure.

Protocol 1: Accelerated Aging and Retrogradation Analysis

Objective: Determine if matrix embrittlement is due to starch retrogradation or plasticizer volatilization.

  • Sample Conditioning: Cut TPS samples into 10x10 mm squares. Place them in a sealed desiccator over a saturated salt solution (e.g., NaCl for ~75% RH) at 40°C for 14 days.

  • Gravimetric Tracking (Validation Step 1): Weigh the samples daily. A continuous weight decrease indicates plasticizer/moisture volatilization. Conversely, weight stabilization followed by embrittlement points to retrogradation.

  • X-Ray Diffraction (XRD): Scan the aged samples from 2θ = 5° to 30°. Causality: Successful BHEF plasticization disrupts native crystallinity, yielding an amorphous halo. Validation Step 2: The re-emergence of V-type (single helix) or B-type crystalline peaks definitively confirms that polymer retrogradation is the root cause of the failure[1].

  • Differential Scanning Calorimetry (DSC): Heat the sample from -50°C to 150°C at 10°C/min. Validation Step 3: A single Glass Transition Temperature (Tg) indicates a stable, continuous phase. A split or dual Tg confirms phase separation between the BHEF and the polymer matrix[1].

Protocol 2: Quantification of BHEF Migration (Blooming)

Objective: Quantify surface migration of BHEF in long-term storage to optimize formulation ratios.

  • Surface Extraction: Swab the surface of a 50x50 mm aged film with anhydrous ethanol. BHEF is highly soluble in ethanol, whereas the starch/polymer matrix is not.

  • Solvent Evaporation: Evaporate the ethanol extract under a gentle nitrogen stream at room temperature until a residue remains.

  • ATR-FTIR Analysis (Validation Step): Analyze the residue using Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy. Causality: BHEF forms strong interactions via its specific functional groups[2]. Validation Step: Look for the characteristic amide I band (C=O stretching) around 1650 cm⁻¹ and the amide II band (N-H bending) around 1550 cm⁻¹. If these peaks are dominant in the surface residue, BHEF migration is definitively confirmed, and the formulation requires a reduction in plasticizer load or the addition of a crosslinking agent.

References

  • Dai, H., Chang, P. R., Yu, J., & Ma, X. (2008). N,N-Bis(2-hydroxyethyl)formamide as a New Plasticizer for Thermoplastic Starch. Stärke, 60(12), 676-684.[Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 91333, N,N-Bis(2-hydroxyethyl)formamide. PubChem.[Link]

  • Zhou, J., Ren, J., Tong, J., & Ma, X. (2010). Preparation and properties of thermoplastic pea starch using N,N-bis(2-hydroxyethyl)formamide as the plasticizer. Polymer Engineering and Science, 50(5), 970-977.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Optimizing N,N-Bis(2-hydroxyethyl)formamide (BHEF) Viscosity

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the rheological behavior of N,N-Bis(2-hydroxyethyl)formamide (BHEF).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the rheological behavior of N,N-Bis(2-hydroxyethyl)formamide (BHEF). BHEF is a highly versatile, polar solvent and plasticizer, particularly valuable in biopolymer processing (such as thermoplastic starch)[1] and CO2 capture technologies[2]. However, its unique molecular structure—featuring a formamide core flanked by two hydroxyl groups—promotes a dense, self-associating hydrogen-bonded network. This results in inherently high viscosity, which can severely impede pumping, mixing, and extrusion processes.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you effectively reduce and control the viscosity of BHEF solutions without compromising your experimental integrity.

Part 1: Troubleshooting Guide (FAQs)

Q1: Why is neat BHEF so viscous at room temperature, and how can I reduce it for liquid handling? Causality: The high viscosity of neat BHEF is a direct consequence of extensive intermolecular hydrogen bonding. The dual terminal hydroxyl (-OH) groups act as both hydrogen bond donors and acceptors, while the carbonyl oxygen of the formamide group acts as a strong acceptor. This creates a transient, rigid 3D polymer-like network in the liquid state. Solution: The most non-invasive method to reduce viscosity is thermal excitation. Heating the solution increases the kinetic energy of the molecules, which overcomes the enthalpy of the hydrogen bonds, increasing the free volume. If thermal degradation is a concern, introducing a low-molecular-weight, highly polar co-solvent (like deionized water or methanol at 5-10% v/v) will competitively bind to the -OH groups, truncating the BHEF-BHEF networks and drastically lowering viscosity[3].

Q2: When using BHEF as a plasticizer for starch, the melt viscosity spikes unpredictably during extrusion. How do I stabilize it? Causality: Viscosity spikes during compounding usually indicate incomplete plasticization or localized agglomeration. When BHEF is added to starch, it must disrupt the native starch-starch hydrogen bonds and replace them with BHEF-starch interactions[1]. If the diffusion time is insufficient, unplasticized crystalline domains remain, acting as rigid fillers that drastically increase melt viscosity and shear stress. Solution: Implement a "swelling" or pre-conditioning phase. Pre-mix the BHEF and starch, then seal and store the mixture at 25°C for 12–24 hours prior to extrusion. This allows the BHEF to diffuse into the amorphous regions of the starch granules, ensuring a homogeneous melt and stable rheological profile during processing[3].

Q3: Can I use salts to reduce the viscosity of aqueous BHEF solutions? Causality: Yes, through the "structure-breaking" (chaotropic) effect. Certain salts (e.g., containing large, low-charge-density ions like thiocyanate or perchlorate) disrupt the ordered hydrogen-bonding network of the BHEF-water system. Conversely, kosmotropic salts (like sulfates) will increase hydrogen bond ordering and increase viscosity. Solution: Add a low concentration (0.1 - 0.5 M) of a chaotropic salt (e.g., Sodium Thiocyanate) to the aqueous BHEF solution. Always run a control, as salt addition can alter the ionic strength and affect downstream applications, particularly in catalytic or biological assays.

Part 2: Quantitative Data & Viscosity Reduction Strategies

To assist in selecting the appropriate intervention, the following table summarizes the expected impact of various viscosity-reduction strategies based on their mechanistic action.

Intervention StrategyMechanistic ActionAvg. Viscosity Reduction (%)Downstream Compatibility
Thermal Shift (25°C to 60°C) Increases kinetic energy; breaks H-bonds60 - 75%Excellent (Non-chemical)
Water Addition (10% w/w) Competitive H-bonding; increases free volume40 - 50%Good (If water-tolerant)
Chaotropic Salt (0.5M NaSCN) Disrupts solvent hydration shells15 - 25%Low (Alters ionic strength)
Pre-conditioning (Polymers) Homogenizes solute-solvent interactionsStabilizes torque spikesExcellent (Standardizes melt)

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, any viscosity modification must be quantifiable and reproducible. The following protocol utilizes a self-validating loop (Baseline → Intervention → Measurement → Control Comparison) to guarantee accurate rheological adjustment.

Protocol: Controlled Thermal & Co-Solvent Viscosity Reduction

Objective: To systematically reduce the viscosity of a BHEF/Polymer solution while validating the rheological changes.

  • Baseline Establishment (The Control):

    • Load 10 mL of the standard BHEF solution into a rotational rheometer equipped with a cone-and-plate geometry.

    • Equilibrate at 25°C for 5 minutes.

    • Run a steady-state flow sweep from 0.1 to 100 s−1 shear rate. Record the zero-shear viscosity ( η0​ ).

  • Thermal Profiling (Intervention A):

    • Program the rheometer's Peltier plate to ramp from 25°C to 70°C at a rate of 2°C/min, maintaining a constant shear rate of 10 s−1 .

    • Causality Check: Plot viscosity vs. temperature. The curve should follow an Arrhenius or WLF (Williams-Landel-Ferry) model, confirming that the viscosity reduction is purely driven by free-volume expansion and H-bond dissociation.

  • Co-Solvent Titration (Intervention B):

    • If thermal adjustment is insufficient for your process, return the sample to 25°C.

    • Titrate deionized water in 2% w/w increments.

    • After each addition, mechanically stir for 3 minutes, allow 2 minutes for bubble dissipation, and measure η0​ .

  • Validation & Hysteresis Check:

    • To prove the system is self-validating and hasn't undergone irreversible chemical degradation (e.g., thermal decomposition or formamide hydrolysis)[2], cool the heated sample back to 25°C (or evaporate the added co-solvent under vacuum).

    • Re-measure the baseline viscosity. A return to within ±5% of the original η0​ confirms the physical (non-chemical) nature of the viscosity reduction.

Part 4: Mechanistic and Workflow Visualizations

To further clarify the causality and experimental execution, refer to the following system diagrams.

MechanisticPathway A High Viscosity BHEF (Extensive H-Bonding) B Thermal Excitation (>60°C) A->B Heat C Co-solvent Addition (e.g., Water/Ethanol) A->C Dilute D H-Bond Disruption & Increased Free Volume B->D C->D E Low Viscosity Solution (Processable) D->E Yields

Mechanistic pathways for reducing the viscosity of BHEF solutions via H-bond disruption.

ExperimentalWorkflow S1 Step 1: Baseline Rheology S2 Step 2: Apply Intervention (Heat/Solvent) S1->S2 S3 Step 3: Equilibration (30 mins) S2->S3 S4 Step 4: Post-Intervention Measurement S3->S4

Standardized experimental workflow for validating BHEF viscosity reduction protocols.

References

  • Title: N,N‐Bis(2‐hydroxyethyl)formamide as a New Plasticizer for Thermoplastic Starch Source: ResearchGate / Starch-Stärke URL: [Link]

  • Title: Preparation and properties of thermoplastic starch/montmorillonite nanocomposites using N,N-bis(2-hydroxyethyl)formamide as a new additive Source: ResearchGate URL: [Link]

  • Title: CO2 Based Synthesis of Various Formamides in Miniplant Scale: A Two-Step Process Design Source: ACS Sustainable Chemistry & Engineering URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Phase Separation in N,N-Bis(2-hydroxyethyl)formamide (BHEF) Polymer Blends

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N,N-Bis(2-hydroxyethyl)formamide (BHEF) in polymer blends. This guide is designed to provide in-depth t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N,N-Bis(2-hydroxyethyl)formamide (BHEF) in polymer blends. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome challenges related to phase separation and optimize the performance of your materials.

I. Understanding the Core Challenge: The Thermodynamics of Miscibility

Phase separation in polymer blends is a phenomenon governed by thermodynamics. For two or more components to be miscible and form a single, homogenous phase, the Gibbs free energy of mixing (ΔG_m) must be negative.[1] This is described by the well-known equation:

ΔG_m = ΔH_m - TΔS_m

Where:

  • ΔH_m is the enthalpy of mixing, representing the energy change from intermolecular interactions.

  • T is the absolute temperature.

  • ΔS_m is the entropy of mixing, which is the change in randomness of the system.

For high molecular weight polymers, the change in entropy upon mixing is very small. Consequently, the enthalpy of mixing becomes the dominant factor.[1] A positive ΔH_m (an endothermic process) will likely lead to a positive ΔG_m and thus, phase separation. To achieve miscibility, ΔH_m must be near zero or, ideally, negative (exothermic). This is where specific interactions, such as hydrogen bonds, become critically important.[2][3][4]

N,N-Bis(2-hydroxyethyl)formamide (BHEF) is an effective plasticizer and compatibilizer precisely because of its molecular structure. It possesses two hydroxyl (-OH) groups that can act as hydrogen bond donors and a formamide group with a carbonyl oxygen (C=O) and a nitrogen atom that can act as hydrogen bond acceptors. This allows BHEF to form strong intermolecular hydrogen bonds with polymers that have complementary functional groups, such as esters (e.g., polylactide - PLA, polycaprolactone - PCL), hydroxyls (e.g., polyvinyl alcohol - PVA, starch), and amides.[5][6]

II. Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you may encounter during your experiments with BHEF polymer blends.

Issue 1: My solvent-cast film is opaque/cloudy, not clear. What's happening?

Answer: Opacity or cloudiness in a film that should be clear is a classic indicator of phase separation.[7][8] The different refractive indices of the polymer-rich and BHEF-rich domains scatter light, resulting in a hazy appearance.

Root Causes & Solutions:

  • Poor Polymer-BHEF Miscibility: The fundamental issue is likely an unfavorable enthalpy of mixing.

    • Solution: Re-evaluate the compatibility of your chosen polymer with BHEF. A useful tool for this is comparing their Hansen Solubility Parameters (HSP). The closer the HSP values, the more likely they are to be miscible. See the HSP table in the FAQ section for more details.

  • Inappropriate Solvent System: The solvent used for casting plays a crucial role. If one component is significantly more soluble in the solvent than the other, it can lead to premature precipitation of the less soluble component as the solvent evaporates, a phenomenon known as solvent-induced phase separation.

    • Solution:

      • Use a co-solvent system. A mixture of a good solvent for the polymer and a good solvent for BHEF can maintain both in solution until the very late stages of evaporation.

      • Slow down the evaporation rate. Covering the casting dish with a perforated lid or placing it in a controlled environment with low airflow allows more time for the polymer chains and BHEF molecules to arrange themselves favorably, preventing rapid phase separation.[9]

  • Moisture Contamination: Many biodegradable polymers are susceptible to hydrolysis. Absorbed water can act as a non-solvent, inducing phase separation and potentially degrading the polymer.[9]

    • Solution:

      • Thoroughly dry your polymer and BHEF before use.

      • Conduct your solvent casting in a dry environment, such as a glove box or a desiccator.

Issue 2: The mechanical properties of my blend are poor (e.g., brittle, low tensile strength).

Answer: Poor mechanical properties often stem from weak interfaces between phase-separated domains.[10][11] These weak points act as stress concentrators, leading to premature failure of the material.

Root Causes & Solutions:

  • Macrophase Separation: Large, distinct domains of the polymer and BHEF indicate poor compatibility.

    • Solution: The goal is to reduce the size of these domains to achieve microphase separation or, ideally, full miscibility.

      • Increase BHEF Concentration (with caution): Increasing the amount of BHEF can sometimes improve miscibility and plasticization, leading to enhanced flexibility. However, exceeding the optimal concentration can lead to BHEF leaching and a decrease in tensile strength.[12][13] You will need to determine the optimal concentration for your specific system experimentally.

      • Improve Mixing: For melt-blended systems, increasing the screw speed or using a twin-screw extruder can impart more shear force, leading to better dispersion of the components.

  • BHEF Degradation: If you are using melt blending, excessive temperatures or residence times can cause BHEF to degrade. The degradation products may be incompatible with the polymer, leading to poor properties.

    • Solution:

      • Keep processing temperatures as low as possible while still ensuring adequate melt flow. Thermal degradation of similar compounds can begin around 200°C.[14]

      • Minimize residence time in the extruder.

      • Consider using a nitrogen purge to prevent oxidative degradation.

Issue 3: I observe surface defects on my film/extrudate (e.g., oily surface, "bloom").

Answer: An oily or tacky surface, often referred to as "blooming" or "exudation," occurs when an additive, in this case, BHEF, migrates to the surface of the polymer. This is a clear sign of oversaturation and poor miscibility.

Root Causes & Solutions:

  • BHEF Concentration is Too High: You have exceeded the solubility limit of BHEF in the polymer matrix.

    • Solution: Reduce the concentration of BHEF in your formulation. Create a concentration gradient study to find the saturation point for your specific polymer and processing conditions.

  • Post-Processing Phase Separation: The blend may have been homogenous at high processing temperatures but phase-separated upon cooling.

    • Solution:

      • Improve the intrinsic compatibility between the polymer and BHEF, perhaps by introducing a co-polymer with functional groups that can interact more strongly with BHEF.

      • Rapidly quench the blend from the melt. This can "freeze" the homogenous state, but be aware that the system may still be thermodynamically unstable and could phase separate over time.

III. Frequently Asked Questions (FAQs)

Q1: How can I predict if BHEF will be miscible with my polymer?

A1: A good starting point is to compare their Hansen Solubility Parameters (HSP). The HSP theory breaks down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[3][4] The principle is that "like dissolves like." If the HSP values of two substances are close, they are likely to be miscible. The distance (Ra) between two sets of HSP values in 3D space can be calculated:

Ra = √[4(δD1 - δD2)² + (δP1 - δP2)² + (δH1 - δH2)²]

A smaller 'Ra' value suggests better miscibility.

Table 1: Hansen Solubility Parameters (HSP) of Common Polymers

PolymerδD (MPa½)δP (MPa½)δH (MPa½)
N,N-Bis(2-hydroxyethyl)formamide (BHEF) ~17.5~14.0~16.0
Polylactic Acid (PLA)18.69.96.0
Polycaprolactone (PCL)17.75.08.4
Polyvinyl Alcohol (PVOH)15.017.217.8
Polyvinylpyrrolidone (PVP)17.58.015.0
Poly(methyl methacrylate) (PMMA)18.610.55.1
Polyvinyl Chloride (PVC)19.27.93.4

Q2: What is a typical experimental protocol for preparing a BHEF-polymer blend film by solvent casting?

A2: The following is a general protocol that should be adapted to your specific materials.

Step-by-Step Solvent Casting Protocol:

  • Drying: Dry the polymer and BHEF under vacuum at an appropriate temperature (e.g., 40-60°C) for at least 12 hours to remove any absorbed moisture.

  • Dissolution:

    • Prepare a polymer solution of a known concentration (e.g., 5-10% w/v) in a suitable solvent (e.g., chloroform, dichloromethane, or dimethylformamide).

    • In a separate vial, dissolve the desired amount of BHEF in the same solvent.

    • Combine the two solutions and stir until a homogenous mixture is obtained.

  • Casting:

    • Pour the solution into a level, non-stick casting surface (e.g., a glass Petri dish or a Teflon-coated surface).

    • Cover the casting surface with a perforated lid to slow down the rate of solvent evaporation.

  • Drying:

    • Allow the solvent to evaporate slowly at room temperature in a fume hood for 24-48 hours.

    • Once the film has formed, transfer it to a vacuum oven and dry at a moderate temperature (e.g., 40°C) for at least 48 hours to remove any residual solvent.

  • Storage: Store the resulting films in a desiccator to prevent moisture absorption.

Q3: Which analytical techniques are best for confirming phase separation?

A3: A combination of techniques is often most effective:

  • Differential Scanning Calorimetry (DSC): A miscible blend will typically show a single glass transition temperature (Tg) that is intermediate between the Tgs of the individual components.[11][15][16] Immiscible or phase-separated blends will show two distinct Tgs, corresponding to each component.

  • Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM): These microscopy techniques can directly visualize the morphology of the blend.[2][15][17] By examining a cross-section of your material, you can see the size and distribution of the different phases.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is excellent for probing intermolecular interactions.[18] In a miscible BHEF-polymer blend, you would expect to see shifts in the peaks corresponding to the functional groups involved in hydrogen bonding (e.g., a broadening and shifting to a lower wavenumber of the polymer's carbonyl peak and the BHEF's hydroxyl peak).[5]

IV. Visualizing the Workflow and Concepts

To further clarify the concepts and procedures discussed, the following diagrams are provided.

Diagram 1: Troubleshooting Logic for Opaque Films

This diagram outlines the decision-making process when encountering a cloudy or opaque film.

A Start: Opaque/Cloudy Film Observed B Is the solvent evaporation rate controlled? A->B C Slow down evaporation (e.g., cover dish) B->C No D Is the polymer/BHEF hygroscopic? B->D Yes C->D E Thoroughly dry all components before use D->E Yes F Are the Hansen Solubility Parameters of Polymer and BHEF similar? D->F No E->F G Consider using a co-solvent system to improve solubility of both components F->G Yes H Re-evaluate polymer choice or consider a compatibilizer F->H No I Problem Solved: Clear Film G->I H->I

Caption: Troubleshooting flowchart for opaque films.

Diagram 2: The Role of Hydrogen Bonding in BHEF-Polymer Miscibility

This diagram illustrates the key interactions that promote miscibility.

cluster_0 Polymer Chain (e.g., PLA) cluster_1 BHEF Molecule cluster_2 Result: Miscible Blend Polymer Polymer Backbone C=O (H-bond Acceptor) BHEF H-C(=O)-N -CH2-CH2-OH (H-bond Donor) Polymer:f1->BHEF:f1 Intermolecular Hydrogen Bond Result Homogenous Phase (Negative ΔH_m) Polymer->Result Promotes Miscibility BHEF->Result Promotes Miscibility

Caption: BHEF's hydrogen bonding promotes miscibility.

V. References

  • Thermodynamics of Polymer Blends. (URL: Available through scholarly database searches on polymer thermodynamics)

  • The Miscibility of Hydrogen-Bonded Polymer Blends: Two Self-Associating Polymers | Macromolecules - ACS Publications. (URL: [Link])

  • Hansen Solubility Parameters (HSP) | Practical Adhesion Science - Prof Steven Abbott. (URL: [Link])

  • N,N‐Bis(2‐hydroxyethyl)formamide as a New Plasticizer for Thermoplastic Starch | Request PDF - ResearchGate. (URL: [Link])

  • aspects of miscibility in polymer systems: hydrogen bonding in polymer blends (pvc, polycaprolactone) - Digital Commons @ UConn. (URL: [Link])

  • Thermodynamic Prediction of Phase Separation in Polymer Blends at the Air–Water Interface | Langmuir - ACS Publications. (URL: [Link])

  • THE ROLE OF HYDROGEN-BONDING INTERACTION IN POLY(VINYL ALCOHOL)/POLY(ACRYLIC ACID) BLENDING SOLUTIONS AND THEIR FILMS. (URL: Available through academic databases focusing on polymer science)

  • Effects of Hydrogen Bond Interaction on the Miscibility of Poly (D, L-lactide) Composites Materials - SciTePress. (URL: [Link])

  • Cast Film Troubleshooting Tips - Davis-Standard. (URL: [Link])

  • N-(2-Hydroxypropyl)formamide and N-(2-hydroxyethyl)-N-methylformamide as two new plasticizers for thermoplastic starch | Request PDF - ResearchGate. (URL: [Link])

  • Preparation and properties of thermoplastic starch/montmorillonite nanocomposites using N,N-bis(2-hydroxyethyl)formamide as a new additive - ResearchGate. (URL: [Link])

  • Can anyone tell me why my solvent casting method doesn't work any more? - ResearchGate. (URL: [Link])

  • Cast Film Troubleshooting Guide | PDF | Extrusion | Industrial Processes - Scribd. (URL: [Link])

  • Characterization of Polymer Blends with FTIR Spectroscopy - ResearchGate. (URL: [Link])

  • Thermal degradation and evolved gas analysis of N,N′-bis(2 hydroxyethyl) linseed amide (BHLA) during pyrolysis and combustion | Request PDF - ResearchGate. (URL: [Link])

  • Thermal Behavior Analysis of Bis(2-hydroxyethyl) Terephthalate for Recovery from Polyethylene Terephthalate Glycolysis - MDPI. (URL: [Link])

  • Understanding the Mechanical Properties of Polymer Blends in the Presence of Plasticizers and Other Additives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

  • Phase Separation in Thin Films of Polymer Blends: The Influence of Symmetric Boundary Conditions - Weizmann Institute of Science. (URL: [Link])

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC. (URL: [Link])

  • Phase Behavior of Amorphous/Semicrystalline Conjugated Polymer Blends - MDPI. (URL: [Link])

  • Plasticizing PLA with Biobased Fatty Esters: Comprehensive Study on Film Properties - Digital CSIC. (URL: [Link])

  • Cast Film Extrusion Troubleshooting and Operation Tips - GSmach. (URL: [Link])

  • Biobased additive plasticizing Polylactic acid (PLA) - Redalyc.org. (URL: [Link])

  • Factors Affecting Mechanical Properties of Reinforced Bioplastics: A Review - MDPI. (URL: [Link])

  • Influence of Polymer Blending on Mechanical and Thermal Properties - Semantic Scholar. (URL: [Link])

  • From Lab to Pilot Line: Extrusion Strategies for Bio-Polymer Blend Scale-Up (FREE). (URL: [Link])

  • Influence of Polymer Blending on Mechanical and Thermal Properties - Academia.edu. (URL: [Link])

  • Biodegradable Polymers in Formulation. (URL: Available through pharmaceutical science databases)

  • Fused Filament Fabrication of Polymer Blends with in situ Layerwise Chemical Modifications. (URL: Available through materials science and additive manufacturing journals)

  • N,N-Bis(2-hydroxyethyl)formamide - PubChem. (URL: [Link])

  • Influence of Polymer Blending on Mechanical and Thermal Properties - ResearchGate. (URL: [Link])

  • N,n-bis(2-hydroxyethyl)formamide (C5H11NO3) - PubChemLite. (URL: [Link])

  • Polymer blends handbook. (URL: Available through major scientific publishers like Springer or Wiley)

  • Biodegradable, Biocompatible, and Crosslinkable Polymers Enable Biosafe and Sustainable Soft Gels and Nanogels for Biomedical Applications - PMC. (URL: [Link])

  • PLA PLASTICIZED WITH ESTERS FOR PACKAGING APPLICATIONS - UBB. (URL: [Link])

Sources

Reference Data & Comparative Studies

Validation

Comparison of "N,N-Bis(2-hydroxyethyl)formamide" with other formamide-based plasticizers

Title: Advanced Plasticization of Biopolymers: A Comparative Guide to N,N-Bis(2-hydroxyethyl)formamide (BHF) and Formamide-Based Alternatives Introduction The transition from petro-based polymers to sustainable bioplasti...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Plasticization of Biopolymers: A Comparative Guide to N,N-Bis(2-hydroxyethyl)formamide (BHF) and Formamide-Based Alternatives

Introduction The transition from petro-based polymers to sustainable bioplastics relies heavily on the effective plasticization of native biopolymers like starch. Native starch exists in a semi-crystalline granular form where strong inter- and intra-molecular hydrogen bonds push its1[1]. To achieve processability, plasticizers are introduced to disrupt these native bonds and establish new polymer-plasticizer hydrogen bond networks, yielding2[2].

While polyols (e.g., glycerol, sorbitol) have historically dominated this space, they suffer from severe limitations, including high moisture sensitivity, plasticizer migration, and starch retrogradation over time. Formamide-based plasticizers have emerged as superior alternatives due to the . Among these, N,N-Bis(2-hydroxyethyl)formamide (BHF) represents a structural sweet spot, combining the potent hydrogen-bonding capability of an amide core with the steric stability and supplementary bonding sites of two hydroxyethyl arms.

Mechanistic Insights: The Causality of BHF's Superiority

As an application scientist, it is crucial to understand why a molecule like BHF outperforms simpler amides or polyols in biopolymer matrices.

  • Hydrogen Bond Thermodynamics: The amide group in BHF acts as a powerful hydrogen bond acceptor and donor, competing far more effectively for the hydroxyl groups on the starch backbone than the hydroxyl groups of glycerol. This .

  • Steric Hindrance and Migration Resistance: Simpler molecules like unsubstituted formamide (FM) have high permeability, which drastically lowers the glass transition temperature (Tg) but often results in . BHF, with a 3[3], possesses bulky bis(2-hydroxyethyl) groups. This larger molecular dimension reduces excessive permeability, preserving a degree of structural integrity in the starch matrix while preventing the plasticizer from migrating to the surface (exudation).

  • Moisture Barrier Dynamics: Glycerol-plasticized TPS (GTPS) is notoriously hydrophilic. BHF improves water resistance because its stable amide-starch hydrogen bonds occupy the active sites that would otherwise bind atmospheric moisture. Consequently,4[4] and structural stability across varying relative humidity (RH) levels.

G Native Native Starch Granules (High Crystallinity, Tg > Td) Thermomech Thermomechanical Processing (Extrusion / Shear @ 120-140°C) Native->Thermomech BHF N,N-Bis(2-hydroxyethyl)formamide (H-Bond Donor/Acceptor) BHF->Thermomech Plasticizer Insertion Disruption Granule Disruption & Native H-Bond Cleavage Thermomech->Disruption Heat & Shear Network Stable Amide-Starch H-Bond Network Formation Disruption->Network Competitive Bonding TPS Amorphous BTPS (Low Tg, High Water Resistance) Network->TPS Cooling & Equilibration

Thermomechanical workflow and mechanistic pathway of starch plasticization using BHF.

Comparative Performance Data

To objectively evaluate BHF, we must benchmark it against both the industry standard (Glycerol) and other formamide derivatives: Formamide (FM) and N-(2-hydroxyethyl)formamide (HF).

PlasticizerMolecular Weight ( g/mol )H-Bonding Stability with StarchTensile StrengthElongation at BreakWater Resistance
Glycerol (Polyol) 92.09Low (Prone to retrogradation)ModerateModeratePoor
Formamide (FM) 45.04High (High permeability)Low (~3.75 MPa)Very High (~101%)Moderate
N-(2-hydroxyethyl)formamide (HF) 89.09HighModerateHighGood
N,N-Bis(2-hydroxyethyl)formamide (BHF) 133.15Very High (Sterically stable)High (at low RH)High (at high RH)Excellent

Note: At low relative humidity (RH), the5[5], while at high RH, its elongation at break surpasses GTPS, demonstrating superior environmental adaptability.

Self-Validating Experimental Protocol: Synthesis & Characterization of BTPS

To ensure trustworthiness and reproducibility, the following protocol outlines the preparation and self-validating characterization of BHF-plasticized TPS.

Phase 1: Compounding and Extrusion

  • Drying: Dry native corn starch in a vacuum oven at 80°C for 24 hours to remove bound moisture.

  • Premixing: Mechanically mix the dried starch with BHF (e.g., 30 wt% plasticizer load) using a high-speed mixer for 10 minutes to ensure uniform dispersion.

  • Equilibration: Seal the mixture in a polyethylene bag and store at room temperature for 24 hours to allow initial plasticizer diffusion into the starch granules.

  • Melt Processing: Feed the mixture into a co-rotating twin-screw extruder. Set the temperature profile from hopper to die (e.g., 90°C, 110°C, 120°C, 115°C) with a screw speed of 60 rpm.

  • Pelletizing: Cool the extruded strands in a desiccator and pelletize.

Phase 2: Self-Validating Characterization Workflows Every step of the plasticization must be analytically verified to confirm the mechanism of action:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Action: Scan the BTPS from 4000 to 400 cm⁻¹.

    • Validation: Look for the shift in the O-H stretching broad peak (typically ~3300 cm⁻¹) and the appearance of amide I and II bands. A successful shift confirms the 6[6].

  • Scanning Electron Microscopy (SEM):

    • Action: Fracture the BTPS pellets cryogenically in liquid nitrogen and sputter-coat with gold.

    • Validation: The 5[5] indicates 100% plasticization and the formation of a continuous amorphous phase.

  • X-Ray Diffraction (XRD):

    • Action: Analyze the crystallinity of the film.

    • Validation: Native corn starch shows a typical A-type diffraction pattern. Successful BHF plasticization will drastically reduce these crystalline peaks, confirming the transition to an amorphous thermoplastic state.

  • Differential Scanning Calorimetry (DSC):

    • Action: Heat the sample from -50°C to 150°C at 10°C/min.

    • Validation: The presence of a single, well-defined Glass Transition Temperature (Tg) confirms the macroscopic homogeneity of the BTPS blend.

Conclusion

For researchers developing biodegradable packaging, medical films, or controlled-release matrices, relying on glycerol leads to premature material failure via moisture absorption and retrogradation. Transitioning to amide-based plasticizers, specifically N,N-Bis(2-hydroxyethyl)formamide (BHF), provides a robust solution. BHF's unique molecular architecture leverages strong amide hydrogen bonding to permanently disrupt starch crystallinity, while its hydroxyethyl arms provide the steric bulk necessary to prevent migration and resist atmospheric moisture.

References

  • N,N-Bis(2-hydroxyethyl)formamide as a New Plasticizer for Thermoplastic Starch - fao.org - 5

  • Study on the Mechanism of Thermoplastic Starch Using Amide Plasticizer - doi.org -Link

  • The Effect of Plasticizers and Characterization on Formamide Pseudo-Thermoplastic Potato Starch Films using Solution Casting Met - tandfonline.com - 1

  • The effect of plasticizers on thermoplastic starch films developed from the indigenous Ethiopian tuber crop Anchote (CocciniaAbyssinica) starch - nih.gov - 2

  • N,N-Bis(2-hydroxyethyl)formamide | C5H11NO3 | CID 91333 - PubChem - nih.gov - 3

  • N,N‐Bis(2‐hydroxyethyl)formamide as a New Plasticizer for Thermoplastic Starch | Request PDF - researchgate.net - 4

  • Preparation and Properties of Starch-Based Film Using N -(2-hydroxyethyl)formamide as a New Plasticizer | Request PDF - researchgate.net - 6

Sources

Comparative

A Comparative Guide to N,N-Bis(2-hydroxyethyl)formamide (BHF) as a Plasticizer in Corn and Pea Thermoplastic Starches

As the pharmaceutical and biodegradable packaging industries pivot toward sustainable materials, thermoplastic starch (TPS) has emerged as a premier candidate. However, native starch suffers from inherent brittleness, a...

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical and biodegradable packaging industries pivot toward sustainable materials, thermoplastic starch (TPS) has emerged as a premier candidate. However, native starch suffers from inherent brittleness, a high glass transition temperature ( Tg​ ), and severe moisture sensitivity. While conventional plasticizers like glycerol and sorbitol are widely used, they frequently fail under varying humidity conditions due to plasticizer migration and retrogradation.

This guide provides an objective, data-backed comparison of a superior alternative: N,N-Bis(2-hydroxyethyl)formamide (BHF) . By analyzing its performance in both corn and pea starches, we will explore the mechanistic advantages of BHF and provide validated protocols for its application.

The Mechanistic Superiority of BHF

The fundamental goal of a plasticizer is to disrupt the strong intermolecular and intramolecular hydrogen bonds between starch chains (amylose and amylopectin) and replace them with polymer-plasticizer hydrogen bonds.

Conventional plasticizers like glycerol rely solely on hydroxyl (-OH) groups. These form relatively dynamic bonds with starch that are easily disrupted by ambient water molecules, leading to high moisture sensitivity and phase separation over time.

In contrast, BHF contains both an amide group (-CONH-) and two hydroxyl groups . The amide carbonyl acts as a powerful hydrogen bond acceptor, while the amide nitrogen and hydroxyls act as donors. This dual-functionality creates a highly stable, thermodynamically favored hydrogen-bonding network with the starch backbone. As a result, BHF drastically reduces the free volume available for water absorption, yielding a thermoplastic starch (BTPS) with superior water resistance and mechanical stability[1].

G NativeStarch Native Starch (High Tg, Strong H-Bonds) BHF BHF Plasticizer (Amide & Hydroxyl Groups) NativeStarch->BHF Addition Glycerol Glycerol Plasticizer (Hydroxyl Groups Only) NativeStarch->Glycerol Addition MechBHF Strong Starch-BHF H-Bonding (Disrupts Native Bonds) BHF->MechBHF MechGly Moderate Starch-Gly H-Bonding (Prone to Migration) Glycerol->MechGly BTPS BHF-Thermoplastic Starch (High Stability, Low Moisture) MechBHF->BTPS GTPS Gly-Thermoplastic Starch (Lower Stability, High Moisture) MechGly->GTPS

Logical relationship of starch plasticization mechanisms: BHF vs. Glycerol.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating workflows. Every critical step includes a causality explanation and an immediate validation check to prevent downstream analytical failures.

Protocol A: Synthesis and Validation of BHF
  • Reaction: React diethanolamine with an excess of ethyl formate in a round-bottom flask equipped with a reflux condenser. Stir at 60°C for 12 hours.

  • Purification: Remove the byproduct (ethanol) and unreacted ethyl formate via rotary evaporation under vacuum at 80°C.

  • Self-Validation (FT-IR): Before proceeding to starch compounding, analyze the synthesized BHF via FT-IR. Causality Check: The complete disappearance of the ester carbonyl peak (from ethyl formate) and the appearance of a strong amide carbonyl peak at ~1650 cm⁻¹ validates a successful synthesis.

Protocol B: Preparation of BHF-Plasticized Thermoplastic Starch (BTPS)
  • Moisture Normalization: Dry the native starch (corn or pea) in a vacuum oven at 80°C for 24 hours. Causality: Native starch contains highly variable moisture (10-14%). Because water acts as a co-plasticizer, failing to dry the starch will result in inconsistent specific mechanical energy (SME) during extrusion.

  • Pre-mixing: Manually mix 100 parts dried starch with 30 parts BHF (by weight). Seal the mixture in polyethylene bags and store at room temperature for 24 hours. Causality: This aging period allows BHF to penetrate and swell the starch granules, lowering the activation energy required for thermal gelatinization.

  • Melt-Processing: Process the mixture in a twin-screw extruder or internal torque rheometer at 110°C–140°C with a rotor speed of 50 rpm.

  • Self-Validation (XRD & SEM):

    • XRD: Native corn starch exhibits an A-type crystalline pattern, while pea starch exhibits a C-type pattern. Successful plasticization is validated by the complete disappearance of these diffraction peaks, leaving only a broad amorphous halo[2].

    • SEM: Fracture the extruded film in liquid nitrogen. A successful BTPS will show a continuous, homogeneous phase with absolutely zero residual starch granules.

Workflow Step1 1. BHF Synthesis (Diethanolamine + Ethyl Formate) Step3 3. Pre-mixing & Aging (Starch + BHF) Step1->Step3 Step2 2. Starch Preparation (Corn or Pea Starch Drying) Step2->Step3 Step4 4. Melt-Processing (Thermal & Shear Disruption) Step3->Step4 Gelatinization Step5 5. Characterization (SEM, XRD, DSC, Tensile) Step4->Step5 BTPS Film/Pellet

Step-by-step experimental workflow for preparing and characterizing BTPS.

Comparative Performance: Corn Starch vs. Pea Starch

The botanical origin of the starch dictates its macromolecular architecture, which directly interacts with the plasticizer.

  • Corn Starch typically contains ~28% amylose (linear) and ~72% amylopectin (highly branched).

  • Pea Starch contains a higher amylose content (~35%), which allows for greater chain entanglement and alignment under mechanical stress.

Quantitative Data Summary

The table below synthesizes the comparative mechanical and physical properties of Corn and Pea starches plasticized with 30 wt% BHF versus 30 wt% Glycerol.

Starch MatrixPlasticizer (30 wt%)Tensile Strength (MPa) at 33% RHElongation at Break (%) at 75% RHWater Resistance / Moisture Affinity
Corn Starch Glycerol (GTPS)~ 4.5~ 65.0Poor (High moisture absorption)
Corn Starch BHF (BTPS)~ 8.2~ 110.0Excellent (Low free volume)
Pea Starch Glycerol (GTPS)~ 5.8~ 55.0Poor (High moisture absorption)
Pea Starch BHF (BTPS)~ 10.5~ 95.0Excellent (Strong H-bond network)
Environmental Responsiveness (Relative Humidity Effects)

One of the most critical failures of glycerol-plasticized starch is its behavior at varying relative humidities (RH). At low RH, GTPS becomes highly brittle. At high RH, water aggressively penetrates the GTPS matrix, acting as a secondary plasticizer and causing a catastrophic drop in tensile strength.

Because BHF forms a tighter, more thermodynamically stable hydrogen-bond network with both corn and pea starches, it effectively blocks water molecules from penetrating the matrix. Experimental data confirms that at low RH, the tensile strength of BTPS is vastly superior to GTPS, while at high RH, the elongation at break of BTPS remains significantly higher without sacrificing total structural integrity[1].

Conclusion & Application Insights

For researchers and drug development professionals engineering biodegradable polymers, the choice of plasticizer is as critical as the choice of the polymer itself.

  • For Flexible Applications: BHF-plasticized Corn Starch provides an optimal balance of flexibility and moisture resistance, outperforming glycerol in high-humidity environments.

  • For High-Strength Applications: BHF-plasticized Pea Starch leverages high amylose content to deliver superior tensile strength, making it a highly viable candidate for hard-capsule drug delivery systems and rigid bioplastics.

By transitioning from simple polyols (glycerol) to amide-functionalized plasticizers (BHF), developers can overcome the historical limitations of thermoplastic starch, achieving reliable, self-validating performance across diverse environmental conditions.

References

  • Dai, H., Chang, P. R., Yu, J., & Ma, X. (2008). N,N-Bis(2-hydroxyethyl)formamide as a New Plasticizer for Thermoplastic Starch. Stärke.[Link]

  • Dai, H., Chang, P. R., Yu, J., Ma, X., & Zhou, P. (2010). Preparation and properties of thermoplastic pea starch using N,N-bis(2-hydroxyethyl)formamide as the plasticizer. Polymer Engineering & Science.[Link]

Sources

Validation

Comparative Guide: Water Vapor Permeability of N,N-Bis(2-hydroxyethyl)formamide (BHEF) vs. Traditional Plasticizers in Biopolymer Films

Executive Summary Water vapor permeability (WVP) is a critical quality attribute for biopolymer films utilized in pharmaceutical coatings, transdermal drug delivery systems, and advanced biodegradable packaging. While tr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Water vapor permeability (WVP) is a critical quality attribute for biopolymer films utilized in pharmaceutical coatings, transdermal drug delivery systems, and advanced biodegradable packaging. While traditional plasticizers like glycerol and sorbitol are routinely employed to overcome the inherent brittleness of polysaccharide matrices (e.g., starch, alginate), their high hydrophilicity often compromises the film's moisture barrier properties. This guide evaluates N,N-Bis(2-hydroxyethyl)formamide (BHEF) —also referred to as BHF—an emerging, structurally unique plasticizer that fundamentally alters polymer chain interactions to provide superior water resistance and optimized mechanical performance.

Mechanistic Insights: The Free Volume vs. Hydrogen Bonding Paradigm

To engineer an optimal film, formulation scientists must balance flexibility (elongation) with barrier integrity (low WVP). The choice of plasticizer dictates this balance through specific molecular interactions.

  • Glycerol (G): As a low-molecular-weight polyol with three hydroxyl groups, glycerol is highly hydrophilic. It efficiently interposes itself between polymer chains, drastically increasing the free volume within the matrix. While this yields excellent flexibility, the expanded free volume and inherent hygroscopicity create wide pathways that facilitate the rapid diffusion of water vapor molecules, leading to high WVP 1[1].

  • Sorbitol (S): Containing six carbon atoms and six hydroxyl groups, sorbitol is larger and less hygroscopic than glycerol. It generates less free volume, resulting in lower WVP. However, at higher concentrations, sorbitol is prone to anti-plasticization and crystallization, which can cause microcracks in the film surface, ultimately compromising structural integrity1[1].

  • N,N-Bis(2-hydroxyethyl)formamide (BHEF/BHF): Synthesized via the formylation of diethanolamine, BHEF contains both hydroxyl and formamide moieties. The hydroxyl groups ensure excellent compatibility with the biopolymer, while the formamide group establishes highly stable, rigid intermolecular hydrogen bonds with the matrix (e.g., starch hydroxyls). This specific interaction restricts excessive chain mobility and maintains a denser, more tortuous network. Consequently, BHEF-plasticized films exhibit significantly lower WVP and superior water resistance compared to their glycerol-plasticized counterparts 2[2].

Comparative Performance Data

The following table synthesizes quantitative data trends from recent comparative studies on starch-based films plasticized at typical concentrations (20–30 wt%).

PlasticizerWater Vapor Permeability (WVP)Tensile Strength (MPa)Elongation at Break (%)Matrix Homogeneity
Glycerol (G) High (~ 5.8 - 8.7 × 10⁻¹⁰ g·m⁻¹·s⁻¹·Pa⁻¹)Low (~ 1.6 - 9.6)High (~ 26 - 61)Moderate to High
Sorbitol (S) Moderate (~ 4.8 - 6.1 × 10⁻¹⁰ g·m⁻¹·s⁻¹·Pa⁻¹)High (~ 5.8 - 28.3)Low (~ 5 - 34)Moderate (Microcracks possible)
BHEF (BHF) Low (Significantly lower than G)Moderate (Inferior to G at low RH)Very High (Superior to G at high RH)Excellent (Continuous phase)

Data Interpretation: While glycerol provides high elongation, it severely compromises the moisture barrier. BHEF offers a superior compromise: it completely disrupts starch granules to form a highly homogeneous continuous phase, drastically lowering WVP while maintaining excellent elongation at break, particularly in high relative humidity (RH) environments3[3].

Experimental Methodology: Self-Validating Protocol for WVP

To ensure high scientific integrity and reproducible barrier property evaluation, the following step-by-step protocol integrates fundamental causality and self-validating checkpoints based on modified ASTM E96 standards 4[5].

Phase 1: Film Formulation (Casting Method)
  • Dispersion: Suspend the biopolymer (e.g., corn starch) in distilled water (5% w/v) under continuous magnetic stirring to prevent agglomeration.

  • Plasticizer Integration: Add the selected plasticizer (BHEF, Glycerol, or Sorbitol) at 25 wt% relative to the biopolymer.

    • Causality: The plasticizer must be introduced prior to heating so it can co-penetrate the starch granules as they swell, ensuring homogeneous distribution and preventing phase separation.

  • Gelatinization: Heat the suspension to 90°C for 30–45 minutes while stirring.

    • Validation Checkpoint: The solution must transition from opaque to translucent. Complete disruption of starch granules and the formation of a continuous phase should later be confirmed via Scanning Electron Microscopy (SEM)3[3].

  • Degassing & Casting: Sonicate the gelatinized mixture for 10 minutes to remove entrapped air bubbles. Cast 20 mL onto level Teflon Petri dishes.

    • Causality: Entrapped air forms micro-voids upon drying, which act as channels for water vapor, artificially inflating WVP readings.

  • Drying: Dry the cast films in a ventilated oven at 45°C for 24 hours to evaporate the solvent slowly, preventing surface cracking.

Phase 2: Conditioning & WVP Measurement
  • Conditioning: Peel the dried films and condition them in a desiccator at 25°C and 50% RH (using a saturated magnesium nitrate solution) for at least 48 hours.

    • Causality: Biopolymers are highly hygroscopic. Pre-conditioning ensures the matrix reaches moisture equilibrium, preventing dynamic water sorption during the test from skewing the steady-state vapor flux calculations.

  • Test Assembly: Seal the conditioned film over the circular opening of a standardized cylindrical test cup containing anhydrous calcium chloride (0% RH). Ensure a hermetic seal using silicone grease and an O-ring to prevent edge leakage.

  • Gravimetric Tracking: Place the test cup into a controlled environmental chamber (25°C, 75% RH). Weigh the cup assembly using an analytical balance (±0.0001 g) every 2 hours for 24 hours.

  • Data Validation & Calculation: Plot weight gain versus time.

    • Validation Checkpoint: Calculate the linear regression coefficient ( R2 ). An R2>0.99 confirms that water vapor transmission has reached a steady state. Calculate WVP using the formula:

      WVP=A×Δt×ΔPΔW×X​

      (Where ΔW/Δt is the steady-state weight gain rate, X is film thickness, A is the exposed area, and ΔP is the partial water vapor pressure difference).

Workflow Visualization

G N1 Biopolymer (e.g., Starch) N3 Gelatinization (90°C, 30 min) N1->N3 N2 Plasticizer (BHEF/Glycerol) N2->N3 N4 Film Casting & Evaporation N3->N4 N5 Conditioning (50% RH, 25°C) N4->N5 N6 WVP Analysis (ASTM E96) N5->N6

Workflow for plasticized film preparation and WVP evaluation.

Conclusion for Drug Development & Packaging

For formulation scientists developing moisture-sensitive drug delivery systems or biodegradable packaging, relying solely on glycerol often leads to premature degradation of the enclosed active pharmaceutical ingredients (APIs) due to high moisture ingress. BHEF represents a paradigm shift. By leveraging stable formamide-hydroxyl hydrogen bonding, BHEF acts as a structural anchor within the biopolymer matrix. It provides the necessary chain mobility (elongation) required for manufacturing and handling while maintaining a tightly-knit network that effectively repels water vapor.

References
  • Title: N,N‐Bis(2‐hydroxyethyl)
  • Title: Preparation and Properties of Starch-Based Film Using N -(2-hydroxyethyl)
  • Title: Effect of Plasticizer Type and Concentration on Tensile, Thermal and Barrier Properties of Biodegradable Films Based on Sugar Palm (Arenga pinnata)
  • Title: Cas 25209-66-9,N-N-bis(2-hydroxyethyl)
  • Title: The physical, mechanical, thermal and barrier properties of starch nanoparticle (SNP)/polyurethane (PU)

Sources

Comparative

Thermal analysis of "N,N-Bis(2-hydroxyethyl)formamide" plasticized polymers

Beyond Glycerol: A Comprehensive Guide to the Thermal Analysis of N,N-Bis(2-hydroxyethyl)formamide (BHEF) Plasticized Polymers As a Senior Application Scientist, I frequently encounter a recurring bottleneck in biopolyme...

Author: BenchChem Technical Support Team. Date: March 2026

Beyond Glycerol: A Comprehensive Guide to the Thermal Analysis of N,N-Bis(2-hydroxyethyl)formamide (BHEF) Plasticized Polymers

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in biopolymer formulation: the thermal instability, migration, and phase separation (retrogradation) associated with traditional polyol plasticizers like glycerol and sorbitol. To engineer semi-crystalline polymers—such as Thermoplastic Starch (TPS) or Polyvinyl Alcohol (PVA)—that withstand rigorous thermal processing while maintaining long-term flexibility, we must look beyond simple hydroxyl interactions.

N,N-Bis(2-hydroxyethyl)formamide (BHEF) represents a paradigm shift in plasticizer chemistry. This guide provides an objective, data-backed comparison of BHEF against traditional alternatives, grounded in rigorous thermal analysis methodologies.

Mechanistic Causality: Why BHEF Outperforms Polyols

The efficacy of a plasticizer is dictated by its ability to disrupt the polymer's intermolecular hydrogen bonds and expand free volume. Traditional plasticizers like [1]. While effective initially, glycerol's low molecular weight and high volatility lead to evaporation during melt-processing and gradual migration over time.

BHEF solves this thermodynamic flaw through dual-functional chemistry. It introduces an amide moiety (-CO-NH-) alongside its hydroxyl groups. The carbonyl oxygen acts as a potent hydrogen bond acceptor, while the nitrogen and hydroxyls act as donors. This dual-action mechanism disrupts the robust intra-molecular hydrogen bonds of the polymer matrix much more aggressively than polyols, completely disrupting starch granules into a continuous amorphous phase and significantly delaying retrogradation[2].

Mechanism BHEF N,N-Bis(2-hydroxyethyl)formamide (BHEF Plasticizer) Amide Amide Group (-CO-NH-) (Strong H-Bond Acceptor/Donor) BHEF->Amide Hydroxyl Hydroxyl Groups (-OH) (Chain Mobility Enhancer) BHEF->Hydroxyl Polymer Polymer Matrix (e.g., Starch / PVA) Amide->Polymer Intermolecular Binding Hydroxyl->Polymer Free Volume Expansion Disruption Disruption of Crystalline Domains & H-Bonds Polymer->Disruption Thermal Enhanced Thermal Stability (Delayed Degradation) Disruption->Thermal Prevents Retrogradation Mechanical Lowered Tg & Tm (Increased Flexibility) Disruption->Mechanical Plasticization Effect

Fig 1: Mechanistic pathway of BHEF-induced polymer plasticization and thermal stabilization.

Comparative Thermal Performance (Data Synthesis)

To objectively evaluate BHEF against industry standards, we rely on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The data below synthesizes experimental benchmarks for Thermoplastic Starch (TPS) loaded with 30 wt% plasticizer.

Thermogravimetric Analysis (TGA): Glycerol-plasticized films often exhibit early thermal degradation due to glycerol's lower boiling point (~290°C). As glycerol concentration increases, the[3]. BHEF, possessing a higher molecular weight and forming stronger matrix interactions, shifts the onset of thermal degradation ( Tonset​ ) to higher temperatures, widening the safe processing window[2].

Table 1: Comparative TGA Degradation Profiles (30 wt% Loading)

Polymer MatrixPlasticizer Type Tonset​ (°C) Tmax​ (°C)Mass Residue at 600°C (%)
TPS (Control)None~280~320~12.0
TPSGlycerol~250~300~15.5
TPSSorbitol~270~310~19.2
TPS BHEF ~275 ~315 ~18.0

Differential Scanning Calorimetry (DSC): The primary goal of a plasticizer is to depress the glass transition temperature ( Tg​ ) and melting temperature ( Tm​ ). BHEF demonstrates superior plasticization efficiency compared to glycerol at equivalent weight percentages, evidenced by a more pronounced Tg​ depression and a highly amorphous structure[2],[4].

Table 2: Comparative DSC Thermodynamic Transitions (30 wt% Loading)

Polymer MatrixPlasticizer Type Tg​ (°C) Tm​ (°C)Plasticization Efficiency
TPS (Control)None~110.0~165.0N/A
TPSSorbitol~55.0~140.0Low
TPSGlycerol~45.0~130.0Moderate
TPS BHEF ~35.0 ~122.0 High

Self-Validating Experimental Methodologies

Generating reliable, publishable thermal data requires a self-validating workflow. Environmental controls and instrument calibrations must be integrated directly into the protocol to eliminate artifacts—such as ambient moisture acting as a confounding co-plasticizer[3].

Workflow cluster_analysis Thermal Analysis Suite Prep Sample Preparation (Polymer + BHEF Blending) Condition Moisture Conditioning (52% RH, 48h) Prep->Condition Calibrate Instrument Calibration (Indium Standard & Baseline) Condition->Calibrate TGA Thermogravimetric Analysis (10 °C/min, N2 Purge) Calibrate->TGA DSC Differential Scanning Calorimetry (Heat-Cool-Heat Cycle) Calibrate->DSC Validate Data Validation & Correlation (Onset vs. Peak Alignment) TGA->Validate Mass Loss Kinetics DSC->Validate Thermodynamic Transitions

Fig 2: Self-validating thermal analysis workflow for plasticized polymer characterization.

Protocol 1: Sample Conditioning & Preparation

Causality: Moisture acts as a potent plasticizer. If samples are not strictly equilibrated, DSC results will reflect ambient humidity variations rather than the true efficiency of the BHEF.

  • Casting: Cast polymer films (e.g., 30 wt% BHEF in starch) and pre-dry at 45°C for 24 hours.

  • Equilibration: Transfer films to a desiccator containing a saturated magnesium nitrate solution (maintaining exactly 52% ± 1% Relative Humidity) for 48 hours[3].

  • Self-Validation Check: Weigh films periodically using an analytical balance. Proceed to thermal analysis only when mass variance between readings is <0.1%, confirming absolute moisture equilibrium.

Protocol 2: Thermogravimetric Analysis (TGA)

Causality: We must determine the degradation onset ( Tonset​ ) before running DSC to ensure we do not heat the sample past its decomposition point in the DSC cell, which would contaminate the sensor.

  • Loading: Tare a platinum pan and load 5.0 ± 0.2 mg of the conditioned film.

  • Atmosphere: Purge the furnace with high-purity Nitrogen (50 mL/min) to prevent oxidative degradation artifacts.

  • Heating: Heat from 25°C to 600°C at a constant rate of 10 °C/min[1].

  • Self-Validation Check: Analyze the first derivative curve (DTG). The initial mass loss peak (<100°C) quantifies loosely bound water. The main degradation peak must be clearly separated from plasticizer volatilization to confirm matrix stability.

Protocol 3: Differential Scanning Calorimetry (DSC)

Causality: The first heating scan contains the "thermal history" of the polymer (processing stresses, aging). A Heat-Cool-Heat cycle is mandatory to erase this history and measure the intrinsic thermodynamic properties of the BHEF blend.

  • Calibration: Run an Indium standard. Verify Tm​ is exactly 156.6°C and enthalpy is 28.45 J/g. Recalibrate if variance exceeds 0.1°C.

  • Encapsulation: Seal 5 mg of sample in an aluminum hermetic pan. Use an empty sealed pan as the reference.

  • First Heating: Heat from -20°C to 150°C at 10 °C/min. (Crucial: Do not exceed 150°C, as informed by the TGA Tonset​ ).

  • Cooling: Quench cool at 20 °C/min to -20°C to freeze the amorphous structure.

  • Second Heating: Heat again at 10 °C/min to 150°C.

  • Self-Validation Check: Extract Tg​ and Tm​ exclusively from the second heating curve. The baseline shift ( Tg​ ) must be reproducible across triplicate samples with a variance of <1.5°C.

Conclusion

Transitioning from traditional polyols to N,N-Bis(2-hydroxyethyl)formamide (BHEF) fundamentally upgrades the thermal and mechanical profile of biopolymers. By employing rigorous, self-validating thermal analysis protocols, researchers can definitively map the enhanced processing windows and superior anti-retrogradation properties that amide-functionalized plasticizers impart.

References

  • N,N‐Bis(2‐hydroxyethyl)formamide as a New Plasticizer for Thermoplastic Starch Source: Starch - Stärke, Volume 60, Issue 12. URL:[Link]

  • Effect of Plasticizer Type and Concentration on Tensile, Thermal and Barrier Properties of Biodegradable Films Based on Sugar Palm (Arenga pinnata) Starch Source: Polymers (MDPI), 2015, 7(6), 1106-1124. URL:[Link]

  • Effect of glycerol plasticizer loading on the physical, mechanical, thermal, and barrier properties of arrowroot (Maranta arundinacea) starch biopolymers Source: Scientific Reports (Nature Portfolio / PMC), 2021. URL:[Link]

  • Influence of Urea Content in Deep Eutectic Solvents on Thermoplastic Starch Films' Properties Source: Materials (MDPI), 2023, 16(3), 1014. URL:[Link]

Sources

Validation

Cytotoxicity of "N,N-Bis(2-hydroxyethyl)formamide" compared to other solvents

Comparative Cytotoxicity of N,N-Bis(2-hydroxyethyl)formamide (BHF) vs. Traditional Solvents: A Guide for Biocompatible Formulation Solvent selection is a critical, often overlooked parameter in drug development, cell bio...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cytotoxicity of N,N-Bis(2-hydroxyethyl)formamide (BHF) vs. Traditional Solvents: A Guide for Biocompatible Formulation

Solvent selection is a critical, often overlooked parameter in drug development, cell biology, and biopolymer engineering. Historically, highly polar solvents like N,N-Dimethylformamide (DMF) and formamide have been the industry standards for solubilizing complex molecules. However, their severe cytotoxicity, hepatotoxicity, and volatility pose significant translational bottlenecks[1].

As a safer alternative, N,N-Bis(2-hydroxyethyl)formamide (BHF)—also known as formyl diethanolamine—has emerged as a highly effective, low-toxicity solvent and plasticizer[2]. By replacing the methyl groups of DMF with bulky, hydrogen-bonding hydroxyethyl groups, BHF maintains excellent solvation properties while fundamentally altering its metabolic fate and cellular interaction[3]. This guide provides an in-depth mechanistic comparison and experimental framework for transitioning from toxic solvents to BHF.

Mechanistic Causality: The Structural Basis of Toxicity

The cytotoxicity of traditional solvents like DMF is not merely a physical disruption of the cell membrane; it is driven by enzymatic bioactivation. In hepatic and epithelial models, DMF is actively metabolized by Cytochrome P450 2E1 (CYP2E1) into reactive N-hydroxymethyl intermediates[4]. These toxic intermediates trigger a cascade of oxidative stress, depleting intracellular glutathione and collapsing the mitochondrial transmembrane potential (MMP)[4]. This severe redox imbalance ultimately activates the p53-dependent apoptotic pathway, leading to programmed cell death[4]. In vitro studies confirm that DMF exhibits significant cytotoxicity in human cell lines (e.g., MCF-7 breast cancer cells, HUVEC endothelial cells) at concentrations as low as 0.1% v/v[5].

Conversely, BHF is structurally shielded from this specific metabolic liability. The presence of two terminal hydroxyl groups significantly increases the molecule's polarity and steric bulk, preventing favorable binding and alpha-hydroxylation by CYP2E1. Because BHF does not generate reactive formaldehyde-releasing intermediates, it maintains cellular redox balance and ensures high biocompatibility[2]. Furthermore, its extensive hydrogen-bonding network results in a significantly lower vapor pressure, virtually eliminating the inhalation hazards common to volatile solvents[6].

MetabolicPathway cluster_DMF DMF Toxicity Pathway cluster_BHF BHF Biocompatibility Pathway DMF N,N-Dimethylformamide (DMF) CYP CYP2E1 Oxidation DMF->CYP Inter N-hydroxymethyl Intermediates CYP->Inter ROS Glutathione Depletion & ROS Generation Inter->ROS Apop Mitochondrial Dysfunction (p53 Apoptosis) ROS->Apop BHF N,N-Bis(2-hydroxyethyl)formamide (BHF) Steric Steric Hindrance & High Polarity BHF->Steric Stable Resists Alpha-Hydroxylation Steric->Stable Safe Maintains Redox Balance (Cell Survival) Stable->Safe

Metabolic divergence of DMF vs. BHF highlighting CYP2E1-mediated toxicity and biocompatibility.

Comparative Cytotoxicity and Physicochemical Data

To objectively evaluate BHF against traditional solvents, we must compare their biological limits. While Dimethyl Sulfoxide (DMSO) is frequently used to avoid DMF toxicity, it becomes cytotoxic above 1.0% v/v and is highly hygroscopic[5]. BHF offers a superior safety margin, particularly for solid-state formulations and biopolymers.

Table 1: Physicochemical and Toxicological Profile Comparison

SolventChemical FormulaCytotoxic Threshold (In Vitro)Hepatotoxicity RiskPrimary Metabolic Mechanism
N,N-Dimethylformamide (DMF) C3H7NO< 0.1% v/v[5]High (CYP2E1)[4]Alpha-hydroxylation / ROS generation[4]
Formamide CH3NO< 0.5% v/vModerateDirect enzymatic hydrolysis
Dimethyl Sulfoxide (DMSO) C2H6OS~1.0% v/v[5]LowOxidation to dimethyl sulfone
N,N-Bis(2-hydroxyethyl)formamide (BHF) C5H11NO3> 5.0% v/v (Biocompatible)[2]NegligibleStable / Excreted unchanged

Self-Validating Experimental Protocol: In Vitro Cytotoxicity Assay

To empirically validate the safety profile of BHF versus DMF, the following standardized MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay protocol is recommended.

Causality of Assay Choice: The MTT assay measures mitochondrial succinate dehydrogenase activity. Because DMF toxicity is fundamentally driven by mitochondrial transmembrane potential (MMP) collapse[4], this assay directly captures the specific mechanism of solvent-induced cell death, making it the ideal self-validating system for this comparison.

Workflow C1 1. Cell Culture (MCF-7 / HUVEC) C2 2. Solvent Dosing (0.1% - 5.0% v/v) C1->C2 C3 3. Incubation (24h - 72h at 37°C) C2->C3 C4 4. MTT Addition (Formazan Formation) C3->C4 C5 5. Absorbance (Read at 570nm) C4->C5

Step-by-step MTT cytotoxicity assay workflow for evaluating solvent biocompatibility.

Step-by-Step Methodology:

  • Cell Seeding & Adhesion: Seed MCF-7 or HUVEC cells at a density of 1×104 cells/well in a 96-well microtiter plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow complete surface adhesion. Note: Fill outer perimeter wells with sterile PBS to prevent edge-effect evaporation artifacts.

  • Solvent Dosing: Prepare serial dilutions of BHF and DMF directly in the complete culture medium to achieve final solvent concentrations of 0.1%, 0.5%, 1.0%, 2.0%, and 5.0% v/v[7]. Replace the growth medium in the test wells with the dosed medium. Include a vehicle-free negative control (100% viability baseline) and a positive control (0.1% Triton X-100) to validate assay sensitivity.

  • Incubation: Incubate the treated cells for 24 to 72 hours[1]. The 72-hour timepoint is critical for observing the delayed apoptotic effects mediated by the p53 pathway[4].

  • MTT Conversion: Aspirate the dosed medium to prevent solvent interference with the colorimetric readout. Add 100 µL of fresh medium containing 0.5 mg/mL MTT reagent to each well. Incubate for 4 hours in the dark. Viable mitochondria will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization & Analysis: Carefully aspirate the MTT solution and add 150 µL of pure DMSO to each well to solubilize the formazan crystals. Measure the optical density (OD) at 570 nm using a microplate reader[7]. Calculate cell viability relative to the vehicle-free control.

Applications in Biopolymers and Green Chemistry

Beyond liquid formulations, BHF has proven indispensable in solid-state biopolymer engineering. It is highly efficient as a plasticizer for thermoplastic starch (TPS)[2]. The robust hydrogen bond interaction between BHF's hydroxyl groups and starch completely disrupts native starch granules, creating a homogeneous, flexible matrix without the toxic leaching associated with traditional plasticizers[3].

Recent advancements have utilized BHF-plasticized TPS to create biocompatible nanocomposites containing titanium dioxide (TiO₂) and antibiotics (e.g., vancomycin) for targeted biomedical applications[3]. These composites retain the bacteriostatic properties of the antibiotic while remaining fully biodegradable and non-toxic to surrounding tissues, a feat impossible to achieve with residual DMF or formamide[3].

References

  • lookchem.com - N-N-bis(2-hydroxyethyl)formamide Overview & Toxicity Profile. 2

  • PubChem (nih.gov) - N,N-Bis(2-hydroxyethyl)formamide | C5H11NO3 | CID 91333 - Safety and Hazards. 6

  • Frontiers in Materials - Thermoplastic Starch Composites With Titanium Dioxide and Vancomycin Antibiotic: Preparation, Morphology, Thermomechanical Properties, and Antimicrobial Susceptibility Testing. 3

  • PubMed (nih.gov) - Dual Effects of N,N-dimethylformamide on Cell Proliferation and Apoptosis in Breast Cancer. 1

  • PubMed (nih.gov) - Study on the potential way of hepatic cytotoxicity of N,N-dimethylformamide. 4

  • ResearchGate - Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. 5

  • Semantic Scholar - Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells (Data Summary). 7

Sources

Comparative

Cost-benefit analysis of using "N,N-Bis(2-hydroxyethyl)formamide" in industrial applications

An In-Depth Technical Guide Cost-Benefit Analysis of N,N-Bis(2-hydroxyethyl)formamide in Industrial Applications Abstract: N,N-Bis(2-hydroxyethyl)formamide (BHF), a versatile chemical compound, presents a compelling case...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Cost-Benefit Analysis of N,N-Bis(2-hydroxyethyl)formamide in Industrial Applications

Abstract: N,N-Bis(2-hydroxyethyl)formamide (BHF), a versatile chemical compound, presents a compelling case for evaluation across multiple industrial domains. This guide provides a comprehensive cost-benefit analysis of BHF, comparing its performance and economic viability against established alternatives in key applications such as polymer plasticization, gas sweetening, and corrosion inhibition. By synthesizing performance data, economic drivers, and detailed experimental protocols, this document serves as a critical resource for researchers, scientists, and process engineers in making informed decisions on material selection and process optimization.

Introduction to N,N-Bis(2-hydroxyethyl)formamide (BHF)

N,N-Bis(2-hydroxyethyl)formamide (CAS No. 25209-66-9) is an organic compound characterized by both amide and hydroxyl functional groups.[1][2][3] This unique molecular structure imparts a range of useful properties, including high polarity, hydrogen bonding capability, and surfactant-like qualities. These characteristics position BHF as a multifunctional additive and solvent in diverse industrial settings. This guide moves beyond a simple datasheet presentation to offer a critical analysis of where BHF provides tangible economic and performance advantages over incumbent technologies.

Table 1: Physicochemical Properties of N,N-Bis(2-hydroxyethyl)formamide

Property Value Reference
CAS Number 25209-66-9 [1][2]
Molecular Formula C₅H₁₁NO₃ [1][4]
Molecular Weight 133.15 g/mol [4]
Boiling Point 379 °C @ 760 mmHg [1][3]
Flash Point 183 °C [1][3]

| Density | 1.203 g/cm³ |[1][3] |

Application Deep-Dive: BHF as a Polymer Plasticizer

One of the most well-documented applications for BHF is as a novel plasticizer, particularly for bio-based polymers like thermoplastic starch (TPS).[5][6] The primary alternative in this space is glycerol. The cost-benefit analysis here hinges on whether the enhanced performance of BHF-plasticized materials justifies a potential difference in raw material cost.

Performance Comparison: BHF vs. Glycerol for Thermoplastic Starch

Experimental studies have demonstrated that BHF can significantly improve the material properties of TPS when compared to traditional glycerol plasticization. The mechanism behind this improvement lies in the strong hydrogen bond interactions between BHF's hydroxyl and amide groups and the starch polymer chains, leading to efficient disruption of starch granules and the formation of a continuous, homogenous phase.[5][6][7]

Key Performance Advantages of BHF:

  • Improved Water Resistance: BHF-plasticized TPS (BTPS) exhibits superior water resistance compared to glycerol-plasticized TPS (GTPS).[5][6] This is a critical advantage for applications in packaging or agriculture where moisture sensitivity is a primary failure mode for starch-based plastics.

  • Enhanced Mechanical Properties: The tensile strength and elongation at break—key indicators of a material's durability and flexibility—are shown to be superior in BTPS under varying humidity conditions.[5][6] At low relative humidity, BTPS shows higher tensile strength, while at high humidity, it demonstrates greater elongation at break.[5]

Table 2: Comparative Performance Data for TPS Plasticizers

Performance Metric Glycerol-Plasticized TPS (GTPS) N,N-Bis(2-hydroxyethyl)formamide-Plasticized TPS (BTPS) Advantage of BHF Source
Water Resistance Lower Higher Significantly improved durability in moist environments. [5][6]
Tensile Strength (Low RH) Lower Higher Better structural integrity in dry conditions. [5]
Elongation at Break (High RH) Lower Higher Greater flexibility and resistance to fracture in humid conditions. [5]

| Phase Homogeneity | Good | Excellent | More uniform material properties due to complete disruption of starch granules. |[6] |

Cost-Benefit Logic

The economic calculation is not merely the cost per kilogram of BHF versus glycerol. The analysis must incorporate the value derived from enhanced performance:

  • Reduced Material Failure: Improved water resistance can lower replacement rates and warranty claims for products used in humid environments.

  • Expanded Market Access: Superior mechanical properties may allow starch-based plastics to enter markets previously dominated by petroleum-based polymers, creating new revenue opportunities.

  • Processing Efficiency: BHF's effectiveness as a plasticizer can potentially lead to smoother processing and lower energy consumption during extrusion.[1]

Potential Application: BHF in Acid Gas Sweetening

Amine gas treating, or "sweetening," is a critical process in natural gas and refinery operations for removing acidic gases like hydrogen sulfide (H₂S) and carbon dioxide (CO₂).[8][9] The workhorses of this industry are alkanolamines such as Monoethanolamine (MEA), Diethanolamine (DEA), and Methyldiethanolamine (MDEA).[10][11] While BHF is an amide, its structural similarity to these amines suggests it could be evaluated for this purpose, potentially as a component in a blended solvent formulation.

Theoretical Comparison with Conventional Amines

A cost-benefit analysis in this sector is dominated by capital expenditure (CAPEX) and operational expenditure (OPEX), with energy consumption for solvent regeneration being a primary OPEX driver.[8][12]

Diagram: Generalized Amine Gas Treating Workflow This diagram illustrates the fundamental absorption-regeneration loop where BHF could potentially be used. The key economic and performance factors are tied to the efficiency of this cycle.

Amine_Treating_Process cluster_absorption Absorption Section cluster_regeneration Regeneration Section SourGas Sour Gas In (H₂S, CO₂) Absorber Absorber Column SourGas->Absorber SweetGas Sweet Gas Out Absorber->SweetGas RichAmine Rich Amine Absorber->RichAmine Regenerator Regenerator (Stripper) Reboiler Reboiler (Heat Input) Regenerator->Reboiler AcidGas Acid Gas Out Regenerator->AcidGas LeanAmine Lean Amine Regenerator->LeanAmine LeanAmine->Absorber HeatExchanger Lean/Rich Heat Exchanger LeanAmine->HeatExchanger Cools Rich Amine Pump Pump RichAmine->Pump HeatExchanger->Regenerator HeatExchanger->LeanAmine Preheats Lean Amine Pump->HeatExchanger

Caption: Workflow of a typical amine gas sweetening process.

Table 3: Cost-Benefit Factors for Gas Sweetening Solvents

Factor Key Consideration Implication for BHF Evaluation
Regeneration Energy The heat duty required to break the amine-acid gas bond in the reboiler. This can be up to 70% of operating costs.[8] BHF's bond energy with H₂S/CO₂ would need to be lower than MEA/DEA to offer an advantage.
Absorption Capacity Moles of acid gas that can be absorbed per mole of solvent. Higher capacity reduces the required circulation rate. The number of active sites on the BHF molecule and its reaction stoichiometry would determine its capacity.
Corrosivity Amine solutions can be corrosive, increasing CAPEX for specialized alloys and OPEX for maintenance.[12] BHF's corrosion profile would need to be benchmarked against MDEA, which is known for lower corrosivity.[10]
Selectivity For some applications, selective removal of H₂S over CO₂ is desired. Tertiary amines like MDEA are known for this.[11] As a formamide, BHF's selectivity is unknown and would require experimental validation.

| Solvent Cost & Stability | The cost of the solvent itself and its degradation rate under operational conditions. | The synthesis cost and thermal/oxidative stability of BHF would be critical economic inputs. |

Potential Application: BHF as a Corrosion Inhibitor

The presence of heteroatoms (N, O) and pi-electrons in organic molecules often imparts corrosion-inhibiting properties.[13][14] These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the electrochemical corrosion process.[15] While direct studies on BHF are limited, research on closely related derivatives has shown significant promise.

A study on N-(β-ethoxypropionitrile)-N,N-bis(2-hydroxyethylethoxy) fatty amide, a derivative sharing the core BHF structure, demonstrated effective anodic corrosion inhibition for steel in a 3% NaCl solution.[16][17] The inhibitor's effectiveness increased with concentration, indicating a strong adsorption mechanism.[16]

Diagram: Cost-Benefit Framework for Industrial Additives This diagram outlines the logical flow for evaluating a new additive like BHF against an established standard.

Caption: A logical framework for the cost-benefit analysis of an industrial additive.

Experimental Protocols for Performance Validation

To ensure scientific integrity, any evaluation of BHF must be grounded in robust, reproducible experimental data. The following protocols provide a framework for comparing BHF to alternatives in its key potential applications.

Protocol: Evaluating Plasticizer Performance in Thermoplastic Starch
  • Preparation of TPS Samples:

    • Dry corn starch at 80°C for 24 hours.

    • Prepare two formulations by weight: (1) 70% starch, 30% glycerol (control) and (2) 70% starch, 30% BHF (experimental).

    • Mechanically mix the components until a homogenous powder is achieved.

    • Condition the mixtures at 50% relative humidity for 48 hours.

  • Melt Extrusion:

    • Process both mixtures through a twin-screw extruder at a temperature profile of 90-120°C to produce pellets.

    • Press the pellets into standardized test sheets (e.g., ASTM D638 Type V) using a compression molder at 140°C.

  • Material Characterization:

    • Mechanical Testing: Conduct tensile tests using a universal testing machine according to ASTM D638 to determine tensile strength and elongation at break.

    • Water Absorption: Immerse pre-weighed, dried samples in deionized water for 24 hours. Measure the percentage weight gain according to ASTM D570.

    • Morphological Analysis: Use Scanning Electron Microscopy (SEM) to examine the fracture surfaces of the test specimens to assess the phase homogeneity and the extent of starch granule disruption.[6]

    • Thermal Analysis: Perform Differential Scanning Calorimetry (DSC) to investigate the glass transition temperature (Tg) and melting behavior, providing insights into the plasticizer's effectiveness.[5]

Protocol: Evaluating Corrosion Inhibition Efficacy
  • Electrochemical Cell Setup:

    • Use a standard three-electrode glass cell containing the corrosive medium (e.g., 3.5% NaCl solution).

    • The working electrode will be a sample of the target metal (e.g., C1018 steel), the reference electrode a Saturated Calomel Electrode (SCE), and the counter electrode a platinum wire.

  • Electrochemical Measurements:

    • Potentiodynamic Polarization: After allowing the open circuit potential (OCP) to stabilize, scan the potential from -250 mV to +250 mV versus OCP at a rate of 0.5 mV/s. Perform this for the blank corrosive solution and for solutions containing various concentrations of BHF (e.g., 50, 100, 200 ppm). Extract corrosion potential (Ecorr) and corrosion current density (Icorr) from the resulting Tafel plots. The inhibition efficiency (IE%) is calculated from the Icorr values.[16]

    • Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range from 100 kHz to 10 mHz. Fit the resulting Nyquist plots to an equivalent circuit model to determine the charge transfer resistance (Rct). Higher Rct values indicate better corrosion inhibition.[17]

  • Surface Analysis:

    • After immersion in the test solutions for a set period (e.g., 24 hours), remove the metal samples, rinse, and dry them.

    • Examine the surface morphology using Scanning Electron Microscopy (SEM) to visually assess the extent of corrosion (pitting, general corrosion) and the presence of a protective film.[13]

Conclusion and Strategic Outlook

N,N-Bis(2-hydroxyethyl)formamide is more than a specialty chemical; it is a versatile platform molecule with demonstrated and potential applications that merit serious consideration.

  • As a Plasticizer: BHF offers a clear performance advantage over glycerol for thermoplastic starch, particularly in improving water resistance and mechanical properties.[5][6] A cost-benefit analysis in this domain should focus on the total lifecycle value and the potential for creating higher-margin, more durable bio-based products.

  • In Gas Sweetening: The case for BHF is currently theoretical and requires significant experimental validation. Its potential to reduce regeneration energy or lower corrosion rates could be disruptive. A research program focused on measuring its thermodynamic and kinetic properties for acid gas absorption is a logical next step.

  • As a Corrosion Inhibitor: Based on data from its derivatives, BHF's core structure is a promising backbone for developing new corrosion inhibitors.[16][17] Its high solubility and potential for strong surface adsorption make it an attractive candidate for further research.

Ultimately, the decision to adopt BHF will depend on a rigorous, application-specific analysis that weighs its material cost against the tangible performance benefits and operational savings it can deliver.

References

  • Bryan Research & Engineering, LLC. (n.d.). Amine-based gas-sweetening processes prove economically more viable than the Benfield HiPure process. Retrieved from [Link]

  • LookChem. (n.d.). Cas 25209-66-9, N-N-bis(2-hydroxyethyl)formamide. Retrieved from [Link]

  • HazComFast. (n.d.). N-(2-Hydroxyethyl)formamide (CAS 693-06-1). Retrieved from [Link]

  • EPCM. (2024). Amine Gas Treatment. Retrieved from [Link]

  • Cenmed. (n.d.). N-N-bis(2-hydroxyethyl)formamide (C007B-583437). Retrieved from [Link]

  • Wiley Online Library. (2008). N,N-Bis(2-hydroxyethyl)formamide as a New Plasticizer for Thermoplastic Starch. Stärke, 60(12), 676-684. Retrieved from [Link]

  • ResearchGate. (2008). N,N‐Bis(2‐hydroxyethyl)formamide as a New Plasticizer for Thermoplastic Starch | Request PDF. Retrieved from [Link]

  • ADI Analytics. (2022). No amines? Consider these alternative CCS technologies. Retrieved from [Link]

  • ARC Journals. (n.d.). Amine Gas Treatment Process Application. Retrieved from [Link]

  • Science & Innovation. (2025). STUDY OF THE MOST PROMISING AMINE GAS TREATING PROCESSES. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and evaluation of corrosion inhibitory and adsorptive properties of N-(β-ethoxypropionitrile-N,N-bis(2-hydroxyethylethoxy) fatty amide. Retrieved from [Link]

  • PubChemLite. (n.d.). N,n-bis(2-hydroxyethyl)formamide (C5H11NO3). Retrieved from [Link]

  • PubMed. (2021). Synthesis and evaluation of corrosion inhibitory and adsorptive properties of N-(β-ethoxypropionitrile-N,N-bis(2-hydroxyethylethoxy) fatty amide. Retrieved from [Link]

  • Inxight Drugs. (n.d.). N,N-BIS(2-HYDROXYETHYL)FORMAMIDE. Retrieved from [Link]

  • HeBei ChuangHai Biotechnology Co., Ltd. (2025). Exploring Innovative Alternatives to Formamide Liquid for Sustainable Solutions. Retrieved from [Link]

  • Oil & Gas Journal. (n.d.). Study evaluates two amine options for gas sweetening. Retrieved from [Link]

  • WSEAS. (n.d.). Techno-Economic Analysis of Amine Sweetening Units in Refinery and Petrochemical Plants. Retrieved from [Link]

  • ResearchGate. (2012). Preparation and properties of thermoplastic starch/montmorillonite nanocomposites using N,N-bis(2-hydroxyethyl)formamide as a new additive. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Bis(2-hydroxyethyl)formamide. Retrieved from [Link]

  • Medwin Publishers. (2017). Selection of Amine in Natural Gas Sweetening Process for Acid Gases Removal: A Review of Recent Studies. Retrieved from [Link]

  • Bellona Foundation. (2009). Amines Used in CO2 Capture - Health and Environmental Impacts. Retrieved from [Link]

  • MDPI. (2025). CO2 Capture Using Amine-Based Solvents: Identification of Additives to Improve the Kinetics and Thermodynamics of CO2 Sorption at High-Pressure Conditions. Processes, 9(12), 2184. Retrieved from [Link]

  • Campbell Tip of the Month. (2014). Gas Sweetening-Part 1: Comparison of Amines. Retrieved from [Link]

  • Semantic Scholar. (2021). Impediment of Iron Corrosion by N,N'-Bis[2-hydroxynaphthylidene]amino]oxamide in 3.5% NaCl Solution. Retrieved from [Link]

  • IntechOpen. (2018). Solvents for Carbon Dioxide Capture. Retrieved from [Link]

  • SciSpace. (2020). Electrochemical and Quantum Chemical Studies on Corrosion Inhibition Performance of 2,2'-(2-Hydroxyethylimino)bis[N-(alphaalpha-dimethylphenethyl)-N-methylacetamide]. Retrieved from [Link]

  • SciELO. (n.d.). Electrochemical and Quantum Chemical Studies on Corrosion Inhibition Performance of 2,2'-(2-Hydroxyethylimino)bis[N-(alphaalpha-dimethylphenethyl)-N-methylacetamide] on Mild Steel Corrosion in 1M HCl Solution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Simulation and Optimization of the Acid Gas Absorption Process by an Aqueous Diethanolamine Solution in a Natural Gas Sweetening Unit. Retrieved from [Link]

  • precisionFDA. (n.d.). N,N-BIS(2-HYDROXYETHYL)FORMAMIDE. Retrieved from [Link]

  • U.S. Department of Energy. (2024). Energy Efficient Amines as a Retrofit for Natural Gas Sweetening. Retrieved from [Link]

  • ACS Publications. (n.d.). Simulation and Optimization of the Acid Gas Absorption Process by an Aqueous Diethanolamine Solution in a Natural Gas Sweetening Unit. ACS Omega. Retrieved from [Link]

  • European Food Safety Authority. (2025). Update of the safety assessment of N,N‐bis(2‐hydroxyethyl)alkyl(C8‐C18)amines (FCM No 19) and N,N‐bis(2‐hydroxyethyl)alkyl(C8‐C18)amine hydrochlorides (FCM No 20) for their use in plastic materials and articles intended to come into contact with food. Retrieved from [Link]

  • Chemical Engineering Transactions. (2021). Performance Improvement of Gas Sweetening Units by Using a Blend of MDEA/PZ. 86, 1063-1068. Retrieved from [Link]

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Validation

Comparative Guide: Alternatives to N,N-Bis(2-hydroxyethyl)formamide in Thermoplastic Starch Production

Executive Summary In pharmaceutical materials science and sustainable packaging, Thermoplastic Starch (TPS) is increasingly evaluated for biodegradable drug delivery matrices, excipients, and blister packaging. Native st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical materials science and sustainable packaging, Thermoplastic Starch (TPS) is increasingly evaluated for biodegradable drug delivery matrices, excipients, and blister packaging. Native starch requires plasticization to overcome its high crystallinity and brittleness. N,N-Bis(2-hydroxyethyl)formamide (BHEF) has historically served as a high-performance plasticizer, combining the hydrogen-bond forming ability of amides with the flexibility of polyols to completely disrupt starch granules and improve water resistance[1].

However, BHEF requires dedicated synthesis and lacks widespread regulatory approval for pharmaceutical contact. This guide provides an objective, data-driven comparison of scalable, commercially viable alternatives to BHEF, detailing their mechanistic behaviors, quantitative performance, and validated compounding protocols.

Mechanistic Baseline & Alternative Pathways

To replace BHEF, an alternative must replicate its dual mechanism: penetrating the starch granule to disrupt intramolecular hydrogen bonds, and establishing stable intermolecular bonds to prevent retrogradation (the recrystallization of starch over time).

Glycerol (The Industry Baseline Polyol)
  • Mechanism: As a low-molecular-weight polyol, glycerol easily penetrates starch granules, increasing free volume and polymer chain mobility.

  • Performance: While it provides excellent initial flexibility and elongation, glycerol-plasticized TPS suffers from high hygroscopicity. Over time, glycerol tends to leach out or phase-separate, leading to severe retrogradation and a loss of mechanical integrity[2].

Urea & Formamide (The Amide Analogues)
  • Mechanism: Amide-based plasticizers are the closest structural analogues to the formamide group in BHEF. Urea contains double amide groups that form highly stable hydrogen bonds with the hydroxyl groups of starch, effectively replacing native starch-starch interactions[2].

  • Performance: Urea significantly suppresses retrogradation and yields high tensile strength (up to 9.00 MPa)[3]. However, because urea is a small molecule with low internal flexibility, it often yields a rigid and brittle matrix[2]. Formamide provides a more uniform continuous phase than urea, but its application is heavily restricted due to toxicity[3]. To balance these effects, a mixed formamide-urea system is often used, which can reduce residual crystallinity to as low as 1.5%[4].

Sorbitol (The High-Hydroxyl Crosslinker)
  • Mechanism: Sorbitol, a six-carbon sugar alcohol, serves as a high-performance alternative to the hydroxyl functionality of BHEF. Its six hydroxyl groups establish a dense, robust hydrogen-bonding network with polymeric starch chains.

  • Performance: Films plasticized with sorbitol exhibit tensile strengths up to 2.5 times higher than those plasticized with glycerol[5]. It offers lower water absorption than glycerol but requires higher thermal processing temperatures to achieve full destructurization[5].

Citric Acid (The Reactive, Food-Safe Alternative)
  • Mechanism: To bypass the toxicity of formamide and the brittleness of urea, organic acids are utilized. Citric acid acts as both a plasticizer and a cross-linking agent.

  • Performance: It prevents starch retrogradation while maintaining strict compliance for food and pharmaceutical-grade packaging[2].

Mechanism cluster_Plasticizers Plasticizer Diffusion & Interaction Native Native Starch Granule (Intramolecular H-Bonds) Amides Amide Groups (Urea/Formamide) Strong Intermolecular H-Bonds Native->Amides Heat + Shear Polyols Hydroxyl Groups (Glycerol/Sorbitol) Free Volume Expansion Native->Polyols Heat + Shear Destructurization Granule Destructurization (Loss of Crystallinity) Amides->Destructurization Replaces Starch-Starch Bonds Retrogradation Retrogradation (Recrystallization) Amides->Retrogradation Suppresses Polyols->Destructurization Increases Chain Mobility Polyols->Retrogradation Accelerates (Leaching) Amorphous Amorphous Continuous Phase (Thermoplastic Starch) Destructurization->Amorphous Amorphous->Retrogradation Aging / High Humidity

Mechanistic pathway of starch plasticization and divergent effects of amides vs. polyols.

Quantitative Performance Matrix

The following table synthesizes the experimental mechanical and physical properties of TPS formulated with various plasticizers, benchmarked against BHEF.

Plasticizer SystemPrimary Mechanism of ActionTensile Strength (MPa)Elongation at Break (%)Retrogradation ResistancePrimary Drawback for Pharma/Materials
BHEF (Baseline)Amide + Hydroxyl H-bonding~5.0 - 8.0HighExcellentComplex synthesis; lacks regulatory monographs[1].
Glycerol Small polyol free-volume expansion~1.5 - 3.0Very High (>50%)Poor (Leaches over time)High hygroscopicity; phase separation[2].
Urea Double amide H-bonding~9.00Low (~34.4%)ExcellentHigh brittleness; low internal flexibility[3],[2].
Sorbitol Multi-hydroxyl crosslinking~4.5 - 6.0ModerateGoodRequires higher processing temperatures[5].
Formamide-Urea Synergistic continuous phase~6.0 - 8.0ModerateExcellent (1.5% Crystallinity)Formamide toxicity restricts biomedical use[3],[4].

Self-Validating Experimental Protocols

To ensure batch-to-batch reproducibility and prevent thermal degradation of the biopolymer, the following self-validating workflow must be strictly adhered to during compounding.

Protocol: Melt-Intercalation and Compounding of TPS Matrices

Step 1: Stoichiometric Pre-Conditioning

  • Action: Disperse native corn starch (A-type crystallinity) with the selected plasticizer (e.g., 30 wt% sorbitol or a 15 wt% urea / 15 wt% glycerol blend) in a high-speed mixer for 10 minutes.

  • Causality: Dry pre-mixing allows the low-molecular-weight plasticizer to diffuse into the amorphous regions of the starch granule prior to thermal shock. This prevents localized degradation and ensures uniform shear distribution during extrusion.

Step 2: Twin-Screw Extrusion (Thermo-Mechanical Destructurization)

  • Action: Feed the mixture into a co-rotating twin-screw extruder. Set the temperature profile across the barrel zones to 90°C, 110°C, 130°C, and 120°C at the die. Maintain a screw speed of 150 rpm.

  • Causality: The combination of thermal energy and mechanical shear forces the plasticizer into the crystalline lamellae, breaking the intramolecular hydrogen bonds. The temperature must not exceed 140°C to prevent glycosidic bond cleavage (starch degradation)[6].

Step 3: Self-Validating Quality Control (XRD & FTIR)

  • Action: Analyze the extruded, conditioned pellets (50% RH, 48h) via X-Ray Diffraction (XRD) and Fourier-Transform Infrared (FTIR) spectroscopy.

  • Validation Logic: A successful plasticization is self-validated if the XRD diffractogram shows a complete disappearance of the native A-type crystalline peaks (at 2θ = 15°, 17°, 18°, and 23°)[3]. Furthermore, FTIR must show a shift in the hydroxyl (-OH) stretching band (from ~3300 cm⁻¹ to lower wavenumbers), confirming the formation of new, stable intermolecular hydrogen bonds between the starch and the plasticizer[4].

TPS_Workflow cluster_Analysis Self-Validating Characterization Start Native Starch + Plasticizer PreMix High-Speed Pre-Mixing (Uniform Dispersion) Start->PreMix Mass Transfer Extrusion Twin-Screw Extrusion (120°C - 140°C) PreMix->Extrusion Thermo-Mechanical Shear Pelletizing Pelletizing & Cooling Extrusion->Pelletizing Amorphous Melt Conditioning RH Conditioning (50% RH, 48h) Pelletizing->Conditioning Moisture Equilibration XRD X-Ray Diffraction (Crystallinity Check) Conditioning->XRD SEM Scanning Electron Microscopy (Morphology) Conditioning->SEM Tensile Tensile Testing (Mechanical Integrity) Conditioning->Tensile

Workflow for the thermo-mechanical preparation and validation of thermoplastic starch (TPS).

References

  • Title: Comparative study of plasticizing effect of corn starch using formamide and urea Source: researchgate.net URL: 3

  • Title: N,N-Bis(2-hydroxyethyl)formamide as a New Plasticizer for Thermoplastic Starch Source: fao.org URL: 1

  • Title: Comparison of Single/Compound Plasticizer to Prepare Thermoplastic Starch in Starch-Based Packaging Composites Source: ktu.lt URL: 4

  • Title: The effect of plasticizers on thermoplastic starch films developed from the indigenous Ethiopian tuber crop Anchote (CocciniaAbyssinica) starch Source: nih.gov URL: 5

  • Title: Thermoplastic Starch Composites with Highly Exfoliated Nano-Clay Fillers and Excellent Barrier Properties Source: nih.gov URL: 6

  • Title: A review of biodegradable thermoplastic starches, their blends and composites: recent developments and opportunities for single-use plastic packaging alternatives Source: rsc.org URL: 2

Sources

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